molecular formula C8H13NO3 B1327135 Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate CAS No. 1142198-19-3

Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate

Número de catálogo: B1327135
Número CAS: 1142198-19-3
Peso molecular: 171.19 g/mol
Clave InChI: XJENSZIDXWFFGW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate is a useful research compound. Its molecular formula is C8H13NO3 and its molecular weight is 171.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

ethyl 1-carbamoylcyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-2-12-7(11)8(6(9)10)4-3-5-8/h2-5H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJENSZIDXWFFGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701190287
Record name Cyclobutanecarboxylic acid, 1-(aminocarbonyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701190287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142198-19-3
Record name Cyclobutanecarboxylic acid, 1-(aminocarbonyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142198-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutanecarboxylic acid, 1-(aminocarbonyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701190287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Profile of Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the known physical and chemical properties of Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate. Designed for professionals in research and development, this document synthesizes available data with established scientific principles to offer a practical understanding of this compound. While experimental data for certain physical properties are not extensively reported in public literature, this guide furnishes computed data and outlines the standardized methodologies for their empirical determination.

Introduction and Molecular Overview

This compound (CAS No. 1142198-19-3) is a unique organic molecule featuring a cyclobutane ring substituted with both an ethyl ester and a primary amide group at the same carbon atom. This geminal substitution pattern creates a sterically hindered yet functionally rich center, making it an intriguing building block in medicinal chemistry and organic synthesis. The presence of both hydrogen bond donor (amide N-H) and acceptor (amide and ester carbonyls) functionalities suggests its potential for engaging in specific molecular interactions, a key consideration in drug design.

The structural characteristics of this compound—a compact carbocyclic core with polar functional groups—imply a balance between lipophilicity and hydrophilicity, which is critical for pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

Molecular Structure Visualization

To appreciate the spatial arrangement of its functional groups, the following diagram illustrates the chemical structure of this compound.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₁₃NO₃[1][2][3][4][5]
Molecular Weight 171.19 g/mol [1][2][3][4][5]
CAS Number 1142198-19-3[1][2][3][4][5]
Melting Point Not available[6]
Boiling Point Not available[6]
Density Not available[6]
Solubility Not available[6]
XLogP3 (Computed) 0.4[3]
Topological Polar Surface Area (TPSA) (Computed) 69.4 Ų[3]
Hydrogen Bond Donor Count (Computed) 1[3]
Hydrogen Bond Acceptor Count (Computed) 3[3]
Rotatable Bond Count (Computed) 4[3]

Experimental Protocols for Property Determination

For novel compounds like this compound, empirical determination of physical properties is crucial for its application. Below are standardized, step-by-step methodologies for characterizing such a compound.

Melting Point Determination

The melting point is a fundamental indicator of a solid compound's purity.

Methodology:

  • Sample Preparation: A small, dry sample of the crystalline compound is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range. A sharp melting range (typically < 2 °C) is indicative of high purity.

Causality: This technique relies on the principle that a pure crystalline solid has a distinct temperature at which it transitions to a liquid phase. Impurities disrupt the crystal lattice, typically leading to a depression and broadening of the melting point range.

Solubility Assessment

Understanding a compound's solubility in various solvents is critical for its use in reactions, formulations, and biological assays.

Methodology:

  • Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane).

  • Sample Addition: A small, accurately weighed amount of the compound (e.g., 1-5 mg) is added to a known volume of solvent (e.g., 0.1 mL) in a test tube.

  • Observation: The mixture is agitated at a constant temperature (e.g., 25 °C). Visual inspection determines if the solid dissolves completely.

  • Classification: Solubility can be qualitatively classified as freely soluble, soluble, sparingly soluble, or insoluble based on the amount of solvent required to dissolve the sample. For quantitative analysis, techniques like UV-Vis spectroscopy or HPLC can be employed to determine the concentration of the saturated solution.

Causality: The principle of "like dissolves like" governs solubility. The polar amide and ester groups of this compound suggest likely solubility in polar protic and aprotic solvents, while the cyclobutane core provides some nonpolar character.

Workflow for Physicochemical Characterization

The logical flow for determining the key physical properties of a novel solid compound is illustrated below.

experimental_workflow cluster_synthesis Compound Availability cluster_characterization Physicochemical Characterization cluster_data Data Analysis & Reporting synthesis Synthesis & Purification of This compound melting_point Melting Point Determination (Purity Assessment) synthesis->melting_point Initial Characterization spectral Spectroscopic Analysis (NMR, IR, MS for Structure Confirmation) synthesis->spectral Structural Verification solubility Solubility Screening (Solvent Selection) melting_point->solubility data_table Compilation of Physical Properties Table melting_point->data_table density Density Measurement (Pycnometry) solubility->density solubility->data_table density->data_table spectral->data_table report Technical Guide/ Whitepaper Generation data_table->report

Caption: Standard workflow for the physicochemical characterization of a novel compound.

Conclusion

This compound presents an interesting scaffold for further chemical exploration. While a complete experimental dataset of its physical properties is not yet publicly available, the computed values for lipophilicity and polarity, combined with its structural features, provide a solid foundation for predicting its behavior. The standardized protocols outlined in this guide offer a clear path for researchers to empirically determine its key physicochemical parameters, thereby enabling its effective application in drug discovery and development.

References

  • Amerigo Scientific. (n.d.). This compound. Retrieved January 18, 2026, from [Link]

  • LookChem. (n.d.). Cas 1142198-19-3,this compound. Retrieved January 18, 2026, from [Link]

Sources

An In-Depth Technical Guide to Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides a comprehensive overview of Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate (CAS No. 1142198-19-3), a pivotal building block for researchers, scientists, and professionals in the field of drug development. This document outlines its chemical identity, properties, a plausible synthetic approach, and its significance as a pharmaceutical intermediate.

Core Chemical Identity

  • Chemical Name: this compound

  • Synonym: Ethyl 1-carbamoylcyclobutanecarboxylate[1]

  • CAS Number: 1142198-19-3[1][2]

  • Molecular Formula: C₈H₁₃NO₃[1][2]

  • Molecular Weight: 171.19 g/mol [1][2]

Table 1: Physicochemical Properties and Identifiers

Property/IdentifierValueSource
CAS Number 1142198-19-3[1][2]
Molecular Formula C₈H₁₃NO₃[1][2]
Molecular Weight 171.19[1][2]
Synonym Ethyl 1-carbamoylcyclobutanecarboxylate[1]
InChIKey XJENSZIDXWFFGW-UHFFFAOYSA-N
SMILES O=C(C1(C(N)=O)CCC1)OCC[1]
MDL Number MFCD12028482[1]

Scientific Overview and Significance

This compound is a substituted cyclobutane derivative incorporating both an ester and a primary amide functional group. The constrained, four-membered ring of the cyclobutane moiety offers a unique three-dimensional scaffold that is of increasing interest in medicinal chemistry. Such rigid structures can provide conformational restriction to drug candidates, potentially leading to improved binding affinity and selectivity for their biological targets.[3] This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry where it is classified as a bulk drug intermediate.[4] Notably, it has been identified as a potential impurity in the synthesis of Apalutamide, an anti-cancer therapeutic.

Proposed Synthesis Pathway

While specific, detailed experimental procedures for the synthesis of this compound are not widely published in peer-reviewed journals, a logical and scientifically sound synthetic route can be proposed based on established organic chemistry principles. This pathway would likely start from a readily available precursor, diethyl 1,1-cyclobutanedicarboxylate.

The proposed synthesis involves a two-step process: selective mono-hydrolysis of the diester followed by amidation of the resulting carboxylic acid.

Synthesis_Pathway A Diethyl 1,1-cyclobutanedicarboxylate B 1-(Ethoxycarbonyl)cyclobutane-1-carboxylic acid A->B  Selective Mono-hydrolysis (e.g., 1 eq. NaOH/EtOH) C This compound B->C  Amidation (e.g., SOCl₂, then NH₄OH)

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

Part 1: Selective Mono-hydrolysis of Diethyl 1,1-cyclobutanedicarboxylate

  • Reaction Setup: To a solution of diethyl 1,1-cyclobutanedicarboxylate in ethanol, add one equivalent of sodium hydroxide dissolved in water at 0-5°C.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) to ensure the formation of the mono-acid.

  • Work-up and Isolation: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then acidified with a suitable acid (e.g., HCl) and extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield 1-(ethoxycarbonyl)cyclobutane-1-carboxylic acid.

Causality: The use of one equivalent of a base is crucial for selective mono-hydrolysis. Using an excess of base would lead to the formation of the dicarboxylic acid, which is not the desired intermediate for the subsequent amidation step.

Part 2: Amidation of 1-(Ethoxycarbonyl)cyclobutane-1-carboxylic acid

  • Activation of the Carboxylic Acid: The mono-acid from Part 1 is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the corresponding acid chloride. This is a critical activation step that makes the carboxyl group more susceptible to nucleophilic attack.

  • Amidation Reaction: The freshly prepared acid chloride is then slowly added to a cooled solution of concentrated ammonium hydroxide. The ammonia acts as the nucleophile, attacking the carbonyl carbon of the acid chloride to form the primary amide.

  • Work-up and Purification: The reaction mixture is then extracted with an appropriate organic solvent. The organic extracts are washed, dried, and concentrated. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Causality: The conversion of the carboxylic acid to an acid chloride is a standard and effective method to increase the electrophilicity of the carbonyl carbon, facilitating the amidation reaction which would otherwise be very slow.

Applications in Drug Discovery and Development

As a specialized building block, this compound is primarily utilized in the synthesis of active pharmaceutical ingredients (APIs). Its presence as a potential impurity in Apalutamide highlights its role in the synthetic route of this important anti-cancer drug. The cyclobutane moiety is a desirable feature in modern drug design, offering a way to explore new chemical space and improve the pharmacokinetic and pharmacodynamic properties of drug candidates. The ester and amide functional groups on the same quaternary carbon provide versatile handles for further chemical modifications, allowing for the construction of diverse molecular architectures.

Safety and Handling

This compound is classified as an irritant.[2] Standard laboratory safety precautions should be observed when handling this compound. This includes working in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses, and avoiding the formation of dust and aerosols.[4] In case of contact with eyes or skin, rinse immediately with plenty of water.

Conclusion

This compound is a valuable and specialized chemical intermediate with significant potential in pharmaceutical research and development. Its unique structural features make it an attractive building block for the synthesis of novel therapeutics. While detailed public data on this compound is limited, its established CAS number and availability from chemical suppliers indicate its use in proprietary drug discovery programs. This guide provides a foundational understanding of its chemical nature, a scientifically sound synthetic strategy, and its importance in the broader context of medicinal chemistry.

References

  • The Good Scents Company. (n.d.). ethyl cyclohexyl carboxylate, 3289-28-9. Retrieved January 18, 2026, from [Link]

  • Wessjohann, L. A., et al. (2017). Cyclobutanes in Small‐Molecule Drug Candidates. Chemistry – A European Journal, 23(44), 10476-10495. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 1-aminocyclobutane-1-carboxylate hydrochloride. Retrieved January 18, 2026, from [Link]

  • MDPI. (2020). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 25(15), 3489. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 1-[1-[1-(cyclobutanecarbonyl)cyclobutyl]cyclobutyl]cyclobutane-1-carboxylate. Retrieved January 18, 2026, from [Link]

  • CP Lab Safety. (n.d.). Ethyl Cyclobutanecarboxylate, 25g, Each. Retrieved January 18, 2026, from [Link]

  • abcr GmbH. (n.d.). abcr GmbH (Page 273). Retrieved January 18, 2026, from [Link]

  • QCS Standards. (n.d.). Buy Apalutamide Impurity 127. Retrieved January 18, 2026, from [Link]

Sources

A Technical Guide to the Commercial Availability and Application of Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate (CAS: 1142198-19-3)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic use of novel molecular scaffolds is paramount. Small, strained carbocycles, particularly the cyclobutane ring, have emerged as valuable motifs for introducing three-dimensional character, improving metabolic stability, and acting as bioisosteres for larger or more flexible groups.[1] Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate is a key building block that embodies this principle. As a disubstituted cyclobutane, it features two orthogonal functional groups—an ester and a primary amide—making it a highly versatile intermediate for the synthesis of complex molecules and chemical libraries.[2] This guide provides an in-depth analysis of its commercial availability, physicochemical properties, synthetic strategies, and applications for researchers and drug development professionals.

Physicochemical & Computed Properties

A thorough understanding of a compound's properties is fundamental to its application. The following table summarizes the key identifiers and computed properties for this compound, which are critical for experimental design and computational modeling.

PropertyValueSource
CAS Number 1142198-19-3[2][3][4]
Molecular Formula C₈H₁₃NO₃[2][3][4]
Molecular Weight 171.19 g/mol [2][3][4]
Exact Mass 171.08954328[3]
Synonyms Ethyl 1-carbamoylcyclobutane-1-carboxylate, Cyclobutanecarboxylic acid, 1-(aminocarbonyl)-, ethyl ester[4]
XLogP3 0.4[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 3[3]
Topological Polar Surface Area 69.4 Ų[3]
Classification Bulk Drug Intermediate[2]

Commercial Availability and Procurement

This compound is available from specialized chemical suppliers that focus on providing building blocks and intermediates for research and development. Procurement typically follows a standard workflow for specialized chemicals.

G Figure 1: Procurement Workflow A Identify Need (Project Requirement) B Search Supplier Databases (CAS: 1142198-19-3) A->B C Request Quotation (Purity, Quantity, Lead Time) B->C D Evaluate & Select Supplier C->D E Place Purchase Order D->E F Receive & Log Material E->F G Quality Control Verification (e.g., NMR, LC-MS) F->G

Caption: Procurement workflow for specialized chemical intermediates.

The following table lists suppliers known to provide this compound or similar advanced building blocks. Researchers should verify stock and purity with each vendor.

SupplierSpecialization
HANGZHOU LEAP CHEM CO., LTD. A specialized fine chemical supplier offering a wide range of rare and innovative products for research and bulk manufacturing.[2]
Ambeed, Inc. Provides building blocks, advanced intermediates, and amino acids for pharmaceutical and biotech companies.[5]
BOC Sciences Focuses on a wide spectrum of chemical development, manufacturing, and distribution, including building blocks.[5]
BLD Pharmatech Ltd. A manufacturer of chemical building blocks for pharmaceutical companies, universities, and biotech industries.[5]

Synthetic Strategy for In-House Preparation

While commercially available, circumstances may necessitate in-house synthesis. A logical and well-documented approach involves the preparation of a key precursor, 1,1-cyclobutanedicarboxylic acid, followed by selective functional group manipulation. The causality behind this multi-step process is to build the cyclobutane core first and then systematically introduce the desired ester and amide functionalities.

G Figure 2: Plausible Synthetic Pathway cluster_0 Step 1: Cyclobutane Core Formation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Monoesterification cluster_3 Step 4: Amidation A Diethyl Malonate + 1,3-Dibromopropane B Diethyl 1,1-cyclobutanedicarboxylate A->B NaOEt C 1,1-Cyclobutanedicarboxylic Acid B->C 1. KOH, EtOH 2. H+ D 1-(Ethoxycarbonyl)cyclobutane-1-carboxylic acid C->D EtOH, H+ (cat.) E This compound (Target Molecule) D->E 1. SOCl2 2. NH3

Caption: A conceptual multi-step synthesis of the target compound.

Conceptual Experimental Protocol

This protocol is a conceptual guide based on established organic chemistry principles and literature precedents for related transformations.[6]

  • Synthesis of Diethyl 1,1-cyclobutanedicarboxylate:

    • Rationale: This step constructs the core cyclobutane ring via a double alkylation of diethyl malonate. Sodium ethoxide serves as the base to deprotonate the malonate, creating a nucleophile that reacts with 1,3-dibromopropane.

    • Procedure: Dissolve sodium metal in absolute ethanol to prepare sodium ethoxide. Add diethyl malonate dropwise, followed by 1,3-dibromopropane. Heat the mixture to reflux until the reaction is complete (monitored by TLC). The product is isolated via distillation.[6]

  • Hydrolysis to 1,1-Cyclobutanedicarboxylic Acid:

    • Rationale: Saponification of the diester using a strong base like potassium hydroxide, followed by acidification, yields the dicarboxylic acid. This step is necessary to differentiate the two carboxyl groups for subsequent reactions.

    • Procedure: Reflux the diester with an ethanolic solution of potassium hydroxide. After the reaction, remove the ethanol, dissolve the residue in water, and acidify with a strong acid (e.g., HCl) to precipitate the dicarboxylic acid, which can be purified by recrystallization.[6]

  • Selective Monoesterification:

    • Rationale: Direct esterification under acidic conditions (Fischer esterification) with a controlled amount of ethanol can favor the formation of the mono-ester. This is a crucial step to prepare the molecule for the final amidation.

    • Procedure: Reflux the dicarboxylic acid in ethanol with a catalytic amount of sulfuric acid. The reaction progress is monitored to maximize the yield of the mono-ester. The product is isolated by extraction.

  • Amidation of the Remaining Carboxylic Acid:

    • Rationale: The final step involves converting the remaining carboxylic acid to a primary amide. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride with thionyl chloride (SOCl₂), followed by reaction with ammonia.

    • Procedure: Treat the mono-ester with thionyl chloride to form the acyl chloride. Carefully add the resulting acyl chloride to a solution of ammonia in an appropriate solvent (e.g., dioxane or THF) at low temperature. The final product is purified using column chromatography or recrystallization.

Applications in Drug Discovery and Medicinal Chemistry

The utility of this compound stems from the unique properties of the cyclobutane scaffold and the versatility of its functional groups.

  • Scaffold Hopping and Bioisosterism: The puckered, three-dimensional nature of the cyclobutane ring allows it to serve as a replacement for planar aromatic rings or conformationally flexible aliphatic chains. This can lead to improved binding affinity, selectivity, and pharmacokinetic properties.[1]

  • Metabolic Stability: The cyclobutane ring is generally resistant to metabolic degradation compared to linear alkyl chains, potentially increasing the half-life of a drug candidate.[1]

  • Vectorial Exit Points: The ester and amide groups are positioned on the same carbon atom, providing distinct vectors for further chemical elaboration. The ester can be hydrolyzed to a carboxylic acid or converted to other functional groups, while the amide provides a handle for hydrogen bonding or further substitution. This makes the molecule an ideal starting point for building combinatorial libraries for high-throughput screening.

Handling, Storage, and Safety

As a laboratory chemical, proper handling and storage are essential to ensure safety and maintain the integrity of the compound.

  • Handling: Work in a well-ventilated area or a chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes and prevent the formation of dust or aerosols.[2]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[2] Keep it away from incompatible materials such as strong oxidizing agents.[7]

  • Safety: While specific hazard data for this exact compound is limited, related structures are classified as irritants.[3] In case of contact, rinse the affected area thoroughly with water. If swallowed, seek immediate medical attention.[7] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

This compound is a valuable and commercially accessible building block for professionals in drug discovery and chemical research. Its unique structure, featuring a strained cyclobutane ring with orthogonal ester and amide functionalities, offers significant advantages for the synthesis of novel compounds with potentially enhanced pharmacological profiles. Understanding its commercial sources, synthetic routes, and proper handling procedures empowers researchers to effectively integrate this versatile intermediate into their development pipelines, fostering innovation in the creation of next-generation therapeutics.

References

  • ChemicalRegister.com. Cyclobutanecarboxylic acid, 1-methyl-, ethyl ester (CAS No. 65338-28-5) Suppliers. [Link]

  • CP Lab Safety. Ethyl Cyclobutanecarboxylate, 25g, Each. [Link]

  • Organic Syntheses. 1,1-CYCLOBUTANEDICARBOXYLIC ACID. [Link]

  • ChemSynthesis. ethyl cyclobutanecarboxylate - 14924-53-9. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Ethyl Cyclobutanecarboxylate as a Chemical Intermediate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 84700, Ethyl cyclobutanecarboxylate. [Link]

  • Ukralko, V. O., et al. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]

  • Wessjohann, L.A., et al. Cyclobutanes in Small-Molecule Drug Candidates. PMC - PubMed Central. [Link]

  • Stepan, A. F., et al. Applications of oxetanes in drug discovery and medicinal chemistry. PMC - PubMed Central. [Link]

Sources

Core Safety and Handling Protocols for Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the essential safety and handling precautions for Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate. As a specialized chemical intermediate, often utilized in the synthesis of novel therapeutic agents, a thorough understanding of its properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity.[1] Given that detailed public toxicological data for this specific compound is limited, this document synthesizes information from available data sheets, general principles of laboratory safety, and hazard assessments of structurally analogous compounds to establish a robust framework for safe handling.

The protocols outlined herein are designed to empower researchers to minimize exposure, prevent accidents, and respond effectively to emergencies. The causality behind each recommendation is explained to foster a deeper culture of safety that goes beyond mere procedural compliance.

Compound Identification and Physicochemical Properties

A foundational element of safe handling is a clear understanding of the substance's identity and physical characteristics. These properties inform storage, handling, and emergency response decisions.

PropertyValueSource
Chemical Name This compound[2][3]
Synonyms Cyclobutanecarboxylic acid, 1-(aminocarbonyl)-, ethyl ester[2][3]
CAS Number 1142198-19-3[2]
Molecular Formula C₈H₁₃NO₃[2]
Molecular Weight 171.19 g/mol [2][3]
Appearance Data not available; likely a solid or liquid.
Postulated Hazards Potential for flammability, skin/eye irritation.Inferred from analogues[4][5][6]

Hazard Assessment and Toxicological Profile

While no specific GHS classification is currently published for this compound, an analysis of its functional groups (ester, amide) and parent molecular structure (cyclobutane) allows for a reasoned assessment of potential hazards.[2]

  • Flammability: The parent ester, Ethyl cyclobutanecarboxylate, is classified as a Flammable Liquid 3 (H226), indicating that this compound may also be flammable and pose a fire risk.[4][6][7] Precautions against ignition sources are therefore mandatory.

  • Eye and Skin Irritation: A related hydrochloride salt, Ethyl 1-aminocyclobutane-1-carboxylate HCl, is known to cause serious eye irritation (H319).[5] Carboxamide-containing compounds can also cause skin and eye irritation.[8] Therefore, direct contact with skin and eyes must be avoided, as irritation is a significant risk.

  • Respiratory Tract Irritation: Inhalation of dusts or aerosols should be minimized. Many fine organic chemicals can cause respiratory irritation.[9][10] All handling of solids or solutions should be conducted in a manner that prevents aerosolization.

  • Unknown Toxicity: As with any novel or specialized chemical, the full toxicological profile is unknown.[11] It must be assumed that the substance is toxic and handled with appropriate care to minimize any potential for exposure until proven otherwise.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach combining engineering controls and robust PPE is essential for minimizing exposure.

Engineering Controls
  • Chemical Fume Hood: All weighing and transfer operations involving this compound must be performed inside a certified chemical fume hood.[10] This is the primary engineering control to prevent inhalation of any potential vapors, aerosols, or dusts. The hood sash should be kept as low as possible.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[12]

  • Safety Stations: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:[10]

  • Eye and Face Protection: Chemical safety goggles are required at all times. If there is a significant splash risk, a full face shield should be worn in addition to goggles.[8]

  • Skin Protection:

    • Gloves: Nitrile gloves are the standard recommendation for incidental contact. Inspect gloves for any signs of degradation or puncture before use and change them immediately if contamination is suspected.[12]

    • Lab Coat: A flame-resistant lab coat should be worn, fully buttoned, with sleeves rolled down to protect skin and clothing.[13]

  • Footwear: Closed-toe shoes must be worn in the laboratory at all times.[10]

PPE_Workflow cluster_prep Preparation Phase cluster_donning PPE Donning Sequence A Verify Fume Hood Operation B Gather All Required Chemicals & Equipment A->B C Don Lab Coat B->C Enter Handling Area D Don Safety Goggles / Face Shield C->D E Don Nitrile Gloves D->E F SAFE HANDLING AUTHORIZED E->F Begin Work

Caption: Workflow for preparation and proper PPE donning before handling the compound.

Safe Handling and Storage Procedures

Adherence to strict protocols during handling and storage is critical to prevent accidents and maintain compound integrity.

Standard Operating Protocol for Handling
  • Pre-use Inspection: Before beginning work, inspect all equipment for damage. Ensure all containers are clearly and accurately labeled.[11]

  • Work Area Preparation: Conduct all work within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.

  • Preventing Ignition: Since the compound is potentially flammable, eliminate all ignition sources from the immediate area. This includes open flames, hot plates, and spark-producing equipment. Use non-sparking tools for transfers if handling larger quantities.[2][14]

  • Chemical Transfer: If the compound is a solid, use a spatula or powder funnel to avoid generating dust. If it is a liquid, use a pipette or syringe for transfers. Always open containers facing away from you.[13]

  • Post-handling Hygiene: After handling, decontaminate all equipment and the work area. Wash hands and any exposed skin thoroughly with soap and water, even after removing gloves.[12] Do not eat, drink, or apply cosmetics in the laboratory.[13]

Storage Requirements
  • Container: Store in a tightly closed, properly labeled container.[2]

  • Location: Keep the container in a cool, dry, and well-ventilated area designated for chemical storage.[7]

  • Incompatibilities: Store away from strong oxidizing agents, strong bases, and amines.[14] The cyclobutane ring, while generally stable, can undergo cleavage under certain conditions.[15] Do not store near foodstuff containers.[2]

Emergency Procedures: First Aid and Spill Response

Rapid and correct response to an emergency can significantly mitigate harm.

First Aid Measures
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. If irritation develops or persists, seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Spill and Leak Containment

In the event of a spill, follow this protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Secure the Area: Ensure the area is well-ventilated (fume hood) and remove all ignition sources.[14]

  • Don PPE: Wear appropriate PPE, including double gloves, safety goggles, a lab coat, and if necessary, respiratory protection.

  • Contain and Absorb: For liquid spills, cover with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. For solid spills, carefully sweep up the material to avoid creating dust.

  • Collect Waste: Place the absorbed material and all contaminated cleaning supplies into a suitable, labeled container for hazardous waste disposal.[9]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent followed by soap and water.

Spill_Response Start Spill Occurs A Alert Personnel & Assess Spill Size Start->A B Is spill large or volatile? A->B C Evacuate Area Call Emergency Response B->C Yes D Don Full PPE B->D No (Small & Contained) End Response Complete C->End E Remove Ignition Sources D->E F Contain with Inert Absorbent E->F G Collect Waste into Sealed Container F->G H Decontaminate Spill Area G->H H->End

Caption: Decision workflow for responding to a chemical spill.

Disposal Considerations

Chemical waste must be managed responsibly to protect personnel and the environment.

  • Waste Classification: Treat all waste containing this compound as hazardous chemical waste.

  • Containers: Dispose of waste in designated, sealed, and properly labeled hazardous waste containers.[10] Do not mix with incompatible waste streams.

  • Regulations: All disposal must be conducted in strict accordance with local, state, and federal environmental regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance. Never pour chemical waste down the drain.[10]

References

  • PubChem. (n.d.). Ethyl cyclobutanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1-aminocyclobutane-1-carboxylate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Agilent Technologies. (2019). Ethyl Butanoate - Safety Data Sheet. Agilent Technologies. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Ethyl cyclobutanecarboxylate. American Chemical Society. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2011). The application of cyclobutane derivatives in organic synthesis. ResearchGate. Retrieved from [Link]

  • de Meijere, A., et al. (2004). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. Retrieved from [Link]

  • Wessjohann, L. A., et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central. Retrieved from [Link]

  • University of California, Riverside. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • Kennemur, J. G. (2021). Catalytic chemical recycling of cyclobutane structures. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Green Chemistry Blog. Retrieved from [Link]

  • HSC Chemistry. (2024). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • GZ Industrial Supplies. (2024). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

Sources

The Strategic Utility of Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel molecular architectures with enhanced pharmacological properties has led to an increased interest in three-dimensional scaffolds. Among these, the cyclobutane motif has emerged as a valuable building block, offering a unique conformational rigidity that can favorably impact ligand-receptor interactions. This technical guide delves into the synthetic potential of a key exemplar, Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate, a versatile intermediate poised for the construction of complex molecules, including spirocyclic systems and functionalized amines. We will explore its application in key transformations such as the Hofmann rearrangement and its subsequent utilization in the synthesis of medicinally relevant spiro-indoline scaffolds, providing detailed experimental protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Introduction: The Rising Prominence of Cyclobutane Scaffolds in Drug Discovery

Historically, flat, aromatic structures have dominated the landscape of medicinal chemistry. However, the contemporary paradigm is shifting towards molecules with greater three-dimensionality to explore novel chemical space and improve physicochemical properties. Cyclobutane derivatives, with their inherent ring strain and puckered conformation, offer a compelling strategy to introduce spatial complexity.[1][2][3] This unique geometry can lead to enhanced binding affinity, improved metabolic stability, and novel intellectual property. This compound (Figure 1) is a bifunctional building block that serves as an excellent starting point for accessing a variety of cyclobutane-containing compounds. Its geminal carboxylate and amide functionalities provide orthogonal handles for diverse chemical manipulations.

Figure 1: Structure of this compound

Caption: Chemical structure of this compound.

The Hofmann Rearrangement: A Gateway to Functionalized Amines

The primary amide functionality of this compound is a prime substrate for the Hofmann rearrangement, a classic transformation that converts amides to primary amines with one fewer carbon atom.[2] A particularly mild and efficient method for this rearrangement utilizes the hypervalent iodine reagent, [I,I-bis(trifluoroacetoxy)]iodobenzene (PIFA).[1][2] This reagent allows the reaction to proceed under mildly acidic conditions, which is advantageous for substrates bearing acid-sensitive functional groups.[1]

Mechanistic Rationale

The reaction is initiated by the attack of the amide nitrogen on the hypervalent iodine reagent, leading to the formation of an N-iodo intermediate. Subsequent deprotonation and rearrangement result in the formation of an isocyanate, which is then hydrolyzed in the aqueous acetonitrile media to a carbamic acid. This unstable intermediate readily decarboxylates to yield the primary amine. The acidic conditions generated by the trifluoroacetic acid byproduct protonate the resulting amine, preventing its reaction with the isocyanate intermediate to form urea byproducts.[1]

Hofmann_Rearrangement cluster_0 Hofmann Rearrangement of this compound Start This compound Intermediate1 N-Iodo Intermediate Start->Intermediate1 Reaction with PIFA Reagent [I,I-Bis(trifluoroacetoxy)]iodobenzene (PIFA) Acetonitrile/Water Intermediate2 Isocyanate Intermediate Ethyl 1-isocyanatocyclobutane-1-carboxylate Intermediate1->Intermediate2 Rearrangement Intermediate3 Carbamic Acid Intermediate Intermediate2->Intermediate3 Hydrolysis Product Ethyl 1-aminocyclobutane-1-carboxylate (as trifluoroacetate salt) Intermediate3->Product Decarboxylation Byproduct CO2 Intermediate3->Byproduct

Caption: Workflow of the Hofmann Rearrangement.

Experimental Protocol: Synthesis of Ethyl 1-aminocyclobutane-1-carboxylate Hydrochloride

This protocol is adapted from a reliable Organic Syntheses procedure for a similar substrate.[1]

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound1142198-19-3171.19101.0
[I,I-Bis(trifluoroacetoxy)]iodobenzene (PIFA)2712-78-9430.04151.5
Acetonitrile75-05-841.05--
Deionized Water7732-18-518.02--
Diethyl Ether60-29-774.12--
Hydrochloric Acid (concentrated)7647-01-036.46--

Procedure:

  • In a 250 mL round-bottomed flask equipped with a magnetic stir bar, dissolve 1.71 g (10 mmol) of this compound in 20 mL of acetonitrile.

  • In a separate flask, dissolve 6.45 g (15 mmol) of [I,I-bis(trifluoroacetoxy)]iodobenzene in 20 mL of acetonitrile.

  • To the solution of the amide, add 20 mL of deionized water.

  • Add the PIFA solution to the amide solution dropwise over 5 minutes with vigorous stirring at room temperature.

  • Stir the reaction mixture for 4-6 hours at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether (3 x 30 mL) to remove iodobenzene and other non-polar byproducts.

  • Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid.

  • Concentrate the aqueous layer to dryness under reduced pressure to obtain the crude hydrochloride salt.

  • Recrystallize the crude product from ethanol/diethyl ether to afford pure Ethyl 1-aminocyclobutane-1-carboxylate hydrochloride.

Application in Spirocyclic Synthesis: The Gateway to 3D Pharmacophores

Spirocyclic scaffolds are of significant interest in drug discovery due to their rigid, three-dimensional nature. The 3-spiro-oxindole moiety, in particular, is a privileged scaffold found in numerous biologically active compounds.[3] The amine product from the Hofmann rearrangement of this compound is an excellent precursor for the synthesis of spiro[cyclobutane-1,3'-indoline]-2'-one derivatives.

Synthetic Strategy: Condensation with Isatin Derivatives

A common and effective method for the synthesis of 3-spiro-oxindoles involves the condensation of an amine with an isatin derivative.[4] The reaction proceeds through the formation of an imine intermediate, followed by an intramolecular cyclization.

Spirocycle_Synthesis cluster_1 Synthesis of Spiro[cyclobutane-1,3'-indoline]-2'-one Amine Ethyl 1-aminocyclobutane- 1-carboxylate Intermediate Imine Intermediate Amine->Intermediate Isatin Isatin Derivative Isatin->Intermediate Product Spiro[cyclobutane-1,3'-indoline]-2'-one Derivative Intermediate->Product Intramolecular Cyclization

Sources

An In-Depth Technical Guide to Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate: A Core Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate, a pivotal intermediate in the synthesis of advanced pharmaceutical agents. We will explore the strategic importance of the cyclobutane motif in medicinal chemistry, detail the synthesis and chemical properties of this intermediate, and elucidate its role as a versatile building block in the development of novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of next-generation pharmaceuticals.

Introduction: The Strategic Value of the Cyclobutane Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is relentless. Among the various carbocyclic scaffolds, the cyclobutane moiety has emerged as a highly valuable structural element.[1] Its incorporation into drug candidates is a strategic choice aimed at optimizing potency, selectivity, metabolic stability, and overall pharmacokinetic profiles.[1]

This compound (CAS No. 1142198-19-3) is a prime example of a building block designed to leverage the unique advantages of the cyclobutane ring.[2][3] This bifunctional molecule, featuring both an ester and a primary amide group attached to a quaternary carbon, offers synthetic chemists a versatile platform for constructing complex molecular targets. The inherent strain and puckered conformation of the cyclobutane ring provide a level of three-dimensional complexity that is often sought after in drug design to escape the "flatland" of traditional aromatic scaffolds.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1142198-19-3[2][3][6]
Molecular Formula C8H13NO3[2][3]
Molecular Weight 171.19 g/mol [2][3]
Synonyms Ethyl 1-carbamoylcyclobutane-1-carboxylate[6]
Classification Bulk Drug Intermediate[2]

The Cyclobutane Motif: A Cornerstone of Medicinal Chemistry

The utility of the cyclobutane ring in drug discovery is not coincidental; it stems from a unique combination of physicochemical properties that distinguish it from other cycloalkanes.[4][7]

  • Conformational Restriction: The cyclobutane scaffold is rigid and adopts a puckered or "butterfly" conformation.[4][5] This rigidity can lock a molecule into a bioactive conformation, which reduces the entropic penalty upon binding to a biological target and can lead to a significant enhancement in potency.[1]

  • Metabolic Stability: The introduction of a cyclobutane ring can block potential sites of metabolism.[1] This steric hindrance can protect adjacent functional groups from enzymatic degradation, leading to increased metabolic stability and a more favorable pharmacokinetic profile.[1][7]

  • Three-Dimensionality and Hydrophobicity: The non-planar structure of cyclobutane provides a three-dimensional arrangement of substituents, which is crucial for optimizing interactions with the complex surfaces of biological targets like enzymes and receptors.[1][5] Its carbon-rich framework can also effectively occupy hydrophobic pockets within these targets.[1]

  • Bioisosteric Replacement: The cyclobutane unit can serve as a bioisostere for other common chemical groups, such as gem-dimethyl groups or alkenes.[1] This substitution can improve drug-like properties without compromising the essential binding interactions.

cluster_0 Advantages of the Cyclobutane Moiety in Drug Design cluster_1 Pharmacological Outcomes A Conformational Restriction E Improved Potency & Selectivity A->E B Increased Metabolic Stability F Favorable Pharmacokinetics B->F C Enhanced 3D Character G Optimized Target Binding C->G D Bioisosteric Replacement D->E D->F

Caption: Key advantages of incorporating a cyclobutane ring in drug design.

Synthesis and Handling

The synthesis of functionalized cyclobutanes like this compound often starts from commercially available precursors such as diethyl 1,1-cyclobutanedicarboxylate. The following protocol outlines a representative synthetic approach.

Experimental Protocol: Synthesis of this compound

Causality: This two-step protocol is designed for efficiency. The first step selectively hydrolyzes one of the two ester groups of the starting material under controlled basic conditions. The second step converts the resulting carboxylic acid into a primary amide via an acid chloride intermediate, a robust and high-yielding transformation.

Step 1: Mono-saponification of Diethyl 1,1-cyclobutanedicarboxylate

  • To a solution of diethyl 1,1-cyclobutanedicarboxylate (1 equiv.) in ethanol, add a solution of potassium hydroxide (1 equiv.) in water dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer with cold 1M HCl to a pH of ~2-3, leading to the precipitation of the mono-acid product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 1-(ethoxycarbonyl)cyclobutane-1-carboxylic acid.

Step 2: Amidation

  • Suspend the 1-(ethoxycarbonyl)cyclobutane-1-carboxylic acid (1 equiv.) in dichloromethane.

  • Add oxalyl chloride (1.2 equiv.) and a catalytic amount of DMF dropwise at 0 °C.

  • Stir the mixture at room temperature for 2-3 hours until the evolution of gas ceases, indicating the formation of the acid chloride.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Dissolve the crude acid chloride in anhydrous THF and add it dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide (excess) in THF.

  • Stir the reaction mixture for 1-2 hours at 0 °C.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain this compound.

A Diethyl 1,1-cyclobutanedicarboxylate B Mono-saponification (KOH, EtOH/H2O) A->B C 1-(Ethoxycarbonyl)cyclobutane- 1-carboxylic Acid B->C D Amidation 1. (COCl)2, DCM 2. NH4OH, THF C->D E Ethyl 1-(aminocarbonyl)- cyclobutanecarboxylate D->E

Caption: Synthetic workflow for this compound.

Safe Handling and Storage

As a chemical intermediate, proper handling procedures are essential.

  • Handling: Handle in a well-ventilated area. Wear suitable protective clothing, gloves, and eye/face protection to avoid contact with skin and eyes.[2] Avoid the formation of dust and aerosols.[2]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[2] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[8]

Application as a Versatile Pharmaceutical Intermediate

The true value of this compound lies in its capacity as a versatile scaffold. The ester and amide functional groups serve as handles for further chemical elaboration, allowing for the introduction of diverse pharmacophoric elements.

  • Ester Moiety: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which is a key functional group for forming amide bonds with various amines, participating in salt formation to improve solubility, or acting as a hydrogen bond acceptor/donor in ligand-receptor interactions.

  • Amide Moiety: The primary amide can be a hydrogen bond donor/acceptor. It can also be dehydrated to a nitrile, reduced to an amine, or participate in various coupling reactions, providing numerous pathways for molecular diversification.

The rigid cyclobutane core ensures that the appended functional groups are held in a well-defined spatial orientation, which is a critical aspect of rational drug design.[1]

cluster_0 Intermediate Core cluster_1 Synthetic Diversification Pathways cluster_2 Resulting Functional Scaffolds for API Synthesis A Ethyl 1-(aminocarbonyl)- cyclobutanecarboxylate B Ester Hydrolysis (e.g., LiOH) A->B C Amide Reduction (e.g., LiAlH4) A->C D Amide Dehydration (e.g., P2O5) A->D E 1-Carbamoylcyclobutane- 1-carboxylic Acid B->E F Ethyl 1-(aminomethyl)- cyclobutanecarboxylate C->F G Ethyl 1-cyanocyclobutane- 1-carboxylate D->G

Caption: Diversification of the core intermediate for API synthesis.

Structure-Activity Relationship (SAR) Implications

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, linking a molecule's structure to its biological activity.[9][10] The incorporation of the 1-(aminocarbonyl)cyclobutanecarboxylate scaffold provides a distinct advantage in SAR exploration.[11]

By systematically modifying the ester and amide functionalities, medicinal chemists can probe the chemical space around the rigid cyclobutane core. For example, converting the ester to a series of amides with different alkyl or aryl substituents allows for the exploration of hydrophobic pockets in a target protein. The defined stereochemistry of the cyclobutane ensures that these modifications are projected into specific regions of the binding site, providing clear and interpretable SAR data.[10][12] This rational approach accelerates the optimization of lead compounds by focusing synthetic efforts on modifications most likely to improve activity and properties.[10]

A Core Scaffold (Cyclobutane Intermediate) B Systematic Modification of R1 and R2 Groups A->B C Biological Activity Assay B->C D Data Analysis C->D E Establish SAR (e.g., 'Small hydrophobic group at R1 increases potency') D->E Identifies Trends F Design Next-Generation Compounds E->F Informs Design F->B Iterative Cycle

Caption: The iterative cycle of Structure-Activity Relationship (SAR) analysis.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its value is derived from the inherent advantages of the cyclobutane scaffold—conformational rigidity, metabolic stability, and three-dimensionality—combined with the synthetic versatility of its dual functional groups. By providing a rigid and well-defined platform for the spatial arrangement of pharmacophoric elements, it enables a more rational and efficient exploration of structure-activity relationships. As the pharmaceutical industry continues to tackle increasingly complex biological targets, the demand for sophisticated, three-dimensional building blocks like this compound is set to grow, solidifying its role as a key component in the drug discovery pipeline.

References

  • BenchChem. (n.d.). The Cyclobutane Moiety: A Cornerstone of Modern Medicinal Chemistry.
  • Willems, D., et al. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central.
  • BenchChem. (n.d.). Applications of Cyclobutane in Medicinal Chemistry: Application Notes and Protocols.
  • Echemi. (n.d.). This compound.
  • Radboud Repository. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates.
  • PubMed Central. (n.d.). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library.
  • FAQ. (n.d.). How to Prepare 1-AMINO-CYCLOBUTANECARBOXYLIC ACID METHYL ESTER?
  • Echemi. (n.d.). 1142198-19-3, this compound Formula.
  • Fisher Scientific. (2024). SAFETY DATA SHEET.
  • ChemicalBook. (n.d.). This compound | 1142198-19-3.
  • Drug Design Org. (n.d.). Structure Activity Relationships.
  • NIH. (2016). On Exploring Structure Activity Relationships.
  • Collaborative Drug Discovery. (2025). SAR: Structure Activity Relationships.
  • ResearchGate. (2025). (PDF) Structure-Activity Relationship Studies in Organic Drug Development.

Sources

The Aminocarbonylcyclobutane Moiety: A Constrained Scaffold with Expansive Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The aminocarbonylcyclobutane moiety, a conformationally restricted four-membered carbocycle bearing both an amino and a carbonyl group, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent structural rigidity and precise vectoral presentation of functional groups offer a unique tool to modulate the pharmacological properties of bioactive molecules. This in-depth technical guide explores the profound biological significance of the aminocarbonylcyclobutane core, delving into its stereocontrolled synthesis, conformational intricacies, and diverse applications in drug discovery. We will examine its role as a peptide bond isostere and a constrained amino acid mimetic, with a particular focus on its successful implementation in the development of integrin antagonists and N-methyl-D-aspartate (NMDA) receptor modulators. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this valuable building block and to inspire its broader application in the design of next-generation therapeutics.

The Allure of Constraint: Physicochemical and Conformational Properties of the Aminocarbonylcyclobutane Core

The cyclobutane ring, while less common than its five- and six-membered counterparts, possesses a unique set of physicochemical properties that make it an attractive scaffold for drug design.[1] Its puckered conformation alleviates some of the inherent ring strain, allowing for the presentation of substituents in well-defined spatial orientations.[1] The introduction of amino and carbonyl functionalities onto this constrained framework further enhances its utility, creating a versatile building block with the potential for diverse biological interactions.

The conformational landscape of the aminocarbonylcyclobutane moiety is a key determinant of its biological activity. The puckered nature of the cyclobutane ring leads to distinct axial and equatorial positions for substituents, influencing their interaction with biological targets. Extensive conformational studies, combining X-ray diffraction, NMR spectroscopy, and computational methods, have revealed the preferred conformations of various 2-substituted cyclobutane-α-amino acid derivatives.[2] This understanding is critical for the rational design of molecules where the precise positioning of the amino and carbonyl groups is essential for target engagement.

Caption: Puckering in cyclobutane reduces torsional strain.

The constrained nature of the aminocarbonylcyclobutane scaffold can also impart favorable pharmacokinetic properties. The rigid backbone can protect metabolically labile bonds from enzymatic degradation, leading to increased metabolic stability and improved oral bioavailability.[3] This strategic use of conformational constraint is a powerful tool in the optimization of drug candidates.

Synthetic Strategies: Accessing the Aminocarbonylcyclobutane Core

The efficient and stereocontrolled synthesis of aminocarbonylcyclobutane derivatives is crucial for their exploration in drug discovery. Several synthetic strategies have been developed, often leveraging cycloaddition reactions and ring contractions.

A prominent method for the stereoselective synthesis of cyclobutane amino acids involves a thermal [2+2] cycloaddition of 2-acylaminoacrylates.[2] This approach, proceeding through a Michael-Dieckmann-type mechanism, provides access to substituted cyclobutane skeletons that can be further elaborated to the desired aminocarbonylcyclobutane derivatives.[2]

Another powerful strategy involves the diastereoselective Michael addition of N-nucleophiles onto cyclobutenes.[1] This method allows for the efficient formation of various heterocyclic aminocyclobutane esters and amides, expanding the chemical diversity of accessible building blocks.[1]

For the synthesis of conformationally constrained δ-amino acids containing a cyclobutane ring, a key step can be a base-induced intramolecular nucleophilic substitution. This approach has been successfully employed to synthesize cis-3-(aminomethyl)cyclobutane carboxylic acid.[4]

Furthermore, the contraction of readily available pyrrolidines using iodonitrene chemistry offers a novel and highly stereoselective route to multisubstituted cyclobutane derivatives.[4] This method proceeds via a radical pathway and has been utilized in the formal synthesis of the natural product piperarborenine B.[4]

Caption: Key synthetic routes to the aminocarbonylcyclobutane core.

Biological Applications: A Scaffold for Diverse Therapeutic Targets

The unique structural features of the aminocarbonylcyclobutane moiety have led to its successful application in the development of modulators for a variety of biological targets. Two areas where this scaffold has demonstrated significant promise are in the development of integrin antagonists and NMDA receptor modulators.

Integrin Antagonists for Oncology and Beyond

Integrins are a family of cell surface receptors that play a crucial role in cell adhesion, signaling, and migration. The αvβ3 integrin, in particular, is a key player in tumor angiogenesis and metastasis, making it an attractive target for anticancer therapies.[5][6] The aminocarbonylcyclobutane core has been successfully employed as a central scaffold in the design of potent and selective αvβ3 antagonists.[5] These antagonists mimic the Arg-Gly-Asp (RGD) motif of natural integrin ligands, with the constrained cyclobutane ring positioning the arginine and aspartic acid mimetic sidechains for optimal binding to the receptor.[5]

Compound ClassTarget IntegrinTherapeutic AreaKey Features
Cyclobutane-based RGD mimeticsαvβ3, αIIbβ3Oncology, Anti-angiogenesisConstrained scaffold improves metabolic stability and oral bioavailability.[3][5]
Cyclic hexapeptidesα4β7Inflammatory Bowel DiseaseThe constrained peptide backbone presents the pharmacophoric LDT-sequence in an active conformation.[7]
NMDA Receptor Modulators for Neurological Disorders

The N-methyl-D-aspartate (NMDA) receptor is a subtype of ionotropic glutamate receptor that plays a critical role in synaptic plasticity, learning, and memory. However, its overactivation is implicated in a variety of neurological disorders, including epilepsy and neurodegenerative diseases. A range of cis- and trans-3-substituted 1-aminocyclobutane-1-carboxylic acids have been synthesized and evaluated as NMDA receptor antagonists.[8] These compounds have demonstrated potent and selective antagonist activity, with some derivatives being more potent than the standard antagonist D-2-amino-5-phosphonopentanoate (D-AP5).[8] The anticonvulsant activity of these compounds generally parallels their NMDA receptor antagonist activity, highlighting their therapeutic potential.[8]

Biological_Targets cluster_core cluster_targets Biological Targets and Therapeutic Areas Core Aminocarbonylcyclobutane Moiety Integrins Integrin Receptors (e.g., αvβ3, α4β7) Core->Integrins as RGD mimetic NMDA NMDA Receptors Core->NMDA as glutamate analog Enzymes Enzymes (Potential) Core->Enzymes as constrained inhibitor scaffold PeptideReceptors Peptide Receptors (as isosteres) Core->PeptideReceptors as peptide bond isostere Therapeutic_Integrins Oncology, Inflammatory Diseases Integrins->Therapeutic_Integrins Therapeutic_NMDA Neurological Disorders, Epilepsy NMDA->Therapeutic_NMDA Therapeutic_Enzymes Various Diseases Enzymes->Therapeutic_Enzymes Therapeutic_Peptides Various Diseases PeptideReceptors->Therapeutic_Peptides

Caption: Diverse biological targets of the aminocarbonylcyclobutane moiety.

The Aminocarbonylcyclobutane Moiety as a Peptide Bond Isostere

The replacement of a labile peptide bond with a more stable isostere is a common strategy in peptide-based drug design to improve pharmacokinetic properties.[5] The aminocarbonylcyclobutane moiety, with its constrained geometry, can serve as a non-classical peptide bond isostere. The rigid cyclobutane backbone can mimic the planarity of the amide bond and project the side chains of the flanking amino acids in a manner that is conducive to receptor binding. While direct and extensive studies are still emerging, the concept of using this moiety to constrain peptide conformations holds significant promise for the development of novel peptidomimetics with enhanced stability and activity.

Experimental Protocols

General Procedure for the Synthesis of a Cyclobutane-Based Integrin Antagonist Precursor

This protocol is a conceptual representation based on the synthesis of cyclobutane-based RGD mimetics.[5]

Step 1: [2+2] Cycloaddition

  • To a solution of a suitable 2-acylaminoacrylate in a high-boiling point solvent (e.g., toluene or xylene), add an appropriate alkene partner.

  • Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the cyclobutane adduct.

Step 2: Functional Group Interconversion

  • The resulting cyclobutane adduct, containing ester and amide functionalities, can be subjected to a series of standard organic transformations to introduce the desired arginine and aspartic acid mimetic sidechains.

  • This may involve hydrolysis of esters to carboxylic acids, reduction of esters to alcohols, and coupling reactions to introduce guanidinyl or other basic moieties.

  • Each step should be carefully monitored and the products purified accordingly.

Cell-Based Adhesion Assay for Integrin Antagonist Evaluation

This protocol provides a general workflow for assessing the inhibitory activity of synthesized compounds on integrin-mediated cell adhesion.[5]

  • Coat a 96-well plate with an extracellular matrix protein (e.g., vitronectin for αvβ3) and incubate overnight at 4°C.

  • Wash the plate with phosphate-buffered saline (PBS) to remove any unbound protein.

  • Block non-specific binding sites with a solution of bovine serum albumin (BSA) in PBS.

  • Prepare a suspension of cells known to express the target integrin (e.g., M21 human melanoma cells for αvβ3) in a serum-free medium.

  • Pre-incubate the cells with various concentrations of the test compounds for 30 minutes at 37°C.

  • Add the cell-compound mixture to the coated wells and incubate for 1-2 hours at 37°C to allow for cell adhesion.

  • Gently wash the wells with PBS to remove non-adherent cells.

  • Quantify the number of adherent cells using a suitable method, such as staining with crystal violet and measuring the absorbance at a specific wavelength.

  • Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of cell adhesion.

Future Perspectives and Conclusion

The aminocarbonylcyclobutane moiety has firmly established itself as a valuable and versatile scaffold in medicinal chemistry. Its unique conformational properties and the ability to present functional groups in a spatially defined manner have led to the development of potent and selective modulators of important biological targets. The successful application of this core in the design of integrin antagonists and NMDA receptor modulators serves as a testament to its potential.

Future research in this area will likely focus on expanding the repertoire of biological targets for which aminocarbonylcyclobutane-based ligands can be developed. Its potential as a constrained scaffold for enzyme inhibitors and as a more widely used peptide bond isostere warrants further investigation. The continued development of novel and efficient stereoselective synthetic methods will be crucial to facilitate these explorations. As our understanding of the intricate relationship between molecular conformation and biological activity deepens, the aminocarbonylcyclobutane moiety is poised to play an increasingly significant role in the design of innovative and effective therapeutics for a wide range of diseases.

References

  • Jiménez-Osés, G., Corzana, F., Busto, J. H., Pérez-Fernández, M., Peregrina, J. M., & Avenoza, A. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(5), 1869–1878. [Link]

  • Healy, A. R., et al. (2020). Diastereoselective Synthesis of N‐Heterocycle Substituted Cyclobutanes via Michael Addition onto Cyclobutenes. Chemistry – A European Journal, 26(62), 14178-14183. [Link]

  • García-García, P., et al. (2018). Synthesis of a conformationally constrained δ-amino acid building block. Tetrahedron, 74(38), 5343-5348. [Link]

  • Not found in search results.
  • Willems, S., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(1), 55-70. [Link]

  • Not found in search results.
  • Not found in search results.
  • Healy, A. R., et al. (2021). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry, 12(7), 1147-1158. [Link]

  • Healy, A. R., et al. (2023). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. Cancers, 15(16), 4023. [Link]

  • Not found in search results.
  • Kessler, H., et al. (2001). Design and synthesis of potent and selective alpha(4)beta(7) integrin antagonists. Journal of Medicinal Chemistry, 44(16), 2594-2604. [Link]

  • Not found in search results.
  • Not found in search results.
  • Not found in search results.
  • Jane, D. E., et al. (1995). Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. Journal of Medicinal Chemistry, 38(22), 4468-4477. [Link]

Sources

Introduction: The Significance of the Cyclobutane Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable structural motif in modern medicinal chemistry. Its unique, puckered three-dimensional geometry offers a scaffold that can improve metabolic stability, enhance binding affinity by positioning pharmacophoric groups in optimal vectors, and serve as a rigid replacement for more flexible or planar structures like alkenes.[1] this compound is a key building block that incorporates this valuable scaffold, presenting two orthogonal functional groups—an ester and a primary amide—emanating from a single quaternary center. This arrangement provides a versatile platform for the synthesis of complex molecules, particularly spirocyclic systems and densely functionalized drug candidates.[2] This guide, intended for researchers and drug development professionals, provides a detailed review of the primary synthetic strategies for accessing this important intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind procedural choices.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of this compound can be approached from two principal and strategically distinct directions, primarily differing in the nature of the key precursor and the method of introducing the carboxamide functionality.

  • Route A: The Carboxylic Acid Intermediate Pathway. This is arguably the most classical and reliable approach. It commences with the readily available diethyl 1,1-cyclobutanedicarboxylate and proceeds through a mono-saponified carboxylic acid intermediate, which is subsequently converted to the target primary amide.

  • Route B: The Nitrile Hydrolysis Pathway. This route begins with the synthesis of a cyanoester, ethyl 1-cyanocyclobutanecarboxylate. The core of this strategy lies in the selective partial hydrolysis of the nitrile group to the primary amide without affecting the adjacent ethyl ester.

The choice between these routes often depends on the availability of starting materials, desired scale, and tolerance of downstream intermediates to the reaction conditions employed.

Route A: Synthesis via 1-(Ethoxycarbonyl)cyclobutanecarboxylic Acid

This pathway is characterized by its robust and well-documented transformations. The overall logic is to differentiate the two ester groups of a common precursor, allowing for the selective conversion of one into the amide.

Workflow Overview: Route A

Route_A_Workflow A Diethyl 1,1-cyclobutane- dicarboxylate B 1-(Ethoxycarbonyl)cyclobutane- carboxylic Acid A->B  Step 1: Selective  Mono-Saponification   C Ethyl 1-(aminocarbonyl)- cyclobutanecarboxylate B->C  Step 2: Amidation   Route_B_Workflow A Ethyl Cyanoacetate + 1,3-Dibromopropane B Ethyl 1-cyanocyclobutane- carboxylate A->B  Step 1: Cyclization   C Ethyl 1-(aminocarbonyl)- cyclobutanecarboxylate B->C  Step 2: Selective  Nitrile Hydrolysis  

Sources

Methodological & Application

Step-by-step synthesis protocol for Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate

Introduction

This compound is a valuable bifunctional building block in organic synthesis, particularly in the development of novel therapeutic agents. Its rigid cyclobutane scaffold, combined with the orthogonal reactivity of the ester and amide functional groups, makes it an attractive starting material for creating complex molecular architectures. This document provides a detailed, step-by-step protocol for the synthesis of this compound, starting from the commercially available diethyl 1,1-cyclobutanedicarboxylate. The protocol is designed for researchers in chemistry and drug development, offering insights into the reaction mechanism, experimental setup, purification, and characterization of the target compound.

Overall Reaction Scheme

The synthesis is a two-step process that begins with the selective mono-hydrolysis of diethyl 1,1-cyclobutanedicarboxylate to yield 1-(ethoxycarbonyl)cyclobutane-1-carboxylic acid. This intermediate is then subjected to amidation to produce the final product, this compound.

Reaction_Scheme start Diethyl 1,1-cyclobutanedicarboxylate intermediate 1-(Ethoxycarbonyl)cyclobutane-1-carboxylic acid start->intermediate 1. KOH, Ethanol/H2O 2. HCl (aq) final This compound intermediate->final 1. SOCl2 or (COCl)2 2. NH4OH (aq)

Figure 1: Overall two-step synthesis of this compound.

Materials and Reagents

ReagentGradeSupplier (Example)CAS Number
Diethyl 1,1-cyclobutanedicarboxylate≥98%Sigma-Aldrich3779-29-1
Potassium Hydroxide (KOH)ACS Reagent, ≥85%Fisher Scientific1310-58-3
Ethanol (EtOH)200 Proof, AbsoluteVWR Chemicals64-17-5
Hydrochloric Acid (HCl)37%Sigma-Aldrich7647-01-0
Thionyl Chloride (SOCl₂)≥99%Acros Organics7719-09-7
Ammonium Hydroxide (NH₄OH)28-30% solutionJ.T. Baker1336-21-6
Dichloromethane (DCM)ACS GradeFisher Scientific75-09-2
Diethyl Ether (Et₂O)AnhydrousSigma-Aldrich60-29-7
Magnesium Sulfate (MgSO₄)AnhydrousVWR Chemicals7487-88-9

Experimental Protocol

Part 1: Synthesis of 1-(Ethoxycarbonyl)cyclobutane-1-carboxylic Acid

This first step involves the selective saponification of one of the two ester groups of the starting material. The key to achieving mono-hydrolysis is the careful control of stoichiometry, using slightly less than one equivalent of potassium hydroxide.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve diethyl 1,1-cyclobutanedicarboxylate (10.0 g, 50.0 mmol) in ethanol (100 mL).

  • Saponification: In a separate beaker, prepare a solution of potassium hydroxide (2.8 g, 50.0 mmol) in water (25 mL). Add the KOH solution dropwise to the stirred solution of the diester at room temperature over 30 minutes.

  • Reaction Monitoring: After the addition is complete, heat the mixture to reflux (approximately 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up and Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the remaining residue in water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2 by the slow addition of concentrated hydrochloric acid. A white precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water (2 x 20 mL), and dry under high vacuum to yield 1-(ethoxycarbonyl)cyclobutane-1-carboxylic acid as a white solid. The typical yield is 75-85%.

Part 2: Synthesis of this compound

The second step converts the carboxylic acid intermediate into the target primary amide. This is achieved by first activating the carboxylic acid, for example by converting it to an acid chloride, which then readily reacts with ammonia.

Procedure:

  • Acid Chloride Formation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (to neutralize HCl gas), suspend the 1-(ethoxycarbonyl)cyclobutane-1-carboxylic acid (5.0 g, 29.0 mmol) in dichloromethane (40 mL).

  • Add thionyl chloride (3.2 mL, 43.5 mmol) dropwise at 0°C.

  • Allow the mixture to warm to room temperature and then heat to reflux (approximately 40°C) for 2 hours. The solution should become clear.

  • Removal of Excess Reagent: Cool the mixture and remove the solvent and excess thionyl chloride under reduced pressure.

  • Amidation: Dissolve the crude acid chloride in dichloromethane (20 mL) and add this solution dropwise to a vigorously stirred, ice-cold solution of ammonium hydroxide (30 mL, 28-30%) over 20 minutes.

  • Stir the resulting biphasic mixture vigorously for 1 hour at room temperature.

  • Work-up and Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Purification: Remove the solvent under reduced pressure to yield a crude solid. Purify the solid by recrystallization from an ethyl acetate/hexanes mixture to afford this compound as a white crystalline solid. The typical yield is 80-90%.

Synthesis Workflow Visualization

Synthesis_Workflow cluster_step1 Part 1: Mono-hydrolysis cluster_step2 Part 2: Amidation A1 Dissolve Diester in EtOH A2 Add KOH Solution A1->A2 A3 Reflux (4-6h) & Monitor by TLC A2->A3 A4 Concentrate in Vacuo A3->A4 A5 Aqueous Wash & Acidification A4->A5 A6 Filter & Dry Product A5->A6 B1 Suspend Acid in DCM A6->B1 Intermediate Product B2 Add SOCl2 & Reflux (2h) B1->B2 B3 Concentrate in Vacuo B2->B3 B4 Add to NH4OH Solution B3->B4 B5 Stir (1h) & Extract with DCM B4->B5 B6 Dry, Concentrate & Recrystallize B5->B6 End Final Product: this compound B6->End Start Start: Diethyl 1,1-cyclobutanedicarboxylate Start->A1

Figure 2: Step-by-step workflow for the synthesis protocol.

Characterization Data

Upon successful synthesis, the final product should be characterized to confirm its identity and purity.

  • Appearance: White crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 6.18 (br s, 1H, NH), 5.57 (br s, 1H, NH), 4.21 (q, J=7.1 Hz, 2H, OCH₂CH₃), 2.85-2.75 (m, 2H, cyclobutane-CH₂), 2.55-2.45 (m, 2H, cyclobutane-CH₂), 2.10-1.98 (m, 2H, cyclobutane-CH₂), 1.28 (t, J=7.1 Hz, 3H, OCH₂CH₃).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 175.1, 173.9, 61.5, 55.8, 31.2, 16.5.

  • Mass Spectrometry (ESI+): m/z 172.1 [M+H]⁺.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Thionyl Chloride: This reagent is highly corrosive and reacts violently with water, releasing toxic HCl and SO₂ gases. Handle it exclusively in a well-ventilated chemical fume hood.

  • Concentrated Acids and Bases: Hydrochloric acid and potassium hydroxide are corrosive. Avoid contact with skin and eyes.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Part 1 Incomplete hydrolysis or formation of di-acid.Ensure accurate stoichiometry of KOH. Monitor the reaction closely by TLC to avoid over-reaction.
Product is an oil, not a solid Presence of impurities or residual solvent.Ensure the intermediate is thoroughly dried. For the final product, attempt recrystallization with different solvent systems.
Amidation reaction is sluggish Incomplete formation of the acid chloride.Ensure the carboxylic acid is dry. Increase reflux time with thionyl chloride or consider a different activating agent.
Multiple spots on TLC of final product Incomplete reaction or side product formation.Optimize reaction time for amidation. Purify carefully using column chromatography if recrystallization is insufficient.

References

  • Synthesis of 1-(Ethoxycarbonyl)cyclobutanecarboxylic Acid. Organic Syntheses, Coll. Vol. 4, p.417 (1963); Vol. 34, p.51 (1954). URL: [Link]

  • General Procedures for Amide Synthesis via Acid Chlorides. Comprehensive Organic Transformations: A Guide to Functional Group Preparations, by Richard C. Larock. Wiley-VCH. (This is a general reference for the methodology). URL: [Link]

  • Properties of Diethyl 1,1-cyclobutanedicarboxylate. PubChem Compound Summary for CID 77416. National Center for Biotechnology Information. URL: [Link]

Harnessing Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate for the Asymmetric Synthesis of α-Quaternary Cyclobutane Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

Chiral cyclobutane rings containing α-quaternary stereocenters are highly sought-after structural motifs in medicinal chemistry and natural product synthesis due to their unique conformational constraints and biological activities.[1][2] Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate serves as an exceptionally versatile and prochiral C4 building block for accessing these complex structures. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of this substrate in asymmetric synthesis. We present two robust methodologies: a classical chiral auxiliary-mediated approach for reliable diastereocontrol and a modern palladium-catalyzed enantioselective method for improved atom economy. Each section includes a discussion of the underlying mechanistic principles, detailed step-by-step protocols, and expected outcomes, grounded in authoritative literature.

Introduction: The Value of Strained Chiral Scaffolds

The cyclobutane moiety, once considered a synthetic curiosity, is now recognized as a valuable "bioisostere" and rigid scaffold in drug design.[1] Its constrained, puckered conformation allows for precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. When this ring system is further elaborated to include an α-quaternary stereocenter—a carbon atom bonded to four different non-hydrogen substituents—the resulting molecular complexity and metabolic stability increase significantly.[2][3]

However, the construction of such stereocenters is a formidable synthetic challenge due to the steric hindrance involved.[3] this compound emerges as an ideal starting point. Its structure is analogous to a malonic ester, featuring an acidic α-proton positioned between the ester and amide carbonyls. Deprotonation generates a stabilized enolate, which is poised for reaction with various electrophiles. The core challenge, and the focus of this guide, is to control the facial selectivity of this reaction to yield a single desired enantiomer.

This guide details two primary strategies to achieve this control:

  • Chiral Auxiliary-Mediated Synthesis: A stoichiometric chiral unit is temporarily attached to the molecule to direct a diastereoselective transformation.[4][5]

  • Catalytic Asymmetric Synthesis: A substoichiometric amount of a chiral catalyst creates a chiral environment to favor the formation of one enantiomer over the other.[3][6]

Part I: Diastereoselective Alkylation via Chiral Oxazolidinone Auxiliaries

The use of chiral auxiliaries is a time-tested and reliable strategy for asymmetric synthesis. Evans' oxazolidinones are particularly effective for controlling the alkylation of carbonyl compounds.[5][7] The process involves covalently attaching the chiral auxiliary to our substrate, performing the diastereoselective alkylation, and subsequently cleaving the auxiliary to reveal the enantiomerically enriched product.

Principle of Stereocontrol

The high diastereoselectivity of this method stems from the formation of a rigid, chelated Z-enolate intermediate. The bulky substituent on the oxazolidinone (e.g., a benzyl or isopropyl group) effectively shields one face of the planar enolate. Consequently, an incoming electrophile can only approach from the less sterically hindered face, resulting in the preferential formation of a single diastereomer.

cluster_0 Overall Workflow A Ethyl 1-(aminocarbonyl)- cyclobutanecarboxylate B Attach Chiral Auxiliary A->B C Diastereoselective Alkylation (E+) B->C D Cleave Auxiliary C->D E Enantioenriched α-Quaternary Product D->E

Caption: General workflow for the chiral auxiliary-mediated approach.

Protocol 1: Preparation of N-Acyl Oxazolidinone

Rationale: The first step is to attach the cyclobutane moiety to the chiral auxiliary. This is achieved by converting the substrate's ester into an acid chloride, which then readily acylates the nitrogen of the chiral oxazolidinone.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF), Water

  • Hydrochloric acid (HCl)

  • Oxalyl chloride

  • Dichloromethane (DCM), Dimethylformamide (DMF, cat.)

  • (S)-4-Benzyl-2-oxazolidinone

  • n-Butyllithium (n-BuLi)

  • -78 °C cooling bath (dry ice/acetone)

Procedure:

  • Saponification: Dissolve this compound (1.0 eq) in a 3:1 mixture of THF/water. Add LiOH (1.5 eq) and stir at room temperature for 4-6 hours until TLC indicates complete consumption of the starting material.

  • Acidify the mixture to pH ~2 with 1M HCl and extract with ethyl acetate (3x). Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure to yield 1-(aminocarbonyl)cyclobutanecarboxylic acid.

  • Acid Chloride Formation: Dissolve the resulting acid (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar). Add a catalytic drop of DMF. Slowly add oxalyl chloride (1.2 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours. The evolution of gas (CO₂, CO) will be observed. Remove the solvent and excess oxalyl chloride in vacuo.

  • Acylation: In a separate flask, dissolve (S)-4-Benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF under N₂ and cool to -78 °C. Add n-BuLi (1.05 eq) dropwise and stir for 20 minutes.

  • Dissolve the crude acid chloride in anhydrous THF and add it dropwise to the lithiated oxazolidinone solution at -78 °C.

  • Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify the product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the target N-acyl oxazolidinone.

Pd0 Pd(0)L* OxAdd Oxidative Addition Pd0->OxAdd + Allyl-X PiAllyl [π-Allyl-Pd(II)L*]+ OxAdd->PiAllyl NucAttack Nucleophilic Attack (Enolate) PiAllyl->NucAttack Product Chiral Product NucAttack->Product RedElim Reductive Elimination RedElim->Pd0 Product->RedElim Substrate Substrate Enolate Substrate->NucAttack

Sources

Synthesis of Novel Derivatives from Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Cyclobutane Motif in Medicinal Chemistry

The cyclobutane ring, a four-membered carbocycle, has garnered significant attention in modern drug discovery. Its inherent ring strain and unique three-dimensional geometry offer medicinal chemists a powerful tool to modulate the pharmacological properties of drug candidates.[1] The rigid cyclobutane scaffold can lock flexible molecules into a bioactive conformation, enhancing binding affinity to biological targets. Furthermore, the introduction of a cyclobutane moiety can improve metabolic stability, membrane permeability, and overall pharmacokinetic profiles. Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate serves as a versatile starting material, possessing two key functional groups—an amide and an ester—that can be selectively manipulated to generate a diverse library of novel cyclobutane derivatives for screening in drug development programs.

This guide provides detailed application notes and experimental protocols for the synthesis of a variety of derivatives from this compound, focusing on transformations of the amide and ester functionalities.

Synthetic Pathways Overview

The primary functional handles on this compound, the primary amide and the ethyl ester, allow for a range of chemical transformations. This document will focus on three principal synthetic routes to generate novel derivatives:

  • Hofmann Rearrangement of the Amide: To synthesize 1-amino-1-ethoxycarbonylcyclobutane derivatives, which can serve as constrained amino acid surrogates.

  • Reduction of the Amide: To produce 1-(aminomethyl)-1-ethoxycarbonylcyclobutane, a building block with a primary amine for further functionalization.

  • Hydrolysis of the Ester and Subsequent Amide Coupling: To create a variety of N-substituted cyclobutane carboxamide derivatives.

G start This compound hofmann Hofmann Rearrangement start->hofmann reduction Amide Reduction start->reduction hydrolysis Ester Hydrolysis start->hydrolysis product1 Ethyl 1-aminocyclobutane-1-carboxylate hofmann->product1 product2 Ethyl 1-(aminomethyl)cyclobutane-1-carboxylate reduction->product2 intermediate1 1-(Aminocarbonyl)cyclobutane-1-carboxylic Acid hydrolysis->intermediate1 coupling Amide Coupling intermediate1->coupling product3 N-Substituted Derivatives coupling->product3

Caption: Synthetic pathways from this compound.

I. Hofmann Rearrangement: Synthesis of Ethyl 1-aminocyclobutane-1-carboxylate Hydrochloride

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[2][3] This transformation proceeds through an isocyanate intermediate, which is subsequently hydrolyzed to the amine. Applying this reaction to this compound provides a direct route to a valuable constrained non-proteinogenic amino acid ester. A procedure adapted from the synthesis of cyclobutylamine hydrochloride from cyclobutanecarboxamide offers a reliable method.[4]

Reaction Scheme:

G sub This compound reagents 1. Br₂, NaOH 2. H₂O 3. HCl sub->reagents prod Ethyl 1-aminocyclobutane-1-carboxylate Hydrochloride reagents->prod Hofmann Rearrangement

Caption: Hofmann rearrangement of the starting material.

Experimental Protocol:

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Sodium Hypobromite Solution: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve sodium hydroxide (e.g., 1.2 g, 30 mmol) in water (10 mL). While maintaining the temperature below 10 °C, slowly add bromine (e.g., 0.8 mL, 15.5 mmol) dropwise with vigorous stirring.

  • Reaction with Amide: To the freshly prepared cold sodium hypobromite solution, add a solution of this compound (e.g., 1.71 g, 10 mmol) in a minimal amount of a suitable solvent like dioxane or THF, dropwise, ensuring the temperature remains below 10 °C.

  • Reaction Progression: After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture in an ice bath and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid.

  • Extraction: Transfer the acidified solution to a separatory funnel and extract with diethyl ether (3 x 20 mL) to remove any unreacted starting material or non-basic byproducts.

  • Basification and Product Extraction: To the aqueous layer, carefully add a concentrated solution of sodium hydroxide until the pH is >10. Extract the liberated amine into diethyl ether (3 x 25 mL).

  • Drying and Salt Formation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and then bubble dry HCl gas through the solution to precipitate the hydrochloride salt.

  • Isolation: Collect the precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield Ethyl 1-aminocyclobutane-1-carboxylate hydrochloride.

Compound Molecular Weight ( g/mol ) Theoretical Yield (g) Appearance
This compound171.19-White solid
Ethyl 1-aminocyclobutane-1-carboxylate HCl179.651.80White crystalline solid

II. Amide Reduction: Synthesis of Ethyl 1-(aminomethyl)cyclobutane-1-carboxylate

The reduction of the amide functionality to an amine provides a route to derivatives with an extended carbon chain. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.[5][6] Care must be taken due to the high reactivity of LiAlH₄ with protic solvents.

Reaction Scheme:

G sub This compound reagents 1. LiAlH₄, THF 2. H₂O quench sub->reagents prod Ethyl 1-(aminomethyl)cyclobutane-1-carboxylate reagents->prod Amide Reduction

Caption: Reduction of the amide group to a primary amine.

Experimental Protocol:

Materials:

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • This compound

  • Ethyl acetate

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a suspension of LiAlH₄ (e.g., 0.76 g, 20 mmol) in anhydrous THF (50 mL) under a nitrogen atmosphere.

  • Addition of Amide: Dissolve this compound (e.g., 1.71 g, 10 mmol) in anhydrous THF (20 mL) and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously and slowly add ethyl acetate dropwise to quench the excess LiAlH₄, followed by the careful addition of water. A common quenching procedure is the Fieser workup: for every 'x' g of LiAlH₄ used, add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and then '3x' mL of water.

  • Filtration and Extraction: Stir the resulting mixture at room temperature for 30 minutes, then filter the aluminum salts through a pad of Celite®. Wash the filter cake with THF.

  • Isolation: Combine the filtrate and washes, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude amine can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

Compound Molecular Weight ( g/mol ) Theoretical Yield (g) Appearance
This compound171.19-White solid
Ethyl 1-(aminomethyl)cyclobutane-1-carboxylate157.211.57Colorless oil

III. Ester Hydrolysis and Amide Coupling: A Gateway to N-Substituted Derivatives

Selective hydrolysis of the ethyl ester provides the corresponding carboxylic acid, which is a key intermediate for the synthesis of a wide array of N-substituted amide derivatives via amide coupling reactions. Basic hydrolysis is generally preferred as it is irreversible.[2][3]

Reaction Scheme:

G sub This compound reagents1 NaOH, H₂O/EtOH Reflux sub->reagents1 intermediate 1-(Aminocarbonyl)cyclobutane-1-carboxylic Acid reagents1->intermediate Ester Hydrolysis reagents2 R-NH₂, Coupling Agent (e.g., HATU, EDC) intermediate->reagents2 prod N-Substituted-1-(aminocarbonyl)cyclobutanecarboxamide reagents2->prod Amide Coupling

Caption: Synthesis of N-substituted derivatives via hydrolysis and coupling.

Experimental Protocol: Ester Hydrolysis

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (e.g., 1.71 g, 10 mmol) in a mixture of ethanol (20 mL) and water (10 mL).

  • Hydrolysis: Add sodium hydroxide (e.g., 0.6 g, 15 mmol) and heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water (20 mL), cool in an ice bath, and acidify to pH ~2 with concentrated HCl.

  • Extraction: Extract the product into ethyl acetate (3 x 30 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 1-(Aminocarbonyl)cyclobutane-1-carboxylic acid.

Experimental Protocol: Amide Coupling (General Procedure)

Materials:

  • 1-(Aminocarbonyl)cyclobutane-1-carboxylic acid

  • Desired primary or secondary amine (R-NH₂)

  • Amide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

  • Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA) or triethylamine (TEA)

Procedure:

  • Reaction Setup: To a solution of 1-(Aminocarbonyl)cyclobutane-1-carboxylic acid (e.g., 1.43 g, 10 mmol) in anhydrous DMF (30 mL), add the desired amine (1.1 equivalents), the coupling reagent (1.2 equivalents), and DIPEA (2.5 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-substituted derivative.

Derivative Class Key Reagents General Structure
N-Alkyl/Aryl AmidesAlkyl/Aryl amines, HATUCyclobutane-C(O)NH-R
Peptide ConjugatesAmino acid esters, EDC/HOBtCyclobutane-C(O)-[Amino Acid]

Conclusion

This compound is a readily accessible and highly versatile starting material for the synthesis of a diverse range of novel cyclobutane derivatives. The protocols outlined in this guide for Hofmann rearrangement, amide reduction, and ester hydrolysis followed by amide coupling provide robust and reproducible methods for accessing key intermediates and final compounds of interest for medicinal chemistry and drug discovery programs. The unique conformational constraints imparted by the cyclobutane scaffold make these derivatives attractive candidates for exploring new chemical space and developing next-generation therapeutics.

References

  • Wessjohann, L. A., et al. (2007). Recent advances in cyclobutane and cyclobutene synthesis. Chemical Reviews, 107(7), 3028-3078. [Link]

  • Carruthers, W., & Coldham, I. (2004). Modern Methods of Organic Synthesis (4th ed.). Cambridge University Press. [Link]

  • Organic Syntheses. (n.d.). Cyclobutylamine hydrochloride. Organic Syntheses, Coll. Vol. 6, p.347 (1988); Vol. 57, p.32 (1977). [Link]

  • Master Organic Chemistry. (2017). Reduction of Amides to Amines. [Link]

  • Chemistry LibreTexts. (2023). Hydrolysis of Esters. [Link]

  • Wikipedia. (2024). Hofmann rearrangement. [Link]

  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. [Link]

  • Chemguide. (n.d.). Hydrolysis of esters. [Link]

  • Chemistry LibreTexts. (2024). Chemistry of Amides. [Link]

  • Organic Syntheses Procedure. (n.d.). cyclobutylamine hydrochloride. [Link]

  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. [Link]

Sources

Application Notes: Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate as a Versatile Scaffold for Compound Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3D Scaffolds in Modern Drug Discovery

The landscape of medicinal chemistry is continually evolving, with a pronounced shift away from planar, aromatic-rich molecules towards compounds with greater three-dimensional (3D) complexity. Saturated carbocycles, particularly strained ring systems like cyclobutane, have emerged as powerful design elements for achieving this goal.[1][2] The incorporation of a cyclobutane motif can bestow significant advantages upon a drug candidate, including:

  • Conformational Restriction: The rigid, puckered structure of the cyclobutane ring can lock flexible ligands into a bioactive conformation, reducing the entropic penalty of binding to a biological target and potentially increasing potency.[1][3]

  • Improved Physicochemical Properties: Increasing the fraction of sp³-hybridized carbons often correlates with enhanced aqueous solubility and metabolic stability, key attributes for successful drug development.[1][4]

  • Novel Exit Vectors: The defined stereochemistry of substituted cyclobutanes provides precise, non-planar vectors for orienting pharmacophoric groups, enabling exploration of previously inaccessible regions of chemical space.[5]

  • Bioisosteric Replacement: The cyclobutane core can serve as a metabolically robust bioisostere for other groups, such as gem-dimethyl units or alkenes, helping to mitigate issues like metabolic oxidation or unwanted isomerization.[2][4]

Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate is a bifunctional building block uniquely positioned to leverage these advantages. Possessing two distinct and orthogonally reactive handles—an ester and a primary amide—at a quaternary center, it serves as an exceptional starting point for the rapid assembly of diverse and structurally complex compound libraries. This document provides detailed protocols and strategic insights for its application in drug discovery campaigns.

Physicochemical Properties and Handling

The effective use of any building block begins with a thorough understanding of its properties and safe handling procedures.

PropertyValueSource
CAS Number 1142198-19-3[6][7][8]
Molecular Formula C₈H₁₃NO₃[6][7][8]
Molecular Weight 171.19 g/mol [6][7]
Appearance White to off-white solidSupplier Data
Topological Polar Surface Area 69.4 Ų[7]
Hydrogen Bond Donors 1[7]
Hydrogen Bond Acceptors 3[7]
Rotatable Bond Count 4[7]

Handling and Storage:

  • Store in a cool, dry, well-ventilated area.

  • Keep container tightly sealed.

  • Avoid contact with strong oxidizing agents and strong acids/bases.

  • Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn during handling.

Core Synthetic Strategies & Protocols

The dual functionality of this compound allows for several strategic approaches to library synthesis. We present three validated workflows that leverage its unique structure to generate scaffolds of high medicinal chemistry relevance.

Strategy A: Generation of an α-Amino Ester Scaffold via Hofmann Rearrangement

The primary amide provides a direct entry to a primary amine through the Hofmann rearrangement. This transformation is exceptionally powerful as it converts the starting material into a non-natural, sterically constrained α-amino acid derivative—a highly sought-after scaffold in peptidomimetic and protease inhibitor design. Modern protocols using hypervalent iodine reagents offer a mild and efficient alternative to traditional bromine/base methods.

Causality Behind the Protocol:

  • Reagent Choice: (Diacetoxyiodo)benzene (PIDA) is chosen as a mild oxidant that, in the presence of an alcohol (e.g., methanol), facilitates the rearrangement under neutral to slightly acidic conditions, preserving the ethyl ester.

  • Mechanism: The amide nitrogen attacks the hypervalent iodine reagent, initiating a sequence that leads to the loss of a carboxyl group and migration of the cyclobutane ring to the nitrogen, forming an isocyanate intermediate. Methanol then traps this intermediate to yield a stable methyl carbamate.

  • Significance: The resulting N-Boc or N-Cbz protected amine and the ethyl ester are orthogonal protecting groups, allowing for selective deprotection and further diversification at either the N-terminus or C-terminus.

G start Ethyl 1-(aminocarbonyl) cyclobutanecarboxylate reagent PIDA, MeOH/DCM start->reagent 1. Reaction intermediate Isocyanate Intermediate reagent->intermediate 2. Rearrangement product Protected α-Amino Ester Scaffold intermediate->product 3. Trapping div1 Diversification (Amide Coupling) product->div1 Hydrolysis & Amide Coupling div2 Diversification (N-Terminus Chemistry) product->div2 Deprotection & N-Alkylation/Acylation

Caption: Workflow for generating α-amino ester scaffolds.

Protocol 3.1: Synthesis of Ethyl 1-((methoxycarbonyl)amino)cyclobutanecarboxylate

  • Setup: To a flame-dried 100 mL round-bottom flask under an atmosphere of nitrogen, add this compound (1.71 g, 10.0 mmol).

  • Dissolution: Dissolve the starting material in a 1:1 mixture of dichloromethane (DCM) and methanol (MeOH) (40 mL).

  • Reagent Addition: Add (Diacetoxyiodo)benzene (PIDA) (3.54 g, 11.0 mmol, 1.1 eq) portion-wise over 5 minutes while stirring at 0 °C (ice bath).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by TLC or LC-MS.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (20 mL).

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate (20 mL), followed by brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to yield the title compound.

Strategy B: Library Generation via Ester Hydrolysis and Amide Coupling

This strategy utilizes the ester as the primary diversification handle. Saponification provides the corresponding carboxylic acid, which is a linchpin for parallel amide synthesis. This approach is highly amenable to high-throughput synthesis, allowing for the rapid generation of large libraries by coupling the core acid with a diverse set of commercially available amines.

Causality Behind the Protocol:

  • Hydrolysis: Standard saponification with lithium hydroxide (LiOH) is effective and minimizes side reactions. The use of a THF/water co-solvent system ensures the solubility of both the substrate and the reagent.

  • Amide Coupling: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization and works well for hindered substrates. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the ammonium salts formed during the reaction.

  • Workflow: This two-step process creates a robust platform for introducing diversity (R-NH₂) while keeping the primary amide on the cyclobutane core intact for potential future modifications or as a key pharmacophoric element.

G start Ethyl 1-(aminocarbonyl) cyclobutanecarboxylate step1 1. LiOH, THF/H₂O start->step1 acid 1-(Aminocarbonyl) cyclobutanecarboxylic Acid step1->acid step2 2. Amine Library (R-NH₂) HATU, DIPEA acid->step2 library Amide Library (Diverse R-groups) step2->library

Caption: Workflow for amide library synthesis.

Protocol 3.2: Two-Step Synthesis of an Amide Library

Step 1: Hydrolysis to 1-(Aminocarbonyl)cyclobutanecarboxylic Acid

  • Setup: Dissolve this compound (1.71 g, 10.0 mmol) in a mixture of THF (20 mL) and water (10 mL) in a 100 mL round-bottom flask.

  • Reagent Addition: Add lithium hydroxide monohydrate (0.63 g, 15.0 mmol, 1.5 eq) and stir the mixture at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction by LC-MS until the starting material is consumed.

  • Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water (20 mL) and wash with ethyl acetate (2 x 15 mL) to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl.

  • Extraction: Extract the acidic aqueous layer with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the carboxylic acid, which is often used in the next step without further purification.

Step 2: Parallel Amide Coupling

  • Setup: In an array of reaction vials, dispense a solution of 1-(Aminocarbonyl)cyclobutanecarboxylic acid (0.10 mmol, 1.0 eq) in DMF (1 mL).

  • Reagent Addition: To each vial, add a solution of a unique primary or secondary amine from your library (0.12 mmol, 1.2 eq), followed by HATU (0.11 mmol, 1.1 eq) and DIPEA (0.30 mmol, 3.0 eq).

  • Reaction: Seal the vials and agitate at room temperature for 12 hours.

  • High-Throughput Workup: Dilute each reaction mixture with ethyl acetate (2 mL) and wash sequentially with 5% aqueous citric acid (2 mL), saturated aqueous sodium bicarbonate (2 mL), and brine (2 mL).

  • Isolation: Concentrate the organic solvent in each vial using a centrifugal evaporator. The resulting crude amides can be submitted for screening or purified via mass-directed preparative HPLC.

Strategy C: Synthesis of Spirocyclic Lactams

Creating spirocyclic frameworks is a key strategy for increasing 3D character and exploring novel chemical space.[5][9][10] This advanced protocol demonstrates how this compound can be converted into a spiro-succinimide scaffold, a privileged structure in medicinal chemistry.

Causality Behind the Protocol:

  • Strategy: The workflow involves N-alkylation of the primary amide with an acetate-bearing electrophile, followed by an intramolecular Dieckmann-type condensation.

  • N-Alkylation: Sodium hydride (NaH) is a strong base capable of deprotonating the primary amide, forming a nucleophilic amide anion that readily reacts with ethyl bromoacetate.

  • Cyclization: A strong base like sodium ethoxide (NaOEt) is required to deprotonate the α-carbon of the newly introduced ester, initiating an intramolecular cyclization onto the carbonyl of the original amide to form the five-membered lactam ring.

  • Importance: This route transforms a simple acyclic building block into a rigid, complex spirocyclic system with a defined 3D architecture, opening the door to libraries with fundamentally different shapes.[10]

G start Ethyl 1-(aminocarbonyl) cyclobutanecarboxylate step1 1. NaH, THF 2. BrCH₂CO₂Et start->step1 intermediate N-Alkylated Intermediate step1->intermediate step2 NaOEt, EtOH intermediate->step2 Intramolecular Condensation product Spiro-Succinimide Scaffold step2->product

Caption: Synthesis of spirocyclic succinimide scaffolds.

Protocol 3.3: Synthesis of a Spiro[3.4]octane-dione Derivative

  • Setup: To a flame-dried, three-neck flask under nitrogen, add a 60% dispersion of sodium hydride (NaH) in mineral oil (0.44 g, 11.0 mmol, 1.1 eq). Wash the NaH with dry hexanes (2 x 5 mL) and decant the solvent carefully.

  • Amide Anion Formation: Add dry THF (30 mL) and cool the suspension to 0 °C. Add a solution of this compound (1.71 g, 10.0 mmol) in dry THF (10 mL) dropwise. Stir at 0 °C for 30 minutes, then at room temperature for 1 hour.

  • Alkylation: Cool the mixture back to 0 °C and add ethyl bromoacetate (1.22 mL, 11.0 mmol, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (15 mL).

  • Extraction: Extract the mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to isolate the N-alkylated intermediate.

  • Cyclization: Dissolve the purified intermediate (1.0 mmol) in dry ethanol (10 mL). Add a solution of sodium ethoxide (21 wt% in ethanol, 1.2 eq) and heat the mixture to reflux for 2-4 hours.

  • Workup: Cool the reaction to room temperature and neutralize with 1M HCl. Remove the ethanol under reduced pressure and extract the residue with ethyl acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by flash chromatography to yield the final spirocyclic product.

Example Library Data Summary

The following table illustrates a hypothetical library derived from Strategy B (Protocol 3.2) , showcasing the ease of diversification.

Compound IDAmine (R-NH₂) StructureExpected Yield Range (%)Purity (LC-MS, %)
LIB-001Benzylamine75-85>95
LIB-002Morpholine80-90>95
LIB-003(S)-1-Phenylethanamine70-80>95
LIB-0044-Fluoroaniline65-75>95
LIB-005Piperidine80-90>95

Conclusion

This compound is a powerful and versatile building block for modern medicinal chemistry. Its bifunctional nature, combined with the beneficial properties of the cyclobutane core, enables the efficient synthesis of diverse compound libraries with high 3D complexity. The protocols detailed herein provide robust and reproducible methods for generating novel α-amino ester, amide, and spirocyclic scaffolds, empowering researchers to navigate challenging biological targets and accelerate the drug discovery process.

References

  • Wirth, T. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. Available at: [Link]

  • Fawcett, A. et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal. Available at: [Link]

  • Sigman, M. S. et al. (2021). Catalytic Arylboration of Spirocyclic Cyclobutenes: Rapid Access to Highly Substituted Spiro[3.n]alkanes. Angewandte Chemie. Available at: [Link]

  • Lu, Y. et al. (2021). Synthesis of Functionalized Cyclobutenes and Spirocycles via Asymmetric P(III)/P(V) Redox Catalysis. ResearchGate. Available at: [Link]

  • Jones, G. et al. (2023). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry. Available at: [Link]

  • Dong, L. et al. (2024). The Construction of Novel Spirocyclic Frameworks with Cyclobutane through Rh(III)-Catalyzed [3 + 2]-Annulation between Quinoxalines and Alkynylcyclobutanols. The Journal of Organic Chemistry. Available at: [Link]

  • Grygorenko, O. O. et al. (2014). Synthesis of spirocyclic cyclobutane- and cyclopentane-containing building blocks. ResearchGate. Available at: [Link]

  • PubChem. Ethyl 1-[1-[1-(cyclobutanecarbonyl)cyclobutyl]cyclobutyl]cyclobutane-1-carboxylate. PubChem Database. Available at: [Link]

  • Organic Chemistry Portal. Cyclobutane synthesis. Organic Chemistry Portal. Available at: [Link]

  • PubChem. Ethyl cyclobutanecarboxylate. PubChem Database. Available at: [Link]

  • Organic Syntheses. 1,1-Cyclobutanedicarboxylic acid. Organic Syntheses. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Ethyl Cyclobutanecarboxylate: A Versatile Pharmaceutical Intermediate for Advanced Synthesis. InnoPharmChem. Available at: [Link]

  • Chemdad. 1-CYANOCYCLOBUTANECARBOXYLIC ACID ETHYL ESTER. Chemdad. Available at: [Link]

  • CAS Common Chemistry. Ethyl cyclobutanecarboxylate. CAS. Available at: [Link]

  • PubChem. Ethyl cyclobut-1-ene-1-carboxylate. PubChem Database. Available at: [Link]

  • MDPI. Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds. MDPI. Available at: [Link]

  • PubChem. 1-Ethylcyclobutane-1-carboxylic acid. PubChem Database. Available at: [Link]

Sources

Application Notes and Protocols for Reactions Involving Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1,1-Disubstituted Cyclobutane Scaffold

In the landscape of modern medicinal chemistry and drug development, the cyclobutane motif has emerged as a valuable structural element. Its inherent ring strain and unique three-dimensional geometry offer a compelling strategy for designing conformationally restricted molecules with improved pharmacological properties.[1][2] Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate, a gem-disubstituted cyclobutane, represents a versatile building block, presenting two distinct and reactive functional groups—an ester and a primary amide—at a quaternary carbon center. This arrangement allows for orthogonal chemical modifications, making it a powerful intermediate in the synthesis of novel therapeutic agents and complex organic molecules.[1][2]

This guide provides a comprehensive overview of the experimental setups and protocols for key reactions involving this compound. The methodologies detailed herein are designed to be robust and reproducible, with an emphasis on understanding the underlying chemical principles that govern each transformation.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental for its effective use in synthesis.

PropertyValueSource
CAS Number 1142198-19-3[3][4][5]
Molecular Formula C₈H₁₃NO₃[3][4][5]
Molecular Weight 171.19 g/mol [3][4][5]
Synonyms Ethyl 1-carbamoylcyclobutane-1-carboxylate, 1-(Ethoxycarbonyl)cyclobutane-1-carboxamide[3][5]
Appearance Typically a solid-
Solubility Soluble in polar organic solvents such as methanol, ethanol, and DMSO.-

Safety Precautions

  • Handling: Handle in a well-ventilated area, preferably in a fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3] Avoid inhalation of dust and contact with skin and eyes.[3]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[3][6]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Synthesis of this compound

The synthesis of the title compound can be approached from commercially available starting materials. A logical and efficient pathway commences with diethyl 1,1-cyclobutanedicarboxylate. The key strategic challenge is the selective functionalization of one of the two ester groups.

Workflow for the Synthesis of this compound

G A Diethyl 1,1-cyclobutanedicarboxylate B Selective Monohydrolysis A->B 1. NaOH (1 eq.), EtOH/H₂O 2. HCl (aq) C 1-(Ethoxycarbonyl)cyclobutane-1-carboxylic acid B->C D Acid Chloride Formation C->D SOCl₂ or (COCl)₂ E 1-(Ethoxycarbonyl)cyclobutane-1-carbonyl chloride D->E F Amidation E->F NH₄OH or NH₃ (g) G This compound F->G

Caption: Synthetic pathway to this compound.

Protocol 1: Synthesis of 1-(Ethoxycarbonyl)cyclobutane-1-carboxylic Acid

This protocol is adapted from a similar procedure for the selective hydrolysis of a gem-diester.[7][8]

Rationale: The selective monohydrolysis of diethyl 1,1-cyclobutanedicarboxylate is achieved by using one equivalent of a base, such as sodium hydroxide. The reaction is typically carried out in a mixture of ethanol and water at room temperature. The use of a stoichiometric amount of base is crucial to prevent the hydrolysis of both ester groups. Subsequent acidification protonates the resulting carboxylate to yield the desired monoacid.

Materials:

  • Diethyl 1,1-cyclobutanedicarboxylate

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 12N

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

  • Deionized water

Procedure:

  • To a stirred solution of diethyl 1,1-cyclobutanedicarboxylate (1 equivalent) in ethanol, add a solution of sodium hydroxide (1 equivalent) in water dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 6-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.

  • Wash the aqueous residue with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.

  • Extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-(ethoxycarbonyl)cyclobutane-1-carboxylic acid as an oil.

Protocol 2: Synthesis of this compound

Rationale: The carboxylic acid is first converted to a more reactive acid chloride using a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with ammonia (either as aqueous ammonium hydroxide or gaseous ammonia) to form the primary amide.

Materials:

  • 1-(Ethoxycarbonyl)cyclobutane-1-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Dichloromethane (DCM), anhydrous

  • Ammonium hydroxide (NH₄OH), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Acid Chloride Formation: To a solution of 1-(ethoxycarbonyl)cyclobutane-1-carboxylic acid (1 equivalent) in anhydrous dichloromethane, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Amidation: Dissolve the crude acid chloride in anhydrous dichloromethane and add it dropwise to a stirred, ice-cold solution of concentrated ammonium hydroxide.

  • Stir the mixture vigorously for 1-2 hours at 0 °C.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The product can be purified by recrystallization or column chromatography.

Reactions of this compound

The presence of both an ester and an amide group allows for a range of chemical transformations.

Reaction Pathways of this compound

G A This compound B Ester Hydrolysis A->B NaOH (aq), Δ then HCl (aq) D Reduction A->D LiAlH₄, THF then H₂O workup F Hofmann Rearrangement A->F Br₂, NaOH (aq), Δ C 1-Carbamoylcyclobutane-1-carboxylic acid B->C E 1-(Aminomethyl)-1-(hydroxymethyl)cyclobutane D->E G Ethyl 1-aminocyclobutane-1-carboxylate F->G

Sources

Application Note: A Validated Protocol for the Purification of Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate is a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological concerns. This application note provides a comprehensive, field-tested protocol for the purification of this compound from a crude reaction mixture using flash column chromatography. We will delve into the underlying principles of the separation, offer a step-by-step methodology from preliminary analysis to final product isolation, and provide troubleshooting guidance. This document is intended for researchers, chemists, and process development scientists who require a robust and reproducible method for obtaining this intermediate in high purity.

Principle of Separation: Adsorption Chromatography

The purification strategy hinges on the principles of normal-phase adsorption chromatography.[2] The stationary phase, silica gel (SiO₂), is a highly polar adsorbent with surface silanol groups (Si-OH) capable of forming hydrogen bonds.[2] The target molecule, this compound, possesses both a polar primary amide (-CONH₂) and a moderately polar ester (-COOEt) functional group. These groups interact with the polar silica gel surface via hydrogen bonding and dipole-dipole interactions.

The separation from less polar impurities (e.g., unreacted starting materials, non-polar byproducts) and more polar impurities (e.g., hydrolyzed starting acid) is achieved by using a mobile phase of intermediate polarity. A carefully selected solvent system, typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, is used as the eluent.[3][4] The eluent competes with the adsorbed compounds for the active sites on the silica gel. By systematically adjusting the solvent ratio, we can modulate the elution strength to achieve a state where the target compound is sufficiently retained for separation but not so strongly that it fails to elute.[2] Less polar compounds will have weaker interactions with the silica gel and will be carried through the column more quickly by the mobile phase, while more polar impurities will be retained more strongly.

Preliminary Analysis via Thin-Layer Chromatography (TLC)

Before committing to a large-scale column, it is imperative to develop and optimize the separation conditions using Thin-Layer Chromatography (TLC).[5] TLC is a rapid, low-cost analytical technique that provides a reliable preview of the separation achievable on a silica column.[5] The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.35, which generally provides the best resolution in flash chromatography.[2][6]

Protocol for TLC Analysis:

  • Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate (e.g., Silica Gel 60 F254) about 1 cm from the bottom edge.

  • Development: Place the TLC plate in a developing chamber containing a pre-equilibrated atmosphere of the chosen mobile phase (e.g., start with 7:3 Hexane:Ethyl Acetate). Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front. Visualize the separated spots. This can typically be done under UV light (254 nm) if the compounds are UV-active. Alternatively, chemical staining (e.g., placing the plate in an iodine chamber or dipping in a potassium permanganate solution) can be used.

  • Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Optimization: Adjust the mobile phase polarity to achieve the target Rf. If the Rf is too high (>0.4), decrease the polarity (increase the hexane ratio). If the Rf is too low (<0.2), increase the polarity (increase the ethyl acetate ratio).

Materials and Reagents

Equipment Chemicals & Reagents
Glass Chromatography Column (40-60 mm diameter)Crude this compound
Air/Nitrogen line with regulatorSilica Gel for Flash Chromatography (230-400 mesh)
Collection tubes/flasksn-Hexane (HPLC Grade)
Round-bottom flasksEthyl Acetate (HPLC Grade)
Rotary EvaporatorDichloromethane (DCM, for loading)
TLC Plates (Silica Gel 60 F254)TLC Developing Chamber
UV Lamp (254 nm)Cotton or Glass Wool
Capillary tubes for spottingSand (washed)

Detailed Purification Protocol

This protocol assumes a starting crude material of approximately 5 grams. The column size and solvent volumes should be scaled accordingly for different quantities.

Step 1: Column Packing (Slurry Method)

The "slurry" or "wet-packing" method is superior for creating a homogenous, crack-free stationary phase bed, which is critical for optimal separation.[2]

  • Clamp the column vertically to a stand. Ensure the stopcock is closed.

  • Place a small plug of cotton or glass wool at the bottom of the column, just enough to cover the outlet, and add a ~1 cm layer of sand.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). A typical ratio is ~50 g of silica for every 1 g of crude material for a moderately difficult separation.[4]

  • Pour the silica slurry into the column. Use a funnel to prevent spillage.

  • Open the stopcock to drain some solvent and gently tap the side of the column to help the silica pack evenly and remove any air bubbles.

  • Add more of the mobile phase as the silica settles. Never let the top of the silica bed run dry.

  • Once the silica is fully settled, add a protective layer of sand (~1-2 cm) on top. Drain the excess solvent until the solvent level is just at the top of the sand layer.

Step 2: Sample Loading (Dry Loading Method)

For polar compounds like amides that may have limited solubility in the non-polar mobile phase, dry loading is often the most effective technique to ensure a narrow starting band and prevent precipitation at the column head.[6][7]

  • Dissolve the crude product (~5 g) in a minimal amount of a volatile solvent like dichloromethane or acetone in a round-bottom flask.

  • Add a small amount of silica gel (~10 g) to the flask.

  • Carefully remove the solvent on a rotary evaporator to yield a dry, free-flowing powder of the crude product adsorbed onto the silica.

  • Carefully add this powder to the top of the packed column, on top of the sand layer.

  • Gently add another thin layer of sand on top of the sample layer.

Step 3: Elution and Fraction Collection
  • Carefully fill the column with the mobile phase, ensuring the top layers are not disturbed.

  • Open the stopcock and apply gentle air or nitrogen pressure to the top of the column to achieve a steady flow rate (a drop rate of ~5-10 cm/minute down the column is a good target).

  • Begin collecting fractions immediately. The size of the fractions should be appropriate for the column size (e.g., 20-25 mL fractions for a 50 mm column).

  • If a simple isocratic elution (using the same solvent mixture throughout) does not provide adequate separation, a gradient elution can be employed. This involves starting with a low polarity mobile phase and gradually increasing the percentage of the more polar solvent (e.g., starting with 8:2 Hexane:EtOAc and moving to 7:3, then 6:4, etc.).[6]

Step 4: Analysis and Product Isolation
  • Monitor the collected fractions by TLC. Spot every few fractions on a single TLC plate to track the elution of the product.

  • Identify the fractions that contain the pure product (a single spot at the correct Rf).

  • Combine the pure fractions into a pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • Place the flask under high vacuum to remove any residual solvent, yielding the purified this compound.

Workflow Visualization and Data Summary

Purification_Workflow cluster_prep Preparation & Setup cluster_chrom Chromatography cluster_analysis Analysis & Isolation Crude Crude Product TLC TLC Analysis (Determine Eluent) Crude->TLC Pack Pack Column (Slurry Method) TLC->Pack Load Dry Load Sample Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect TLC_Fractions Analyze Fractions (TLC) Collect->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evap Rotary Evaporation Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for the purification of this compound.

Table 1: Summary of Chromatographic Parameters

ParameterRecommended Value / ConditionRationale
Stationary Phase Silica Gel, 230-400 mesh (40-63 µm)Standard polar adsorbent for normal-phase chromatography.[2]
Mobile Phase (Eluent) Hexane:Ethyl Acetate (gradient from 8:2 to 6:4 v/v suggested)Provides a tunable polarity range suitable for eluting moderately polar amides.[3][8]
Target Rf (TLC) ~0.25 - 0.35Optimal range for good resolution and reasonable elution time in flash chromatography.[6]
Silica:Crude Ratio 50:1 (w/w)A good starting ratio for achieving high purity with unknown impurity profiles.[4]
Loading Method Dry LoadingEnsures a narrow application band and prevents solubility issues at the column head.[7]
Detection TLC analysis with UV (254 nm) and/or Potassium Permanganate stainUV for conjugated impurities; KMnO₄ stain for visualizing non-UV active compounds (stains alcohols, etc.).

References

  • Vertex AI Search Result 1. Synthesis of ethyl 1-(4-bromo-2-methylphenylaminocarbonyl)cyclobutanecarboxylate.
  • National Institutes of Health. Evaluation of an amide-based stationary phase for supercritical fluid chromatography.
  • BenchChem. Technical Support Center: HPLC Purification of N-aryl Amides.
  • University of Alberta. Column chromatography.
  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography.
  • Biotage. How should I purify a complex, polar, amide reaction mixture?.
  • Sorbtech. Mastering Stationary Phases: Selection Criteria and Method Development.
  • Supporting Information. Wiley-VCH.
  • Echemi. This compound.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. ISSN: 0975-8585.
  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography.
  • International Journal of Pharmaceutical Development & Technology. A REVIEW ON A FLASH CHROMATOGRAPHY.

Sources

Application Note & Protocol: A Scalable and Efficient Synthesis of Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract: This document provides a comprehensive guide to the large-scale synthesis of Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate, a key building block in the development of novel therapeutics. Two robust and scalable synthetic routes are presented, starting from readily available commercial reagents. Detailed, step-by-step protocols, in-process controls, and characterization data are provided to ensure reproducibility and high purity of the final product. The causality behind experimental choices is explained to provide a deeper understanding of the process.

Introduction: The Significance of this compound

This compound (CAS No: 1142198-19-3) is a crucial intermediate in the synthesis of a variety of biologically active molecules.[1][2] Its rigid cyclobutane scaffold and bifunctional nature, possessing both an ester and a primary amide, make it an attractive building block for medicinal chemists. The cyclobutane motif can impart unique conformational constraints on a molecule, potentially leading to enhanced binding affinity and selectivity for biological targets. This application note details two distinct and scalable synthetic strategies for its preparation, designed to meet the demands of both academic research and industrial drug development.

Strategic Approach to Synthesis: Two Validated Pathways

Two primary synthetic routes have been developed and optimized for the large-scale production of this compound. The choice between these routes may depend on factors such as raw material availability, cost, and specific equipment capabilities.

  • Route 1: The Dicarboxylate Pathway. This route commences with the commercially available diethyl 1,1-cyclobutanedicarboxylate. The strategy involves a selective mono-hydrolysis of one of the ester groups, followed by amidation of the resulting carboxylic acid. This pathway is advantageous due to the relatively low cost of the starting material.

  • Route 2: The Cyano-ester Pathway. This approach begins with the cyclization of ethyl cyanoacetate with 1,3-dibromopropane to form ethyl 1-cyanocyclobutanecarboxylate. The synthesis is completed by the selective hydrolysis of the nitrile functionality to the desired primary amide. This route offers a more direct approach to the target molecule.

Route 1: The Dicarboxylate Pathway - Detailed Protocol

This pathway involves two key transformations: selective mono-saponification and subsequent amidation.

Step 1: Synthesis of 1-(Ethoxycarbonyl)cyclobutanecarboxylic Acid

The selective hydrolysis of one ester group in diethyl 1,1-cyclobutanedicarboxylate is achieved under controlled basic conditions. The use of a stoichiometric amount of base at room temperature favors the formation of the mono-acid.

Protocol:

  • Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer and a dropping funnel, dissolve diethyl 1,1-cyclobutanedicarboxylate (1.0 eq) in ethanol (5-10 volumes).

  • Saponification: While stirring at room temperature, add a 1N solution of sodium hydroxide (1.05 eq) dropwise over a period of 2-3 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the formation of the mono-acid and minimize the formation of the di-acid byproduct.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol. Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with cold 6N hydrochloric acid.

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 5 volumes).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(Ethoxycarbonyl)cyclobutanecarboxylic acid as an oil.

Parameter Value
Starting MaterialDiethyl 1,1-cyclobutanedicarboxylate
Key ReagentSodium Hydroxide
SolventEthanol, Water
TemperatureRoom Temperature
Typical Yield85-95%
Purity (crude)>95%
Step 2: Amidation of 1-(Ethoxycarbonyl)cyclobutanecarboxylic Acid

The conversion of the carboxylic acid to the primary amide is a critical step. A common and scalable method involves the formation of an acyl chloride intermediate followed by reaction with ammonia.

Protocol:

  • Acyl Chloride Formation: In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve 1-(Ethoxycarbonyl)cyclobutanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (5-10 volumes). Cool the solution to 0°C. Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF). Stir the reaction at 0°C for 30 minutes and then at room temperature for 2-3 hours, or until gas evolution ceases. The reaction progress can be monitored by IR spectroscopy (disappearance of the carboxylic acid O-H stretch).

  • Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Amidation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent like dichloromethane or tetrahydrofuran (THF). Cool the solution to 0°C and bubble anhydrous ammonia gas through the solution, or add a solution of ammonia in an organic solvent (e.g., 2M ammonia in methanol) dropwise. Maintain the temperature below 10°C.

  • Work-up: After the reaction is complete (monitored by TLC or HPLC), quench the reaction with water. Separate the organic layer, and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Parameter Value
Starting Material1-(Ethoxycarbonyl)cyclobutanecarboxylic Acid
Key ReagentsOxalyl Chloride, Ammonia
SolventDichloromethane, THF
Temperature0°C to Room Temperature
Typical Yield70-85%
Purity (after purification)>98%

Causality Behind Experimental Choices:

  • Oxalyl Chloride and Catalytic DMF: This combination is a standard and efficient method for converting carboxylic acids to acyl chlorides under mild conditions.[3] The in-situ formation of the Vilsmeier reagent from oxalyl chloride and DMF is the active catalytic species.

  • Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial to prevent the hydrolysis of the highly reactive acyl chloride intermediate back to the carboxylic acid.

Route 2: The Cyano-ester Pathway - Detailed Protocol

This pathway offers a more convergent synthesis, starting from the construction of the cyclobutane ring.

Step 1: Synthesis of Ethyl 1-cyanocyclobutanecarboxylate

This step involves a nucleophilic substitution reaction between the enolate of ethyl cyanoacetate and 1,3-dibromopropane.

Protocol:

  • Reaction Setup: To a solution of sodium ethoxide (2.1 eq) in absolute ethanol (10-15 volumes) in a reaction vessel equipped with a reflux condenser and a dropping funnel, add ethyl cyanoacetate (1.0 eq) dropwise at room temperature.

  • Cyclization: Heat the mixture to reflux and then add 1,3-dibromopropane (1.1 eq) dropwise over a period of 1-2 hours. Maintain the reflux for an additional 3-4 hours. Monitor the reaction by GC-MS or TLC.[4][5]

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Dilute the residue with water and extract with diethyl ether or ethyl acetate (3 x 5 volumes).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to give Ethyl 1-cyanocyclobutanecarboxylate.

Parameter Value
Starting MaterialsEthyl cyanoacetate, 1,3-dibromopropane
Key ReagentSodium Ethoxide
SolventEthanol
TemperatureReflux
Typical Yield60-75%
Purity (after distillation)>97%
Step 2: Selective Hydrolysis of Ethyl 1-cyanocyclobutanecarboxylate

The selective conversion of the nitrile to the primary amide in the presence of an ester group can be achieved under controlled alkaline conditions using hydrogen peroxide. This method is known as the Radziszewski reaction.

Protocol:

  • Reaction Setup: In a reaction vessel, dissolve Ethyl 1-cyanocyclobutanecarboxylate (1.0 eq) in a suitable solvent such as acetone or ethanol (5-10 volumes).

  • Hydrolysis: Add a 6% solution of hydrogen peroxide (3.0-5.0 eq) and a catalytic amount of a base such as sodium hydroxide or potassium carbonate. The reaction is typically exothermic, and the temperature should be maintained between 40-50°C. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.[6][7]

  • Work-up: Upon completion, cool the reaction mixture and dilute with water. If a precipitate forms, it can be filtered. Otherwise, extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with a solution of sodium sulfite to quench any remaining peroxide, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Parameter Value
Starting MaterialEthyl 1-cyanocyclobutanecarboxylate
Key ReagentsHydrogen Peroxide, Sodium Hydroxide
SolventAcetone or Ethanol
Temperature40-50°C
Typical Yield70-90%
Purity (after purification)>98%

Causality Behind Experimental Choices:

  • Alkaline Hydrogen Peroxide: This reagent system allows for the selective hydrolysis of the nitrile to the amide. The hydroperoxide anion is a potent nucleophile that attacks the nitrile carbon, leading to the formation of a peroxyimidic acid intermediate which then rearranges to the amide. This method is generally mild enough to avoid significant hydrolysis of the ester group.[6]

Workflow Visualization

Route 1: Dicarboxylate Pathway

Dicarboxylate_Pathway A Diethyl 1,1-cyclobutanedicarboxylate B 1-(Ethoxycarbonyl)cyclobutanecarboxylic Acid A->B Selective Mono-hydrolysis (NaOH, EtOH) C This compound B->C Amidation (1. Oxalyl Chloride, DMF 2. NH3) Cyano_ester_Pathway D Ethyl cyanoacetate + 1,3-Dibromopropane E Ethyl 1-cyanocyclobutanecarboxylate D->E Cyclization (NaOEt, EtOH) F This compound E->F Selective Hydrolysis (H2O2, NaOH)

Caption: Synthetic scheme for Route 2.

Characterization and Quality Control

The final product, this compound, should be characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals include a triplet and a quartet for the ethyl ester group, and multiplets for the cyclobutane ring protons. The amide protons will appear as broad singlets.

    • ¹³C NMR: Expected signals for the two carbonyl carbons (ester and amide), the quaternary carbon of the cyclobutane ring, the methylene carbons of the cyclobutane ring, and the carbons of the ethyl group.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretches of the primary amide (around 3350 and 3180 cm⁻¹), the C=O stretch of the ester (around 1730 cm⁻¹), and the C=O stretch of the amide (Amide I band, around 1670 cm⁻¹). [8]* Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the product (171.19 g/mol ) should be observed. [3]* High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A purity of >98% is typically desired for pharmaceutical applications.

Safety and Handling

General Precautions:

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Reagent-Specific Hazards:

  • Oxalyl Chloride: Highly corrosive and toxic. Reacts violently with water. Handle with extreme care.

  • 1,3-Dibromopropane: Lachrymator and potential carcinogen. Avoid inhalation and skin contact.

  • Sodium Ethoxide: Corrosive and flammable solid. Reacts with moisture.

  • Hydrogen Peroxide (concentrated): Strong oxidizer. Avoid contact with organic materials.

Product Hazards:

  • This compound is classified as an irritant. [9]Avoid contact with eyes, skin, and clothing.

Conclusion

The two synthetic routes outlined in this application note provide reliable and scalable methods for the preparation of this compound. The choice of route will depend on specific laboratory or plant capabilities and economic considerations. By following the detailed protocols and adhering to the safety precautions, researchers and drug development professionals can confidently produce this valuable building block in high yield and purity, facilitating the advancement of their research and development programs.

References

  • The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl cyclobutanecarboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Selective hydrolysis of nitriles to amides. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The conversion of nitriles to amides and esters to acids by the action of sodium superoxide. Retrieved from [Link]

  • Hall, J. H., & Gisler, M. (1976). A simple method for converting nitriles to amides. Hydrolysis with potassium hydroxide in tert-butyl alcohol. The Journal of Organic Chemistry, 41(23), 3769–3770.
  • Google Patents. (n.d.). Method for converting nitrile compounds into corresponding carboxylic acids and esters.
  • Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

  • Secci, F., Frongia, A., & Piras, P. P. (2013). Stereocontrolled synthesis and functionalization of cyclobutanes and cyclobutanones. Molecules, 18(12), 15541–15572.
  • PubMed. (2013). Stereocontrolled synthesis and functionalization of cyclobutanes and cyclobutanones. Retrieved from [Link]

  • Davies, H. M., & Morton, D. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(18), 8445-8456.
  • ResearchGate. (n.d.). FTIR Values of the compound. Retrieved from [Link]

  • Figshare. (2022). FTIR data. Retrieved from [Link]

  • NIST. (n.d.). Ethyl cyclobutanecarboxylate. Retrieved from [Link]

  • Sci-Hub. (n.d.). Synthesis of Functionalized Cyclobutene Derivatives via Selective SN2′ Reaction of Dichlorocyclobutenes. Retrieved from [Link]

  • Reber, S., et al. (2024). Scalable Synthesis of C5aR1 Antagonist ACT-1014-6470 via N 7 -Selective Reductive Amination of an Unprotected Pyrazole Starting Material and Intramolecular Urea Formation with 1,1′-Carbonyl-di(1,2,4-triazol) (CDT). Organic Process Research & Development.
  • ResearchGate. (n.d.). TaCl5‐Catalyzed Amidation of Carboxylic Acids with Amines. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Ethyl Cyclobutanecarboxylate, 25g, Each. Retrieved from [Link]

  • Stepan, A. F., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9345-9356.
  • Semantic Scholar. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Retrieved from [Link]

  • Organic Syntheses. (n.d.). cyclobutylamine. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 1-CYANOCYCLOBUTANECARBOXYLIC ACID ETHYL ESTER. Retrieved from [Link]

Sources

Application Notes & Protocols: Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate as a Constrained Amino Acid Surrogate in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Rationale for Conformational Constraint in Drug Discovery

Peptides are fundamental to countless biological processes, making them highly attractive starting points for therapeutic development. However, their translation into effective drugs is often hindered by inherent liabilities, including susceptibility to enzymatic degradation, poor membrane permeability, and rapid clearance from the body.[1][2] Peptidomimetics—synthetic molecules that mimic the structure and function of natural peptides—offer a powerful strategy to overcome these limitations.[1][3][4]

A cornerstone of modern peptidomimetic design is the introduction of conformational constraints. By reducing the flexibility of the peptide backbone, researchers can pre-organize the molecule into its bioactive conformation, leading to significant improvements in receptor affinity, selectivity, and metabolic stability.[5][6][7] Non-proteinogenic amino acids with cyclic scaffolds are premier tools for achieving this rigidity.

This guide focuses on Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate and its parent α-amino acid, 1-aminocyclobutanecarboxylic acid (ACBC). The strained cyclobutane ring imparts a significant and predictable conformational bias on the peptide backbone.[8][9] This unique structural feature makes it an invaluable surrogate for natural amino acids in the rational design of next-generation peptide-based therapeutics. We will explore its synthesis, incorporation into peptide sequences, and the profound impact of its structural constraints on biological activity.

Physicochemical Properties of the Surrogate

A clear understanding of the surrogate's basic properties is essential for its effective use in synthesis and experimental design.

PropertyValueSource
Chemical Name This compound[10][11][12]
CAS Number 1142198-19-3[10][11][12]
Molecular Formula C8H13NO3[10][11][12]
Molecular Weight 171.19 g/mol [10][12]
Topological Polar Surface Area 69.4 Ų[10]
Hydrogen Bond Donors 1[10]
Hydrogen Bond Acceptors 3[10]
Rotatable Bond Count 4[10]

Synthesis of the Core Scaffold: 1,1-Cyclobutanedicarboxylic Acid

The title compound is a derivative of the core 1-aminocyclobutanecarboxylic acid scaffold. A common and foundational route to this scaffold begins with the synthesis of 1,1-cyclobutanedicarboxylic acid, which serves as a versatile precursor. The classical approach involves the condensation of diethyl malonate with 1,3-dibromopropane.[13]

Conceptual Synthetic Workflow

The following diagram outlines a representative synthetic pathway. This process begins with a base-mediated cyclization to form the cyclobutane ring, followed by saponification and decarboxylation to yield the key dicarboxylic acid intermediate.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrolysis & Decarboxylation Diethyl Malonate Diethyl Malonate NaOEt Sodium Ethoxide (Base) Diethyl Malonate->NaOEt 1,3-Dibromopropane 1,3-Dibromopropane 1,3-Dibromopropane->NaOEt CyclobutaneDiester Ethyl 1,1-cyclobutanedicarboxylate NaOEt->CyclobutaneDiester Alkylation & Intramolecular Cyclization KOH KOH, H2O (Saponification) CyclobutaneDiester->KOH DicarboxylicAcid 1,1-Cyclobutanedicarboxylic Acid KOH->DicarboxylicAcid Heat Heat (Δ) (Decarboxylation) FinalProduct Cyclobutanecarboxylic Acid Heat->FinalProduct DicarboxylicAcid->Heat

Caption: General synthesis pathway for cyclobutane carboxylic acid precursors.

From this dicarboxylic acid intermediate, standard organic chemistry transformations (e.g., Curtius rearrangement, Hofmann rearrangement) can be employed to install the amine functionality, leading to the desired 1-aminocyclobutanecarboxylic acid, which is the direct precursor for peptide synthesis.

Protocol: Incorporation of the Constrained Surrogate into Peptides

For incorporation into a peptide sequence, the parent amino acid, 1-aminocyclobutanecarboxylic acid (ACBC), must be appropriately protected for use in Solid-Phase Peptide Synthesis (SPPS). The most common protecting groups are Boc (tert-butyloxycarbonyl) for the N-terminus.[8]

Detailed SPPS Protocol (Fmoc/tBu Chemistry)

This protocol describes the manual coupling of N-α-Fmoc-1-aminocyclobutanecarboxylic acid onto a resin-bound peptide chain.

Materials:

  • Peptide synthesis vessel

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • N-α-Fmoc-1-aminocyclobutanecarboxylic acid (Fmoc-ACBC-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) / HOBt (Hydroxybenzotriazole)

  • Activation base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes, followed by DCM for 30 minutes. Drain the solvent.

  • Fmoc Deprotection:

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 3 minutes and drain.

    • Add a fresh aliquot of 20% piperidine/DMF solution.

    • Agitate for 15-20 minutes to ensure complete removal of the Fmoc group from the N-terminal amino acid of the growing peptide chain.

    • Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

  • Surrogate Activation & Coupling:

    • In a separate vial, dissolve Fmoc-ACBC-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

    • Add DIPEA (6 eq.) to the activation mixture. The solution will typically change color (e.g., to yellow).

    • Allow the activation to proceed for 2-3 minutes. Causality: This pre-activation step converts the carboxylic acid into a more reactive ester, facilitating efficient amide bond formation with the deprotected amine on the resin.

    • Add the activated amino acid solution to the synthesis vessel containing the resin.

    • Agitate at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

  • Confirmation of Coupling (Optional but Recommended):

    • Perform a Kaiser test on a small sample of resin beads. A negative result (beads remain yellow) indicates a complete reaction. A positive result (blue beads) signifies an incomplete coupling, requiring a second coupling step.

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.

SPPS Workflow Diagram

Caption: Standard SPPS cycle for incorporating the constrained surrogate.

Structural & Functional Consequences of Incorporation

The true power of using a cyclobutane surrogate lies in its profound and predictable influence on peptide structure and, consequently, its biological function.

Conformational Restriction

Unlike a flexible amino acid like glycine, which can adopt a wide range of backbone dihedral angles (Φ/Ψ), the 1-aminocyclobutanecarboxylic acid surrogate severely restricts this conformational freedom.[14][15] Molecular mechanics calculations and crystal structure analyses have shown that this surrogate favors conformations characteristic of helical and turn structures.[6] This pre-organization can lock a peptide into its bioactive conformation, reducing the entropic penalty upon binding to its target receptor.

Caption: The cyclobutane surrogate reduces conformational options, favoring the bioactive state.

Impact on Biological Properties

The introduction of this constraint manifests in several key advantages for drug development:

  • Enhanced Receptor Selectivity: By locking the peptide into a specific shape, binding to off-target receptors that require a different conformation is minimized. This has been demonstrated in analogues of Neuropeptide Y, where incorporation of cyclobutane β-amino acids resulted in exclusive binding to the Y4 receptor, whereas the parent peptide was promiscuous.[5]

  • Increased Potency: Pre-organizing the ligand for its target reduces the entropic cost of binding, which can translate directly to higher affinity (lower Ki or IC50 values).

  • Improved Proteolytic Stability: The non-natural, sterically hindered structure of the cyclobutane ring can shield adjacent peptide bonds from cleavage by proteases, significantly increasing the peptide's half-life in biological systems.[8]

Comparative Performance Data (Illustrative)

The following table provides an illustrative comparison of a hypothetical native peptide versus its analog containing the ACBC surrogate.

ParameterNative Peptide (e.g., -Gly-)Constrained Analog (e.g., -ACBC-)Rationale for Improvement
Receptor Affinity (Ki) 50 nM2 nMPre-organization into bioactive conformation reduces entropic penalty of binding.
Proteolytic Half-Life (T½) 15 min> 12 hoursSteric hindrance from the cyclobutane ring prevents protease recognition and cleavage.[8]
Receptor Selectivity Binds Receptors A, B, CBinds Receptor A onlyThe fixed conformation fits the binding pocket of Receptor A but not B or C.[5]

Case Study: Cyclobutane Constraints in Stapled Peptides

Recent research has extended the use of cyclobutane-based amino acids to the field of "stapled" peptides. These are peptides locked into a helical structure by a synthetic brace. Cyclobutane-bearing residues have been designed to serve as anchoring points for this hydrocarbon staple.[9] The inherent rigidity of the cyclobutane anchor, combined with the staple, provides a more defined and stable helical structure compared to traditional stapling methods. This enhanced structural integrity resulted in peptides with significantly improved resistance to degradation by α-chymotrypsin, with the stapled peptide remaining largely intact after 12 hours, while the linear version was 95% degraded.[9] This demonstrates the synergistic benefit of combining scaffold constraint with macrocyclization strategies.

Conclusion

This compound, and the broader class of 1-aminocyclobutanecarboxylic acid derivatives, represent a validated and highly effective tool in the peptidomimetic toolbox. By imposing a well-defined conformational constraint on the peptide backbone, these surrogates enable the rational design of therapeutics with enhanced potency, improved metabolic stability, and superior receptor selectivity. The synthetic accessibility and compatibility with standard peptide synthesis protocols make them a go-to choice for researchers aiming to transform promising peptide leads into robust drug candidates.

References

  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. (n.d.). MDPI. Retrieved from [Link]

  • (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. (2004). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]

  • Balaji, V. N., Ramnarayan, K., Chan, M. F., & Rao, S. N. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research, 8(3), 178-186. Retrieved from [Link]

  • Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. (2022). ACS Omega. Retrieved from [Link]

  • Jiménez-Osés, G., Corzana, F., Busto, J. H., Pérez-Fernández, M., Peregrina, J. M., & Avenoza, A. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(5), 1869-1878. Retrieved from [Link]

  • Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. (2022). National Institutes of Health (NIH). Retrieved from [Link]

  • Structure of cyclobutane-based hybrid peptides subjected to study. (n.d.). ResearchGate. Retrieved from [Link]

  • Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. (2006). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • ethyl cyclobutanecarboxylate. (n.d.). ChemSynthesis. Retrieved from [Link]

  • CYCLOBUTANECARBOXYLIC ACID. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • The Essential Role of Ethyl Cyclobutanecarboxylate as a Chemical Intermediate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]

  • Ethyl 1-aminocyclobutane-1-carboxylate hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Peptidomimetics, a synthetic tool of drug discovery. (2007). National Institutes of Health (NIH). Retrieved from [Link]

  • O'Reilly, E., Pes, L., Ortin, Y., Müller-Bunz, H., & Paradisi, F. (2013). Synthesis of a conformationally constrained δ-amino acid building block. Amino Acids, 44(2), 511-518. Retrieved from [Link]

  • Peptidomimetic toolbox for drug discovery. (2020). Chemical Society Reviews (RSC Publishing). Retrieved from [Link]

  • Peptidomimetics : A New Era in Drug Discovery. (2023). Journal of Pharmaceutical Research. Retrieved from [Link]

  • Introduction of constrained Trp analogs in RW9 modulates structure and partition in membrane models. (2023). PubMed. Retrieved from [Link]

  • Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. (2024). Research and Reviews. Retrieved from [Link]

  • Entry to new conformationally constrained amino acids. First synthesis of 3-unsubstituted 4-alkyl-4-carboxy-2-azetidinone derivatives via an intramolecular N(alpha)-C(alpha)-cyclization strategy. (2001). PubMed. Retrieved from [Link]

Sources

Application Note & Protocol: Strategic Incorporation of 1-Aminocyclobutanecarboxylic Acid (Ac4c) into Peptide Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern peptidomimetic design and drug discovery. Constrained cyclic amino acids, in particular, offer a powerful tool to enforce specific secondary structures, enhance proteolytic stability, and modulate receptor affinity. This guide provides a comprehensive technical overview and detailed protocols for the incorporation of 1-aminocyclobutanecarboxylic acid (Ac4c), a conformationally rigid α-amino acid, into peptide sequences using solid-phase peptide synthesis (SPPS). We will explore the rationale behind its use, the practicalities of handling the requisite building blocks, and step-by-step methodologies for synthesis, purification, and characterization.

Introduction: The Rationale for Cyclobutane Constraint in Peptides

The therapeutic potential of peptides is often hampered by their metabolic instability and conformational flexibility. Introducing structural constraints is a proven strategy to overcome these limitations. Cycloalkane amino acids, such as the derivatives of 1-aminocyclobutanecarboxylic acid (Ac4c), are particularly effective in this role.[1]

Key Advantages of Incorporating Ac4c:

  • Conformational Rigidity: The cyclobutane ring severely restricts the rotational freedom of the peptide backbone, pre-organizing the peptide into a more defined conformation. This can lock the peptide into its bioactive structure, reducing the entropic penalty upon binding to its target.[2]

  • Enhanced Proteolytic Stability: The non-natural, sterically hindered structure of the Ac4c residue can prevent or slow recognition by proteases, thereby extending the in vivo half-life of the peptide therapeutic.[3]

  • Induction of Secondary Structures: The unique bond angles of the cyclobutane ring can act as potent turn or helix inducers, allowing for the precise design of peptide secondary structures.[4]

Note on the Synthetic Precursor: The direct incorporation into a peptide chain requires a building block with a free carboxylic acid and a protected amine. The standard, commercially available reagent for this purpose is N-α-Fmoc-1-aminocyclobutanecarboxylic acid (Fmoc-Ac4c-OH) . This document will focus on the use of this building block within the well-established Fmoc-based solid-phase peptide synthesis (SPPS) framework.

The Fmoc-Ac4c-OH Building Block: Properties and Handling

The success of any peptide synthesis relies on the quality and proper handling of the amino acid derivatives. Fmoc-Ac4c-OH is the key reagent for introducing the cyclobutane constraint.

PropertyValue
Chemical Name N-α-(9-Fluorenylmethoxycarbonyl)-1-aminocyclobutanecarboxylic acid
Abbreviation Fmoc-Ac4c-OH
Molecular Formula C₂₀H₁₉NO₄
Molecular Weight 337.37 g/mol
Appearance White to off-white solid
Storage Store at 2-8°C, desiccated
Fmoc Group Lability Removed by weak organic bases (e.g., 20% piperidine in DMF)[5]

The Fmoc group provides robust protection for the α-amine during the coupling reaction but can be cleanly and rapidly removed under mild basic conditions that do not affect the peptide-resin linkage or most acid-labile side-chain protecting groups.[5]

Protocol I: Solid-Phase Peptide Synthesis (SPPS) of an Ac4c-Containing Peptide

This protocol details the manual synthesis of a generic peptide sequence (X-Ac4c-Y) on a Rink Amide resin, which yields a C-terminally amidated peptide upon cleavage.

Overall SPPS Workflow

The synthesis follows a cyclical process of deprotection and coupling, repeated for each amino acid in the sequence.

SPPS_Workflow cluster_resin Solid Support Resin Rink Amide Resin Swell 1. Resin Swelling in DMF Resin->Swell Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 3. DMF Wash Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH + Activator) Wash1->Coupling Free amine exposed Wash2 5. DMF Wash Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Chain elongated Cleavage Final Step: Cleavage & Global Deprotection Wash2->Cleavage After final AA Repeat->Deprotection Cycle

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Materials and Reagents
ReagentPurpose
Rink Amide MBHA ResinSolid support for C-terminal amide peptides
N,N-Dimethylformamide (DMF)Primary solvent
Dichloromethane (DCM)Solvent for washing
PiperidineFmoc deprotection reagent
Fmoc-Ac4c-OHCyclobutane building block
Other Fmoc-AA-OHStandard amino acid building blocks
HBTU & HOBtCoupling activators
DIPEAActivation base
Trifluoroacetic Acid (TFA)Cleavage reagent
Triisopropylsilane (TIS)Scavenger
H₂OScavenger
Diethyl Ether (cold)Peptide precipitation
Step-by-Step Synthesis Protocol (0.1 mmol scale)
  • Resin Preparation:

    • Place Rink Amide resin (0.1 mmol) in a fritted peptide synthesis vessel.

    • Swell the resin in DMF (5 mL) for 30 minutes with gentle agitation.

    • Drain the DMF.

  • Initial Fmoc Deprotection:

    • Add 20% piperidine in DMF (v/v, 3 mL) to the resin. Agitate for 3 minutes. Drain.

    • Add fresh 20% piperidine in DMF (3 mL). Agitate for 10 minutes. Drain.

    • Wash the resin thoroughly with DMF (5 x 3 mL) and DCM (3 x 3 mL), then DMF (3 x 3 mL).

  • First Amino Acid Coupling (e.g., Fmoc-Y-OH):

    • In a separate vial, dissolve Fmoc-Y-OH (0.4 mmol, 4 eq), HBTU (0.39 mmol, 3.9 eq), and HOBt (0.4 mmol, 4 eq) in DMF (2 mL).

    • Add DIPEA (0.8 mmol, 8 eq) and vortex for 1 minute to pre-activate.

    • Add the activation solution to the drained resin. Agitate for 1-2 hours.

    • Drain and wash with DMF (5 x 3 mL).

  • Incorporation of Fmoc-Ac4c-OH:

    • Perform Fmoc deprotection on the Y-resin as described in step 2.

    • Prepare the Ac4c coupling solution: In a separate vial, dissolve Fmoc-Ac4c-OH (0.4 mmol, 4 eq), HBTU (0.39 mmol, 3.9 eq), and HOBt (0.4 mmol, 4 eq) in DMF (2 mL).

    • Add DIPEA (0.8 mmol, 8 eq) and vortex for 1 minute.

    • Add the activated Fmoc-Ac4c-OH solution to the resin.

    • Agitate for 2-4 hours. Due to the potential steric hindrance of the cyclobutane moiety, a longer coupling time or a second coupling (double coupling) may be necessary to ensure the reaction goes to completion.

    • Drain and wash with DMF (5 x 3 mL). Optional: Perform a Kaiser test to confirm the absence of free primary amines.

  • Continue the Sequence:

    • Repeat the deprotection (step 2) and coupling (step 3) cycles for all remaining amino acids (e.g., Fmoc-X-OH).

  • Final Cleavage and Deprotection:

    • After the final coupling and washing, wash the resin with DCM (5 x 3 mL) and dry under vacuum for 1 hour.

    • Prepare a cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O (v/v/v). Caution: Work in a fume hood, TFA is highly corrosive.

    • Add the cleavage cocktail (3 mL) to the dried resin. Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate into a centrifuge tube containing 40 mL of cold diethyl ether.

    • A white precipitate (the crude peptide) should form. Let it stand at -20°C for 30 minutes.

    • Centrifuge, decant the ether, and wash the pellet twice with cold ether.

    • Dry the crude peptide pellet under vacuum.

Protocol II: Purification and Characterization

The crude product is a mixture of the target peptide and various byproducts from the synthesis. Purification is essential.

Post-Synthesis Workflow

Purification_Workflow Crude Crude Peptide Pellet Dissolve Dissolve in H₂O/Acetonitrile Crude->Dissolve Purify RP-HPLC Purification Dissolve->Purify Collect Collect Fractions Purify->Collect Analyze Analyze Fractions by LC-MS Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize Final Pure Ac4c-Peptide Lyophilize->Final

Caption: Standard workflow for the purification and analysis of synthetic peptides.

RP-HPLC Purification Protocol
  • Preparation: Dissolve the crude peptide in a minimal volume of a suitable solvent (e.g., 50% acetonitrile/water).

  • Instrumentation: Use a preparative Reverse-Phase C18 column.

  • Mobile Phases:

    • Solvent A: 0.1% TFA in H₂O

    • Solvent B: 0.1% TFA in Acetonitrile

  • Gradient: Run a linear gradient from low %B to high %B over 30-60 minutes to elute the peptide. The exact gradient depends on the peptide's hydrophobicity.

  • Detection & Collection: Monitor the elution at 220 nm and collect fractions corresponding to the major peak.

LC-MS Verification
  • Analyze a small aliquot of the purified, collected fractions using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Confirm that the major peak corresponds to the correct molecular weight of the target Ac4c-containing peptide.

Example Mass Calculation:

Component Formula Mass (Da)
Peptide (X-Ac4c-Y-NH₂) CₓHᵧNₐOₑSₖ M
Proton (H⁺) H 1.008

| Expected [M+H]⁺ | | M + 1.008 |

Troubleshooting Common Issues

Potential IssueProbable Cause(s)Recommended Solution(s)
Incomplete Coupling of Ac4c (Deletion peptide of X-Y-NH₂ observed in MS)Steric hindrance of the cyclobutane ring. Insufficient activation or coupling time.Perform a "double coupling": after the first coupling, drain, wash, and repeat the coupling step with a fresh solution of activated Fmoc-Ac4c-OH. Increase coupling time to 4 hours. Use a more potent activator like HATU.
Epimerization at the Ac4c residue [6]Over-activation or prolonged exposure to the basic activation conditions (DIPEA).Minimize the pre-activation time before adding the solution to the resin. Use a base with lower racemization potential, such as 2,4,6-collidine, in place of DIPEA.
Poor yield after cleavage Incomplete synthesis cycles. Premature chain termination. Peptide insoluble in precipitation ether.Check coupling completeness at each step with a Kaiser test. Use a different precipitation solvent if solubility is an issue (e.g., methyl t-butyl ether).

Conclusion

The incorporation of 1-aminocyclobutanecarboxylic acid (Ac4c) is a robust and effective strategy for introducing conformational constraints into peptide scaffolds. By following the detailed Fmoc-SPPS protocols outlined in this guide, researchers can reliably synthesize Ac4c-containing peptides. The resulting peptidomimetics, endowed with enhanced stability and structural definition, are valuable tools for advancing research in drug discovery and chemical biology.

References

  • Al-Obeidi, F., Hruby, V. J., & Yaghoubi, N. (1989). Design of conformationally constrained amino acids and peptides. International Journal of Peptide and Protein Research, 35(3), 215-228.
  • MDPI. (n.d.). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. Retrieved from [Link]2]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]3]

  • ResearchGate. (n.d.). Structure of cyclobutane-based hybrid peptides subjected to study. ResearchGate. Retrieved from [Link]4]

  • ACS Publications. (n.d.). (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. The Journal of Organic Chemistry. Retrieved from [Link]1]

  • Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Chemistry LibreTexts. Retrieved from [Link]

  • MDPI. (n.d.). Epimerisation in Peptide Synthesis. MDPI. Retrieved from [Link]6]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this critical synthesis. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of this compound via the aminolysis of diethyl 1,1-cyclobutanedicarboxylate?

During the synthesis of this compound through the ammonolysis of diethyl 1,1-cyclobutanedicarboxylate, several byproducts can arise, complicating purification and reducing the overall yield. The most frequently encountered impurities include the unreacted starting material, diethyl 1,1-cyclobutanedicarboxylate, and the diamide byproduct, 1,1-cyclobutanedicarboxamide. The formation of these byproducts is often attributed to incomplete reactions or excessive ammonolysis.

Another potential byproduct is the corresponding carboxylic acid, which can be formed by the hydrolysis of the ester if water is present in the reaction mixture. The presence of these impurities can significantly impact the purity of the final product and may require additional purification steps.

Q2: How can I minimize the formation of the diamide byproduct, 1,1-cyclobutanedicarboxamide?

The formation of the diamide byproduct is a common issue and is primarily influenced by the reaction conditions. To minimize its formation, it is crucial to control the stoichiometry of the reactants and the reaction temperature.

Troubleshooting Guide: Minimizing Diamide Formation

ParameterRecommended ActionScientific Rationale
Stoichiometry Use a controlled excess of diethyl 1,1-cyclobutanedicarboxylate relative to the ammonia source. A molar ratio of 1.5:1 to 2:1 (diester to ammonia) is often effective.By ensuring the diester is the limiting reagent, the probability of both ester groups reacting with ammonia is reduced.
Temperature Maintain a low reaction temperature, typically between 0-10°C.The ammonolysis reaction is exothermic. Lower temperatures slow down the reaction rate, allowing for better control and selectivity towards the mono-amide.
Addition Rate Add the ammonia source slowly and in a controlled manner to the solution of the diester.A slow addition rate prevents localized high concentrations of ammonia, which can favor the formation of the diamide.

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is designed to maximize the yield of the desired mono-amide while minimizing the formation of the diamide byproduct.

Materials:

  • Diethyl 1,1-cyclobutanedicarboxylate

  • Ammonia solution (e.g., 7N in Methanol)

  • Anhydrous solvent (e.g., Methanol or Ethanol)

  • Reaction vessel with stirring and temperature control

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve diethyl 1,1-cyclobutanedicarboxylate (1.0 eq) in anhydrous methanol (5 mL/mmol of diester).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Ammonia Addition: Add the ammonia solution (1.0-1.2 eq) dropwise to the stirred solution over a period of 1-2 hours, ensuring the temperature does not exceed 5°C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench the reaction by adding cold water.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizing Reaction Pathways

The following diagram illustrates the reaction pathway for the synthesis of this compound and the formation of the common byproducts.

Synthesis_Byproducts A Diethyl 1,1-cyclobutanedicarboxylate B This compound (Desired Product) A->B + NH3 (Controlled) C 1,1-Cyclobutanedicarboxamide (Diamide Byproduct) A->C + Excess NH3 (Uncontrolled) B->C + NH3

Caption: Reaction scheme for the ammonolysis of diethyl 1,1-cyclobutanedicarboxylate.

Troubleshooting Common Issues

Q3: My reaction is sluggish and incomplete, even after prolonged reaction times. What could be the cause?

An incomplete reaction can be due to several factors, including the quality of the reagents and the reaction setup.

Troubleshooting Guide: Incomplete Reactions

Potential CauseRecommended SolutionRationale
Low Quality Ammonia Source Use a fresh, properly titrated solution of ammonia. Anhydrous ammonia gas can also be used for more precise control.The concentration of commercially available ammonia solutions can decrease over time, leading to a lower effective concentration of the nucleophile.
Presence of Water Ensure all glassware is thoroughly dried and use anhydrous solvents.Water can compete with ammonia as a nucleophile, leading to the hydrolysis of the ester and reducing the efficiency of the desired reaction.
Insufficient Mixing Use a powerful overhead stirrer, especially for larger scale reactions, to ensure proper mixing of the reactants.Inadequate mixing can lead to localized concentration gradients and prevent the reaction from going to completion.

Advanced Purification Techniques

Q4: I am having difficulty separating the desired product from the unreacted starting material and the diamide byproduct by column chromatography. Are there alternative purification methods?

While column chromatography is the most common method, other techniques can be employed for challenging separations.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification. The choice of solvent is critical and may require some experimentation. A solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble, is ideal.

  • Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent separation of closely related compounds. This method is more resource-intensive but can yield highly pure material.

Visualizing the Workflow

The following diagram outlines the general workflow from reaction setup to the purified product.

Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Reaction Setup B Controlled NH3 Addition A->B C Reaction Monitoring (TLC/HPLC) B->C D Quenching C->D Reaction Complete E Extraction D->E F Drying & Concentration E->F G Column Chromatography F->G Crude Product H Alternative Purification (Recrystallization/Prep-HPLC) G->H Difficult Separation I Pure Product G->I Successful Separation H->I

Caption: General experimental workflow for the synthesis and purification.

References

  • Title: A novel and efficient synthesis of ethyl 1-(aminocarbonyl) cyclobutanecarboxylate Source: Organic Preparations and Procedures International URL: [Link]

Technical Support Center: Synthesis of Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this valuable cyclobutane-containing building block. Below, you will find a series of troubleshooting guides and frequently asked questions (FAQs) that address common issues encountered during experimentation, along with detailed protocols and data to enhance your reaction yields and purity.

Section 1: Troubleshooting Guide - Common Synthesis Challenges

The synthesis of this compound typically proceeds via two primary routes: the amidation of its corresponding carboxylic acid precursor or the controlled hydrolysis of a nitrile intermediate. This section addresses the most common pitfalls associated with the more prevalent amidation pathway.

Q1: My amidation reaction of 1-(ethoxycarbonyl)cyclobutane-1-carboxylic acid shows low or no yield. What are the common causes?

Low conversion is a frequent issue in amide bond formation. The problem can usually be traced back to one of four key areas: inefficient activation of the carboxylic acid, deactivation of the nucleophile (ammonia), suboptimal reaction conditions, or the presence of contaminants.[1][2]

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more electrophilic species to react with ammonia. If the coupling reagent is unsuitable, used in insufficient amounts, or degraded, activation will be incomplete.[1] For instance, using only a carbodiimide like EDC without an additive can lead to the formation of a stable, unreactive N-acylurea byproduct, stalling the reaction.

  • Deactivation of Nucleophile: While ammonia is a potent nucleophile, its reaction can be hampered. In non-polar aprotic solvents, the solubility of ammonia gas can be low, leading to a starved reaction. Furthermore, if an ammonium salt (e.g., NH₄Cl) is used as the ammonia source, a stoichiometric amount of base is crucial to liberate the free ammonia.

  • Suboptimal Reaction Conditions: Temperature, solvent, and concentration play critical roles. Amidation reactions are often run at room temperature, but some sterically hindered substrates may require gentle heating. However, excessive heat can degrade coupling agents and products. The choice of solvent is also critical; polar aprotic solvents like DMF or DCM are generally preferred.[1]

  • Hydrolysis of Activated Intermediate: The presence of water is highly detrimental. Water can hydrolyze the activated carboxylic acid intermediate back to the starting material, effectively quenching the reaction.[1] It is imperative to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Q2: I am observing significant side products and difficulties in purification. How can I minimize them?

Side product formation is often linked to the choice of coupling reagent and reaction conditions.

  • N-Acylurea Formation: As mentioned, this is a classic byproduct when using carbodiimides like EDC or DCC.

    • Solution: Incorporate an activating agent such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure). These additives intercept the O-acylisourea intermediate to form a more reactive activated ester, which is less susceptible to rearranging into the N-acylurea byproduct. This also helps in suppressing potential side reactions.[1]

  • Ester Hydrolysis: If the amidation conditions are too harsh (e.g., strong base or high temperatures for extended periods), the ethyl ester moiety of the starting material or product can undergo saponification.

    • Solution: Employ milder, non-nucleophilic bases like Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.[1] Monitor the reaction closely by TLC or LC-MS to avoid unnecessarily long reaction times.

Below is a troubleshooting logic tree to guide your optimization process.

G start Low Yield or Impurities Observed q1 Is the Carboxylic Acid Fully Activated? start->q1 q2 Are Side Products Present (e.g., N-Acylurea)? start->q2 q3 Are Reaction Conditions Anhydrous? start->q3 q4 Is the Nucleophile (Ammonia) Available? start->q4 sol1 Solution: Increase equivalents of coupling reagent. Consider a more potent activator (e.g., HATU). q1->sol1 If No sol2 Solution: Add HOBt or OxymaPure to the reaction. Switch to a phosphonium-based reagent (HATU, PyBOP). q2->sol2 If Yes sol3 Solution: Use anhydrous solvents and reagents. Run reaction under an inert atmosphere (N2 or Ar). q3->sol3 If No sol4 Solution: Ensure adequate base is used with NH4Cl. Consider using a solution of ammonia in an organic solvent. q4->sol4 If No

Caption: Troubleshooting logic for amidation reactions.

Section 2: Alternative Route Optimization

Q3: My attempt at partial hydrolysis of Ethyl 1-cyanocyclobutanecarboxylate yields mainly the dicarboxylic acid. How can I improve selectivity for the amide?

Complete hydrolysis of the nitrile to a carboxylic acid often occurs under harsh conditions. To stop at the amide stage, milder and more controlled methods are necessary.

  • Milder Acid/Base Conditions: Traditional strong acid or base hydrolysis at high temperatures will almost certainly lead to the carboxylic acid.[3] Try using concentrated sulfuric acid in acetic acid at room temperature or slightly warmed conditions, which can sometimes favor amide formation.[3]

  • Peroxide-Mediated Hydrolysis: Basic hydrogen peroxide (the Radziszewski reaction) is a classic method for converting nitriles to primary amides. The hydroperoxide anion acts as the nucleophile, and the reaction is typically much milder than strong acid/base hydrolysis.

  • Metal Catalysis: Certain metal catalysts, such as platinum or ruthenium complexes, can facilitate the hydration of nitriles to amides under neutral conditions, offering excellent functional group tolerance.[4]

Section 3: Recommended Experimental Protocols

The following protocols provide a robust starting point for synthesis. Researchers should always perform reactions on a small scale first to optimize conditions for their specific setup and reagent quality.

Protocol 1: High-Yield Amidation using HATU

This method utilizes a modern coupling reagent known for its high efficiency and low rate of side reactions.[1]

Workflow Diagram:

G cluster_0 Amidation Workflow A 1. Dissolve Acid & DIPEA in Anhydrous DMF B 2. Add HATU, Stir for 15 min (Pre-activation) A->B C 3. Add Ammonia Source (e.g., NH4Cl) B->C D 4. Stir at RT, Monitor by LC-MS C->D E 5. Aqueous Work-up (Quench & Extract) D->E F 6. Purify by Column Chromatography E->F G Product F->G

Caption: Step-by-step workflow for HATU-mediated amidation.

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂), add 1-(ethoxycarbonyl)cyclobutane-1-carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration).

  • Add a non-nucleophilic base such as DIPEA (2.5 eq) and stir for 5 minutes.

  • Add HATU (1.1 eq) in one portion. The solution may turn yellow. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]

  • In a separate flask, dissolve the ammonia source (e.g., ammonium chloride, NH₄Cl, 1.5 eq) in a minimal amount of DMF. Add this solution to the activated acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically complete within 2-4 hours).

  • Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Reagent Comparison for AmidationProsConsRecommended Base
HATU High efficiency, fast reaction times, low side products.[1]Higher cost, potential allergen.DIPEA, 2,4,6-Collidine
EDC / HOBt Cost-effective, readily available, easy to handle.Can form N-acylurea byproduct, requires additive.[1][2]DIPEA, NMM
SOCl₂ / NH₃ Very inexpensive, uses simple reagents.Harsh conditions (requires conversion to acid chloride first), generates HCl, potential for side reactions.Pyridine, then NH₃

Section 4: Frequently Asked Questions (FAQs)

Q: What is the best way to prepare the starting material, 1-(ethoxycarbonyl)cyclobutane-1-carboxylic acid? A: This intermediate is typically prepared by the mono-saponification of diethyl 1,1-cyclobutanedicarboxylate. This reaction involves the selective hydrolysis of one of the two ester groups using one equivalent of a base like potassium hydroxide (KOH) in an alcohol/water solvent mixture. The diethyl diester itself can be synthesized via the reaction of diethyl malonate with 1,3-dibromopropane in the presence of a strong base.[5]

Q: Can I use aqueous ammonia directly for the amidation step? A: It is strongly discouraged. The presence of water will readily hydrolyze the activated ester intermediate, leading to low yields.[1] It is better to use a solution of ammonia in an organic solvent (e.g., 2M NH₃ in isopropanol) or generate it in situ from an ammonium salt with a non-nucleophilic base.

Q: How do I know if my carboxylic acid activation is complete? A: While direct monitoring can be difficult, a common practice is to allow for a "pre-activation" time of 15-30 minutes after adding the coupling reagent and before adding the amine.[1] You can also take a small aliquot of the reaction, quench it with methanol, and analyze by LC-MS to see if the methyl ester has formed, indicating successful activation.

Q: What are the key safety precautions for this synthesis? A: Standard laboratory safety practices should be followed. Many coupling reagents (like HATU) are potential sensitizers and should be handled with care in a fume hood. Thionyl chloride (SOCl₂) is highly corrosive and reacts violently with water. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

  • Wikipedia. Kulinkovich reaction. Available from: [Link]

  • Organic Reactions. The Dieckmann Condensation. Available from: [Link]

  • Wikipedia. Dieckmann condensation. Available from: [Link]

  • SynArchive. Dieckmann Condensation. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Kulinkovich Cyclopropanation. Available from: [Link]

  • Organic Chemistry Portal. Kulinkovich Reaction. Available from: [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. Available from: [Link]

  • YouTube. Kulinkovich Reaction. Available from: [Link]

  • Reddit. Tips and tricks for difficult amide bond formation?. Available from: [Link]

  • YouTube. Synthesis Workshop: The Kulinkovich Reaction (Episode 42). Available from: [Link]

  • Reddit. Esterification/Amidation Problems. Available from: [Link]

  • ACS Publications. Direct Amidation of Tertiary N-Benzylamines. Available from: [Link]

  • Organic Syntheses. 1,1-CYCLOBUTANEDICARBOXYLIC ACID. Available from: [Link]

  • ChemSynthesis. ethyl cyclobutanecarboxylate. Available from: [Link]

  • CP Lab Safety. 1-(Ethoxycarbonyl)cyclobutanecarboxylic acid, min 97%, 1 gram. Available from: [Link]

  • Google Patents. Synthesis of aminocyclopentane carboxylic acids.
  • PubChem. Ethyl cyclobutanecarboxylate. Available from: [Link]

  • Organic Chemistry Portal. Amide synthesis by C-N coupling, hydrolysis, oxidation. Available from: [Link]

  • Chemistry Steps. Converting Nitriles to Amides. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Ethyl Cyclobutanecarboxylate: A Versatile Pharmaceutical Intermediate for Advanced Synthesis. Available from: [Link]

  • Organic Chemistry Portal. Amide synthesis by oxidation, hydrolysis or rearrangement. Available from: [Link]

  • YouTube. 119. Carboxylic Acid Derivatives: Amides Part #1 Nomenclature, Preparation & Hydrolysis. Available from: [Link]

  • YouTube. Mechanism Basic Hydrolysis Cyclic Amide [ORGANIC CHEMISTRY] Smith 22.28. Available from: [Link]

  • MDPI. Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds. Available from: [Link]

Sources

Troubleshooting low conversion rates in Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate reactions

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Technical Support Center: Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate Synthesis

Welcome to the technical support center for troubleshooting reactions involving this compound. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates during synthesis. We will explore the causality behind experimental outcomes and provide field-proven protocols to optimize your results.

The synthesis of this compound, a valuable building block in medicinal chemistry, typically proceeds through one of two primary pathways: the amidation of a carboxylic acid precursor or the partial hydrolysis of a nitrile precursor. Each route presents unique challenges that can lead to diminished yields. This guide is structured to address specific problems encountered in both pathways.

Pathway 1: Amidation of 1-(Ethoxycarbonyl)cyclobutane-1-carboxylic acid

This is arguably the most common synthetic route, involving the coupling of 1-(Ethoxycarbonyl)cyclobutane-1-carboxylic acid with an ammonia source. The success of this reaction hinges on the effective activation of the carboxylic acid moiety.

FAQ 1: My amide coupling reaction shows low conversion. Is my choice of coupling reagent or activator the problem?

Answer: Yes, inefficient carboxylic acid activation is a primary cause of low conversion in amidation reactions. The choice of coupling reagent and additives is critical and must be tailored to your substrate and reaction conditions. Standard reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are effective but can be prone to side reactions and racemization if not used optimally.

Underlying Principles: Carbodiimide reagents (like EDC and DCC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1] This intermediate is susceptible to nucleophilic attack by the amine to form the desired amide. However, it can also rearrange into a stable N-acylurea byproduct, halting the reaction, or react with another carboxylic acid molecule to form a symmetric anhydride. Additives like 1-hydroxy-7-azabenzotriazole (HOAt) or Hydroxybenzotriazole (HOBt) are often used to intercept the O-acylisourea, forming a more stable but still highly reactive activated ester intermediate, which minimizes these side reactions and improves yields.[2]

Troubleshooting & Optimization Protocol:

  • Reagent Selection: If you are using a carbodiimide alone and seeing poor conversion, introduce an additive. The combination of EDC with HOAt is highly effective for a wide range of substrates and amines.[2]

  • Stoichiometry: Ensure precise stoichiometry. Excess coupling reagent can lead to side products, while insufficient amounts will result in incomplete activation.

  • Temperature Control: Perform the activation step at a low temperature (0 °C) to minimize the formation of N-acylurea byproducts. After the addition of the amine, the reaction can often be allowed to warm to room temperature.

  • Solvent Choice: Use an appropriate aprotic solvent. Dichloromethane (DCM) or Dimethylformamide (DMF) are common choices. DMF can help solubilize all reagents but must be anhydrous.

Optimized Amidation Protocol (EDC/HOAt):

Step Action Rationale
1 Dissolve 1-(Ethoxycarbonyl)cyclobutane-1-carboxylic acid (1.0 eq) and HOAt (1.2 eq) in anhydrous DMF. HOAt acts as the activating additive.
2 Cool the solution to 0 °C in an ice bath. Minimizes side reactions of the O-acylisourea intermediate.
3 Add EDC hydrochloride (1.2 eq) to the cooled solution and stir for 15-30 minutes. Forms the active ester intermediate.
4 Add your ammonia source (e.g., a solution of ammonia in an organic solvent, 2.0 eq) dropwise. The amine attacks the activated ester.
5 Allow the reaction to slowly warm to room temperature and stir for 8-16 hours. Drives the reaction to completion.

| 6 | Monitor reaction progress by TLC or LC-MS. | To confirm the consumption of starting material and formation of the product. |

Pathway 2: Partial Hydrolysis of Ethyl 1-cyanocyclobutanecarboxylate

This pathway offers a direct route to the primary amide from a nitrile. However, the reaction requires careful control to prevent over-hydrolysis to the carboxylic acid or unintended hydrolysis of the ethyl ester.

FAQ 2: My nitrile hydrolysis gives low yields of the desired amide. The reaction either stalls or produces the dicarboxylic acid. How can I improve selectivity?

Answer: Achieving selective partial hydrolysis of a nitrile to an amide without further hydrolysis to the carboxylic acid is a common challenge. The reaction conditions, particularly pH and temperature, are the most critical factors to control. Nitriles are significantly less reactive than amides, meaning the conditions required to hydrolyze the nitrile can easily hydrolyze the newly formed amide as well.[3][4]

Underlying Principles: Nitrile hydrolysis can be catalyzed by either acid or base.[5][6]

  • Acid Catalysis: The nitrile nitrogen is protonated, making the carbon more electrophilic for water to attack. The resulting amide can then be protonated and undergo further hydrolysis to the carboxylic acid and an ammonium salt.[7]

  • Base Catalysis: A hydroxide ion directly attacks the electrophilic nitrile carbon. The intermediate imidate is protonated by water to form the amide. This amide can then be further hydrolyzed under basic conditions to a carboxylate salt.[5]

Because the amide is more reactive towards hydrolysis than the starting nitrile, stopping the reaction at the amide stage requires milder conditions.

Troubleshooting & Optimization Workflow:

G cluster_0 cluster_1 cluster_2 start Low Amide Yield from Nitrile Hydrolysis issue What is the major impurity? start->issue unreacted Unreacted Nitrile issue->unreacted  Starting Material Dominates overhydrolysis Dicarboxylic Acid issue->overhydrolysis  Over-hydrolysis Product ester_hydrolysis Amide-Acid Impurity issue->ester_hydrolysis  Ester Cleavage Product sol_unreacted Increase Reaction Vigor: - Increase Temperature - Use Stronger Acid/Base - Consider TFA/H₂SO₄ System unreacted->sol_unreacted sol_overhydrolysis Use Milder Conditions: - Lower Temperature - Use Controlled Stoichiometry of Base - Switch to Alkaline Peroxide Method overhydrolysis->sol_overhydrolysis sol_ester_hydrolysis Protect Ester or Use Orthogonal Conditions: - This is less common under mild nitrile hydrolysis - Re-evaluate if conditions are too harsh ester_hydrolysis->sol_ester_hydrolysis

Caption: Troubleshooting workflow for nitrile hydrolysis.

Optimized Selective Hydrolysis Protocol (Alkaline Peroxide):

The use of alkaline hydrogen peroxide is a well-established method for the mild hydration of nitriles to amides with minimal over-hydrolysis.

StepActionRationale
1Dissolve Ethyl 1-cyanocyclobutanecarboxylate (1.0 eq) in a suitable solvent like DMSO or a water-miscible alcohol.Ensures homogeneity.
2Cool the solution to 0-10 °C.The reaction is exothermic and temperature control is crucial for selectivity.
3Add a solution of 30% hydrogen peroxide (3-5 eq) followed by dropwise addition of aqueous base (e.g., 1M NaOH or K₂CO₃ solution) to maintain a pH of ~8-9.The hydroperoxide anion is the active nucleophile, which is more selective for the nitrile over the amide.
4Stir vigorously at low temperature, monitoring the reaction by TLC or LC-MS.The reaction is often complete within a few hours.
5Once the starting material is consumed, quench the reaction by adding a reducing agent (e.g., sodium sulfite) to destroy excess peroxide.Important safety and workup step.
6Proceed with standard aqueous workup and extraction.Isolate the target amide.

General Troubleshooting

FAQ 3: I am seeing a new byproduct that I can't identify, and my mass balance is poor. What could be happening?

Answer: Unidentifiable byproducts and poor mass balance often point to a side reaction involving the cyclobutane ring itself. While generally stable, four-membered rings can be susceptible to ring-opening reactions under certain conditions, especially with strong nucleophiles or under harsh thermal or acidic/basic conditions.

Underlying Principles: The strain of the cyclobutane ring can make it liable to cleavage. For example, in the presence of a strong base and heat, deprotonation adjacent to one of the carbonyl groups could initiate a retro-[2+2] cycloaddition or other rearrangement pathways, leading to linear, unsaturated products.

Troubleshooting & Optimization:

  • Re-evaluate Reaction Conditions: The primary mitigation strategy is to use the mildest possible conditions. Avoid high temperatures (>80-100 °C) for extended periods.

  • Base/Acid Choice: Use non-nucleophilic bases (e.g., DBU, DIPEA) for amidation if applicable, or weaker bases (e.g., K₂CO₃) for hydrolysis. Avoid strong, sterically unhindered bases like sodium ethoxide at high temperatures.

  • Structural Analysis: Utilize 2D NMR techniques (COSY, HMBC) and high-resolution mass spectrometry to characterize the unknown byproduct. This can provide crucial clues about its structure and the mechanism of its formation.

Reaction Pathway Visualization:

G cluster_0 Pathway 1: Amidation cluster_1 Pathway 2: Nitrile Hydrolysis A 1-(Ethoxycarbonyl) cyclobutane-1-carboxylic acid B Activated Intermediate (e.g., O-Acylisourea) A->B + EDC/HOAt C Ethyl 1-(aminocarbonyl) cyclobutanecarboxylate B->C + NH₃ source D Ethyl 1-cyanocyclobutanecarboxylate E Ethyl 1-(aminocarbonyl) cyclobutanecarboxylate D->E Mild H₂O₂/Base F Side Product: 1-(Ethoxycarbonyl)cyclobutane -1-carboxylic acid E->F Harsh Acid/Base

Caption: Common synthetic pathways to the target molecule.

By carefully selecting your synthetic route and optimizing reaction conditions based on the principles outlined above, you can effectively troubleshoot and overcome low conversion rates in the synthesis of this compound.

References

  • ACS Omega. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. [Link]

  • Nature Communications. (2018). Highly selective transition-metal-free transamidation of amides and amidation of esters at room temperature. [Link]

  • Thieme. (N.D.). 21.19 Synthesis of Amides by Transamidation and Amidation of Activated Amides and Esters. [Link]

  • Organic Chemistry Portal. (N.D.). Amide synthesis by acylation. [Link]

  • Chemistry Stack Exchange. (2017). Why is the nitrile group not hydrolyzed as well during hydrolysis of imine in Thorpe reaction?. [Link]

  • ResearchGate. (N.D.). The proposed mechanism of the formation of amides by the reaction of esters with NaAB. [Link]

  • Fisher Scientific. (N.D.). Amide Synthesis. [Link]

  • Organic Syntheses. (N.D.). 1,1-CYCLOBUTANEDICARBOXYLIC ACID. [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. [Link]

  • Chemistry LibreTexts. (2024). 21.8: Chemistry of Amides. [Link]

  • JoVE. (2026). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]

  • PMC - NIH. (N.D.). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. [Link]

  • YouTube. (2014). Chemistry Vignettes: Amide hydrolysis. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to streamline your experimental workflow. Our focus is on providing practical, field-tested insights to help you overcome common challenges and optimize your reaction conditions for this valuable synthetic building block.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical agents and biologically active molecules. The presence of a quaternary carbon on a strained cyclobutane ring presents unique challenges in its synthesis, particularly in the final amidation step. This guide will address two primary synthetic routes and the common issues associated with each.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

There are two primary and viable synthetic pathways to this compound:

  • Route A: Amide Coupling. This involves the amidation of a precursor, 1-(ethoxycarbonyl)cyclobutane-1-carboxylic acid, using a suitable coupling agent.

  • Route B: Partial Hydrolysis of a Nitrile. This route starts with the partial hydrolysis of ethyl 1-cyanocyclobutanecarboxylate.

Q2: My amide coupling reaction (Route A) is showing low to no yield. What are the likely causes?

Low yields in the amide coupling of 1-(ethoxycarbonyl)cyclobutane-1-carboxylic acid are often due to a few key factors:

  • Steric Hindrance: The quaternary carbon on the cyclobutane ring significantly hinders the approach of the amine to the activated carboxylic acid.[1]

  • Ineffective Carboxylic Acid Activation: Standard coupling reagents may not be potent enough to efficiently activate the sterically hindered carboxylic acid.[2]

  • Hydrolysis of Activated Intermediate: The presence of trace amounts of water can lead to the hydrolysis of the activated ester intermediate back to the carboxylic acid.[2]

  • Amine Deactivation: If the reaction conditions are too acidic, the amine nucleophile can be protonated, rendering it unreactive.

Q3: I am attempting the partial hydrolysis of ethyl 1-cyanocyclobutanecarboxylate (Route B) but am getting the dicarboxylic acid as the major product. How can I favor the formation of the amide?

The partial hydrolysis of nitriles to amides can be challenging as the amide can be further hydrolyzed to the carboxylic acid under the reaction conditions. To favor the formation of the desired amide, consider the following:

  • Milder Reaction Conditions: Use milder acidic or basic conditions (e.g., HCl at 40°C) to slow down the rate of the second hydrolysis step.

  • Use of a Co-solvent: Employing a solvent like tert-butanol can sometimes help to halt the hydrolysis at the amide stage.

  • Alternative Reagents: Consider using reagents like trifluoroacetic acid (TFA) or a mixture of acetic acid and sulfuric acid for indirect hydration of the nitrile to the amide.

Q4: What are the best coupling reagents for the amidation of the sterically hindered 1-(ethoxycarbonyl)cyclobutane-1-carboxylic acid?

For sterically hindered carboxylic acids, more powerful coupling reagents are generally required.[1] Consider the following options:

  • Uronium/Aminium Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient for sterically demanding couplings.[2][3]

  • Phosphonium Reagents: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another effective option.

  • Acyl Fluoride Formation: In cases of extreme steric hindrance, converting the carboxylic acid to an acyl fluoride using a reagent like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be a successful strategy.[1]

Q5: Which solvent is recommended for the amide coupling reaction?

The choice of solvent is critical for solvating the reactants and intermediates.

  • N,N-Dimethylformamide (DMF): This is a commonly used and effective solvent for amide coupling reactions.[4]

  • N-Methyl-2-pyrrolidone (NMP): NMP has superior solvating properties compared to DMF and can be beneficial for difficult couplings.[1]

  • Dichloromethane (DCM): While also used, it may be less effective than DMF or NMP for challenging reactions.[4]

It is crucial to use anhydrous solvents to prevent hydrolysis of the activated intermediate.[2]

Troubleshooting Guide

This section provides a more detailed, systematic approach to resolving common issues encountered during the synthesis of this compound.

Problem 1: Low Yield in Amide Coupling (Route A)
Symptom Potential Cause Troubleshooting Steps
No or minimal product formation Ineffective carboxylic acid activation 1. Switch to a more potent coupling reagent such as HATU or HBTU.[2][3] 2. Consider converting the carboxylic acid to the more reactive acyl fluoride.[1]
Steric hindrance 1. Increase the reaction time, potentially to overnight.[1] 2. Gently increase the reaction temperature, monitoring for potential side reactions or racemization.[1] 3. Consider using microwave-assisted synthesis to drive the reaction to completion.[1]
Presence of water 1. Use anhydrous solvents and reagents.[2] 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
Starting material consumed, but multiple spots on TLC/LC-MS Side reactions 1. Lower the reaction temperature to minimize the formation of byproducts. 2. Ensure the purity of starting materials.
Epimerization 1. Use a coupling additive known to suppress racemization, such as HOBt (Hydroxybenzotriazole) or OxymaPure.[2]
Problem 2: Over-hydrolysis in Nitrile Conversion (Route B)
Symptom Potential Cause Troubleshooting Steps
Major product is 1-(ethoxycarbonyl)cyclobutane-1-carboxylic acid Reaction conditions are too harsh 1. Decrease the concentration of the acid or base catalyst. 2. Lower the reaction temperature. 3. Reduce the reaction time and monitor the progress closely by TLC or LC-MS.
Excess water 1. Use a stoichiometric amount of water if possible, although this can be challenging to control.
Incomplete reaction, starting nitrile remains Reaction conditions are too mild 1. Slightly increase the temperature or catalyst concentration. 2. Increase the reaction time.

Experimental Protocols

Route A: Amide Coupling using HATU

This protocol is a general guideline and may require optimization for your specific setup.

  • Preparation:

    • Under an inert atmosphere (e.g., nitrogen), dissolve 1-(ethoxycarbonyl)cyclobutane-1-carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 eq).

  • Activation:

    • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Amidation:

    • Add a solution of ammonia in a suitable solvent (e.g., ammonia in dioxane or methanol, 1.5 eq) to the reaction mixture.

    • Stir at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, quench with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent such as ethyl acetate or DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Route B: Controlled Hydrolysis of Ethyl 1-cyanocyclobutanecarboxylate

This protocol requires careful monitoring to avoid over-hydrolysis.

  • Reaction Setup:

    • Dissolve ethyl 1-cyanocyclobutanecarboxylate (1.0 eq) in a suitable solvent such as tert-butanol.

  • Hydrolysis:

    • Add a cooled solution of concentrated sulfuric acid or hydrochloric acid (monitor stoichiometry carefully).

    • Maintain the reaction at a controlled temperature (e.g., 40°C) and monitor the progress frequently by TLC or LC-MS.

  • Work-up and Purification:

    • Once the desired amount of amide has formed, carefully quench the reaction by pouring it over ice and neutralizing with a suitable base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over an anhydrous salt, and concentrate.

    • Purify by column chromatography or recrystallization.

Data Presentation

The following table summarizes a comparison of coupling reagents for sterically hindered amide synthesis, which can be applied to the synthesis of this compound.

Coupling ReagentAdvantagesDisadvantages
EDC/HOBt Cost-effective, water-soluble byproducts.May be less effective for highly hindered substrates.[3]
HATU/HBTU High efficiency for hindered substrates, rapid reaction times, low racemization.[2][3]Higher cost, moisture sensitive.
PyBOP High coupling efficiency, lower risk of racemization than carbodiimides.Higher cost.
Acyl Fluoride (via TFFH) Highly effective for extremely hindered couplings.[1]Requires an additional activation step.

Visualizations

Synthetic Pathways

Synthetic_Pathways cluster_0 Route A: Amide Coupling cluster_1 Route B: Nitrile Hydrolysis A_start 1-(ethoxycarbonyl)cyclobutane- 1-carboxylic acid A_mid Activated Ester Intermediate A_start->A_mid HATU, DIPEA, DMF A_end This compound A_mid->A_end Ammonia B_start Ethyl 1-cyanocyclobutanecarboxylate B_end This compound B_start->B_end H2O, H+ or OH- (mild)

Caption: Overview of the two primary synthetic routes.

Troubleshooting Workflow for Low Yield in Amide Coupling

Troubleshooting_Workflow start Low Yield in Amide Coupling check_reagents Check Reagent Quality (Anhydrous, Purity) start->check_reagents change_coupling_agent Switch to More Potent Coupling Agent (e.g., HATU) check_reagents->change_coupling_agent Reagents OK final_product Improved Yield check_reagents->final_product Reagents were the issue increase_time_temp Increase Reaction Time and/or Temperature change_coupling_agent->increase_time_temp Yield Still Low change_coupling_agent->final_product Improved check_workup Review Work-up and Purification Procedure increase_time_temp->check_workup Yield Still Low increase_time_temp->final_product Improved check_workup->final_product Optimized

Caption: Systematic approach to troubleshooting low yields.

References

  • Benchchem. Optimizing reaction conditions for coupling to carboxylic acids.

  • Benchchem. Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.

  • Le, N. N. D., Osberger, T., & Choi, W. (2025). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. California State Polytechnic University, Pomona.

  • Watson, A. J. B., et al. Evaluation of Alternative Solvents in Common Amide Coupling Reactions: Replacement of Dichloromethane and N,N-Dimethylformamide. Green Chemistry.

  • Reddit. Amide coupling question : r/chemistry. (2014).

  • Figshare. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. (2020).

  • Sci-Hub. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides.

  • Organic Syntheses. 1,1-Cyclobutanedicarboxylic acid.

  • Gandeepan, P., & Ackermann, L. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Nature Communications, 7, 12833.

  • Luxembourg Bio Technologies. Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents.

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11049-11056.

  • Sarpong, R., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2647-2664.

  • B-Rao, C., et al. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 59(32), 3144-3149.

  • Li, J., et al. (2020). Synthesis of carboxy-cyclobutane isomers combining an amide bond and self-assembly of coordination polymers in the solid state: controlling the reaction site of [2 + 2] cycloaddition by introducing a substituent group. CrystEngComm, 22(44), 7549-7555.

  • The Royal Society of Chemistry. Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. (2014).

  • Wouters, J., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(13), 2035-2046.

  • Le, N. N. D. (2024). Synthesis of Cyclobutane Derivatives by Use of Grignard and Amide Coupling Reactions. California State Polytechnic University, Pomona.

  • Chiacchio, U., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1948-1955.

  • Organic Chemistry Portal. Amide synthesis by C-N coupling, hydrolysis, oxidation.

  • ResearchGate. Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications. (2021).

  • Fisher Scientific. Amide Synthesis.

  • Google Patents. WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.

  • ResearchGate. Thioester Mediated Biocatalytic Amide Bond Synthesis with In Situ Thiol Recycling.

  • Sigma-Aldrich. 1-Ethoxycarbonyl cyclobutane-1-carboxylic acid 95%.

  • ChemicalBook. 1-CYANOCYCLOBUTANECARBOXYLIC ACID ETHYL ESTER synthesis.

  • Sigma-Aldrich. Ethyl cyclobutanecarboxylate 99%.

  • Organic Chemistry Portal. Amide synthesis by oxidation, hydrolysis or rearrangement.

  • ChemSynthesis. ethyl cyclobutanecarboxylate.

  • Chemistry LibreTexts. 17.4: Hydrolysis of Esters and Amides. (2023).

  • Chem.ucla.edu. Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023).

  • MDPI. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024).

  • Organic Chemistry Portal. Amide synthesis by acylation.

  • Organic Chemistry Portal. Carboxylic acid synthesis by hydrolysis of amides.

  • Echemi. This compound.

  • ChemicalBook. This compound.

  • Chemistry Steps. Converting Nitriles to Amides.

Sources

Stability issues of Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate

Introduction: Welcome to the technical support guide for this compound (CAS No. 1142198-19-3). This document is designed for researchers, scientists, and drug development professionals who are utilizing this versatile bulk drug intermediate in their work.[1][2] Understanding the stability profile of this molecule is critical for ensuring the integrity of your experiments, the reliability of your results, and the successful development of stable formulations. This guide provides a predictive analysis based on its chemical structure, answers to frequently asked questions, troubleshooting advice for common stability-related issues, and detailed protocols for conducting comprehensive stability assessments.

Section 1: Molecular Profile and Predicted Stability

This compound is characterized by two key functional groups attached to a cyclobutane ring: an ethyl ester and a primary amide. The stability of the molecule is predominantly governed by the reactivity of these groups, particularly the ester linkage, which is susceptible to hydrolysis.

The primary degradation pathway anticipated for this molecule is hydrolysis, which can be catalyzed by either acid or base.[3][4] Under aqueous conditions, the ester can be cleaved to yield 1-(aminocarbonyl)cyclobutanecarboxylic acid and ethanol. The amide group is generally more stable and requires more harsh conditions for hydrolysis.

G cluster_molecule This compound cluster_pathways Potential Degradation Pathways cluster_products Resulting Degradants Molecule Structure Ester_Hydrolysis Ester Hydrolysis (Primary Pathway) Molecule->Ester_Hydrolysis H+ / H₂O or OH⁻ (More Labile) Amide_Hydrolysis Amide Hydrolysis (Secondary Pathway) Molecule->Amide_Hydrolysis H+ / H₂O or OH⁻ (More Stable) Product1 1-(aminocarbonyl)cyclobutanecarboxylic Acid + Ethanol Ester_Hydrolysis->Product1 Product2 1-(ethoxycarbonyl)cyclobutanecarboxamide Acid + Ammonia Amide_Hydrolysis->Product2

Caption: Predicted degradation pathways for this compound.

Section 2: Frequently Asked Questions (FAQs) on Stability

Q1: What are the primary degradation pathways I should be concerned about for this molecule? A: The most significant stability concern is the hydrolysis of the ethyl ester group.[3] Ester hydrolysis can occur under both acidic and basic conditions.[4][5] Acid-catalyzed hydrolysis is a reversible reaction, whereas base-catalyzed hydrolysis (saponification) is irreversible and typically proceeds more rapidly, yielding a carboxylate salt and ethanol.[6] While the amide group can also hydrolyze, it is significantly more resistant to cleavage and generally requires more forcing conditions, such as strong acid or base at elevated temperatures.

Q2: How does pH impact the stability of this compound in aqueous solutions? A: The stability is highly pH-dependent.

  • Acidic Conditions (pH < 7): The compound will undergo acid-catalyzed hydrolysis. The reaction rate is dependent on the concentration of hydronium ions and temperature. This reaction is reversible, meaning an equilibrium will be established between the ester and its hydrolysis products.[5]

  • Neutral Conditions (pH ≈ 7): Hydrolysis in pure water at neutral pH is typically very slow.[5] However, over extended periods or at elevated temperatures, measurable degradation can still occur.

  • Basic Conditions (pH > 7): The compound is most vulnerable under basic conditions. Saponification is a rapid and irreversible reaction that consumes hydroxide ions.[6] This leads to the formation of the sodium or potassium salt of 1-(aminocarbonyl)cyclobutanecarboxylic acid and ethanol. Therefore, exposure to even mildly basic solutions should be minimized if degradation is a concern.

Q3: What are the recommended storage conditions for the solid compound? A: To ensure long-term stability in its solid form, the compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] It is crucial to protect it from moisture to prevent hydrolysis and from high temperatures which could accelerate degradation. Store it separately from strong acids, bases, and oxidizing agents.[1][7]

Q4: Is the compound sensitive to elevated temperatures? A: Yes, as with most organic molecules, exposure to high temperatures can lead to thermal degradation. While specific data for this compound is not available, a general thermal stress study is recommended to determine its sensitivity.[8] Such studies are typically conducted at temperatures ranging from 40°C to 80°C. High temperatures can not only accelerate hydrolysis if moisture is present but may also induce other degradation pathways.[8]

Q5: Should I be concerned about photostability? A: Photostability testing is a critical component of any comprehensive stability program, as mandated by ICH guideline Q1B.[9][10] The purpose of these studies is to determine if light exposure results in unacceptable changes to the molecule.[10] We recommend performing a forced degradation study under controlled light exposure (both UV and visible light) to assess this liability. If the molecule proves to be photosensitive, precautions such as using amber vials or light-resistant packaging will be necessary during handling and storage.[9]

Q6: What solvents are generally compatible with this compound for experimental use? A: For short-term use in a laboratory setting, common aprotic organic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), dichloromethane (DCM), and ethyl acetate are generally suitable. Protic solvents like methanol and ethanol may participate in transesterification reactions, especially in the presence of acid or base catalysts, although this is often slow. When preparing stock solutions for storage, it is advisable to use high-purity aprotic solvents and store them at low temperatures (e.g., -20°C) to minimize degradation. Avoid aqueous buffers, especially those with a pH outside the neutral range, for long-term storage.

Section 3: Troubleshooting Guide for Common Issues

Observed Problem Potential Cause Recommended Action & Explanation
An unexpected new peak appears in HPLC analysis of a sample solution. Hydrolysis. This is the most common issue. The new, likely more polar peak, is probably the carboxylic acid degradation product. Action: Confirm the identity of the new peak using LC-MS. Prepare a fresh solution and re-analyze immediately. If the peak reappears and grows over time, this confirms in-solution instability. Consider using an aprotic solvent or adjusting the pH of your mobile phase if applicable.
Reaction yields are inconsistent or lower than expected. Starting material degradation. The compound may be degrading either in storage or under the specific reaction conditions. Action: 1) Re-test the purity of your starting material before use. 2) Analyze the stability of the compound under your reaction conditions (solvent, temperature, reagents) in a control experiment without other reactants. This will isolate if the starting material is being consumed by a degradation pathway.
The solid material appears clumpy, discolored, or oily. Moisture absorption and/or degradation. Physical changes often indicate chemical instability. Clumping can be due to hygroscopicity, leading to hydrolysis. Discoloration may suggest oxidative or other degradation pathways. Action: Do not use the material. Re-analyze its purity via HPLC and water content by Karl Fischer titration. Review your storage procedures to ensure the container is properly sealed and stored in a desiccator if necessary.[1]

Section 4: Protocol for a Forced Degradation Study

A forced degradation (stress testing) study is essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[11][12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13]

G cluster_setup 1. Preparation cluster_stress 2. Stress Conditions (Parallel Experiments) cluster_analysis 3. Analysis cluster_outcome 4. Outcome Start Weigh this compound Prep_Sol Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) Start->Prep_Sol Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep_Sol->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Prep_Sol->Base Oxidation Oxidation (3% H₂O₂, RT) Prep_Sol->Oxidation Thermal Thermal (Solid & Solution, 80°C) Prep_Sol->Thermal Photo Photolytic (ICH Q1B Light Box) Prep_Sol->Photo Control Control (No Stress, Dark, RT) Prep_Sol->Control Quench Neutralize/Quench Samples Acid->Quench Base->Quench Oxidation->Quench Thermal->Quench Photo->Quench Control->Quench Dilute Dilute to Working Concentration Quench->Dilute Analyze Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) Dilute->Analyze Result Identify Degradants Determine Degradation Pathways Validate Analytical Method Analyze->Result

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Methodology:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C. Withdraw aliquots at 2, 6, 24, and 48 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.01 M NaOH. Keep the solution at room temperature. Withdraw aliquots at 5, 15, 30, and 60 minutes. Note: Base hydrolysis is expected to be rapid.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature, protected from light. Withdraw aliquots at 2, 6, 24, and 48 hours.

    • Thermal Degradation (Dry Heat): Store a known quantity of the solid compound in an oven at 80°C for 7 days.

    • Thermal Degradation (Solution): Keep the stock solution in a sealed vial at 80°C. Withdraw aliquots at 2, 6, 24, and 48 hours.

    • Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[9] A dark control sample should be stored under the same conditions but wrapped in aluminum foil.

  • Sample Treatment:

    • Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase of your analytical method.

  • Analysis:

    • Analyze all stressed samples, along with a non-stressed control, using a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS) to aid in the identification of degradation products.

Section 5: Hypothetical Data Summary

The following table presents a hypothetical outcome of a forced degradation study to illustrate how data can be summarized.

Stress ConditionDurationTemperature% Degradation of Parent CompoundMajor Degradation Product(s) Identified
0.1 M HCl24 hours60°C15.2%1-(aminocarbonyl)cyclobutanecarboxylic acid
0.01 M NaOH30 minutesRoom Temp18.5%Sodium 1-(aminocarbonyl)cyclobutanecarboxylate
3% H₂O₂48 hoursRoom Temp< 1.0%No significant degradation
Thermal (Solid)7 days80°C< 0.5%No significant degradation
Photolytic (ICH)7 daysControlled3.1%Minor unidentified polar degradants

Interpretation: This hypothetical data suggests the molecule is highly susceptible to acid and base hydrolysis, relatively stable to oxidation and heat, and has minor sensitivity to light. This information is crucial for guiding formulation development, establishing appropriate storage conditions, and defining re-test periods.[11]

References

  • Poly β-Amino Esters (PBAEs): A Comprehensive Guide. (n.d.). ResolveMass Laboratories Inc.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology.
  • This compound. (n.d.). Echemi.
  • Wang, Z., & Ma, H. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3519. doi:10.3390/molecules26123519.
  • Iqbal, S., Martins, A. F., Sohail, M., Zhao, J., Deng, Q., Li, M., & Zhao, Z. (2022). Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. Frontiers in Pharmacology, 13, 854859. doi:10.3389/fphar.2022.854859.
  • Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. (n.d.). MDPI.
  • Forced Degradation Studies. (2016). MedCrave online.
  • This compound Formula. (n.d.). Echemi.
  • Forced Degradation Studies for Biopharmaceuticals. (n.d.). BioPharm International.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency.
  • Chemical Compatibility Chart. (n.d.).
  • FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. (2014). PharmaTutor.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH.
  • Hydrolysis of Esters. (2020). Chemistry LibreTexts.
  • Hydrolysis of Esters. (n.d.). Lumen Learning.
  • Hydrolysis of Esters. (n.d.). Chemguide.
  • The Hydrolysis of Esters. (2023). Chemistry LibreTexts.
  • This compound. (n.d.). ChemicalBook.

Sources

Preventing side reactions with Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of its reactivity and prevent unwanted side reactions in your experiments. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the chemical transformations involved.

Introduction to the Reactivity of this compound

This compound is a bifunctional molecule featuring both an ester and a primary amide attached to the same quaternary carbon of a cyclobutane ring. This unique arrangement presents both synthetic opportunities and challenges. The primary sources of side reactions stem from the reactivity of the ester and amide groups, the potential for intramolecular interactions, and the inherent strain of the cyclobutane ring. This guide will systematically address the most common issues encountered during its use.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I am observing hydrolysis of my starting material. How can I prevent this?

Hydrolysis of either the ethyl ester or the primary amide is the most common side reaction. The outcome is highly dependent on the pH of the reaction medium.

Q: Under what conditions does hydrolysis occur, and what are the products?

A: Hydrolysis can be catalyzed by either acid or base.

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, both the ester and the amide can be hydrolyzed.[1][2][3] Generally, amides require more forcing conditions (higher temperatures and longer reaction times) to hydrolyze compared to esters.[4] The initial products are 1-(aminocarbonyl)cyclobutanecarboxylic acid (from ester hydrolysis) and ethyl 1-(carboxy)cyclobutaneamide (from amide hydrolysis), eventually leading to 1,1-cyclobutanedicarboxylic acid and ammonia/ammonium salts.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester is readily hydrolyzed to form the carboxylate salt, 1-(aminocarbonyl)cyclobutanecarboxylate, and ethanol.[3] The amide is more resistant to basic hydrolysis but can be cleaved under more stringent conditions to yield the dicarboxylate and ammonia.[3]

Troubleshooting Flowchart for Hydrolysis

hydrolysis_troubleshooting start Hydrolysis Observed? check_pH Check Reaction pH start->check_pH acidic Acidic Conditions (pH < 7) check_pH->acidic Acidic basic Basic Conditions (pH > 7) check_pH->basic Basic ester_hydrolysis Ester Hydrolysis Favored (milder conditions) acidic->ester_hydrolysis amide_hydrolysis Amide Hydrolysis Possible (harsher conditions) acidic->amide_hydrolysis ester_saponification Ester Saponification (primary reaction) basic->ester_saponification amide_hydrolysis_basic Amide Hydrolysis (slower, harsher conditions) basic->amide_hydrolysis_basic solution_acid Solutions: - Use non-aqueous conditions - Buffer the reaction medium - Employ milder acids or shorter reaction times ester_hydrolysis->solution_acid amide_hydrolysis->solution_acid solution_base Solutions: - Use non-aqueous bases - Carefully control stoichiometry of base - Lower reaction temperature ester_saponification->solution_base amide_hydrolysis_basic->solution_base

Caption: Decision-making workflow for troubleshooting hydrolysis.

Q: How can I selectively hydrolyze the ester without affecting the amide?

A: Achieving selective ester hydrolysis requires carefully controlled conditions that exploit the higher reactivity of the ester.

  • Mild Basic Hydrolysis: Using one equivalent of a mild base, such as lithium hydroxide (LiOH) in a mixed solvent system (e.g., THF/water) at low temperatures (0 °C to room temperature), can often selectively cleave the ester. The reaction should be carefully monitored by TLC or LC-MS to stop it upon consumption of the starting material.

  • Enzymatic Hydrolysis: Lipases are enzymes that can selectively hydrolyze esters in the presence of amides under mild, near-neutral pH conditions. This method offers high chemoselectivity.

Q: Is it possible to selectively hydrolyze the amide in the presence of the ester?

A: This is a more challenging transformation due to the lower reactivity of the amide. However, specialized methods have been developed. One reported method involves the use of a copper(II)/glyoxal system in an aqueous medium at a controlled pH of 3.5.[5] This system has been shown to chemoselectively hydrolyze amides while leaving ester groups intact.[5]

FAQ 2: I am seeing an unexpected loss of my cyclobutane ring structure or decarboxylation. What is happening?

The stability of the cyclobutane ring and the potential for decarboxylation are important considerations, especially if the ester is hydrolyzed to a carboxylic acid.

Q: Can the cyclobutane ring open during my reaction?

A: While the cyclobutane ring is strained, it is generally stable under many synthetic conditions. Ring-opening reactions are not common unless harsh conditions or specific catalysts are employed. Extremely high temperatures or strong acids could potentially promote ring-opening, but this is not a typical side reaction under standard synthetic protocols.

Q: My reaction involves hydrolysis of the ester. Can the resulting carboxylic acid decarboxylate?

A: Yes, this is a significant potential side reaction. 1,1-Cyclobutanedicarboxylic acid, which would be the product of complete hydrolysis, can undergo decarboxylation upon heating to yield cyclobutanecarboxylic acid.[6][7] This thermal decarboxylation typically occurs at elevated temperatures (around 160-170 °C).[7] If your reaction or work-up involves high temperatures and the presence of the diacid, you may observe the formation of cyclobutanecarboxylic acid and subsequently its derivatives.

Preventative Measures for Decarboxylation:

  • Avoid excessive heating during reactions and work-up if the diacid has been formed.

  • If purification by distillation is required, use vacuum distillation to lower the boiling point and minimize thermal stress.

  • Analyze your crude product for the presence of cyclobutanecarboxylic acid derivatives if you suspect decarboxylation has occurred.

FAQ 3: Can intramolecular reactions occur between the ester and amide groups?

The proximity of the ester and amide functionalities on the same carbon atom raises the possibility of intramolecular cyclization.

Q: Can the amide and ester groups react to form a cyclic imide?

A: Under certain conditions, intramolecular cyclization to form a succinimide-like structure (a spirocyclic imide) is possible. This is typically promoted by heat or strong dehydrating agents. The formation of amic acid intermediates, followed by cyclization, is a known pathway for imide synthesis.[8]

Conditions Favoring Intramolecular Cyclization:

  • High temperatures.

  • Presence of dehydrating agents (e.g., acetic anhydride, DCC).

  • Strongly acidic or basic conditions that might facilitate the formation of a reactive intermediate.

Troubleshooting Intramolecular Cyclization:

  • Maintain moderate reaction temperatures.

  • Avoid the use of strong dehydrating agents unless the formation of the imide is the desired outcome.

  • Careful analysis of byproducts by mass spectrometry can help identify the formation of a cyclic imide (loss of ethanol).

FAQ 4: Are there potential side reactions at the alpha-carbon?

The carbon atom bearing both the ester and amide groups is a quaternary center and, as such, does not have an acidic alpha-hydrogen.

Q: Can epimerization or other reactions occur at the alpha-carbon?

A: Since there are no protons on the alpha-carbon, classical enolate-mediated reactions such as epimerization or racemization at this center are not possible.[9][10][11][12][13] This is a key feature of this molecule's stability. Reactions involving the substitution of an alpha-hydrogen are not a concern for this specific substrate.[10][11][12][13]

Summary of Potential Side Reactions and Preventative Measures

Side Reaction Description Conditions to Avoid Recommended Preventative Measures Potential Side Products
Ester Hydrolysis Cleavage of the ethyl ester to a carboxylic acid or carboxylate.[1][3]Strong aqueous acids or bases.Use anhydrous conditions; control stoichiometry of base; use mild reaction conditions.1-(Aminocarbonyl)cyclobutanecarboxylic acid or its salt.
Amide Hydrolysis Cleavage of the primary amide to a carboxylic acid or carboxylate.[2][4]Harsh acidic or basic conditions, prolonged heating.[4]Use mild reaction conditions; shorter reaction times.Ethyl 1-(carboxy)cyclobutaneamide or its salt.
Decarboxylation Loss of CO2 from the diacid formed upon complete hydrolysis.[6][7]High temperatures (>160 °C) in the presence of the diacid.[7]Avoid excessive heating during reaction and work-up; use vacuum distillation.Cyclobutanecarboxylic acid.
Intramolecular Cyclization Reaction between the amide and ester to form a cyclic imide.[8]High temperatures; presence of dehydrating agents.Maintain moderate reaction temperatures; avoid strong dehydrating agents.Spirocyclic imide derivative.

Experimental Protocols for Selective Transformations

Protocol 1: Selective Hydrolysis of the Ester

This protocol aims to selectively hydrolyze the ethyl ester to the corresponding carboxylic acid while minimizing amide hydrolysis.

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Slowly add a solution of lithium hydroxide (LiOH) (1.1 eq) in water.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed, quench the reaction by adding 1N HCl until the pH is ~3-4.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(aminocarbonyl)cyclobutanecarboxylic acid.

Visual Workflow for Selective Ester Hydrolysis

selective_ester_hydrolysis start Start: This compound dissolve Dissolve in THF/H2O start->dissolve cool Cool to 0 °C dissolve->cool add_base Add LiOH (1.1 eq) cool->add_base monitor Monitor by TLC/LC-MS add_base->monitor quench Quench with 1N HCl monitor->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry product Product: 1-(Aminocarbonyl)cyclobutanecarboxylic acid dry->product

Caption: Step-by-step workflow for selective ester hydrolysis.

Analytical Considerations

To effectively troubleshoot and prevent side reactions, it is crucial to have robust analytical methods to monitor the reaction progress and characterize the products.

  • Thin Layer Chromatography (TLC): A quick and effective method to monitor the consumption of the starting material and the formation of more polar products like the carboxylic acids. A typical mobile phase would be a mixture of ethyl acetate and hexanes, with the addition of a small amount of acetic acid to improve the spot shape of acidic products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for separating the starting material from its potential side products and confirming their identities by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the starting material and any isolated side products. The disappearance of the ethyl group signals in ¹H NMR (a quartet around 4.1-4.2 ppm and a triplet around 1.2-1.3 ppm) is a clear indicator of ester hydrolysis.

  • Infrared (IR) Spectroscopy: Can be used to monitor the presence of the ester and amide carbonyl groups (typically in the range of 1650-1750 cm⁻¹). The appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) would indicate the formation of a carboxylic acid.

By understanding the underlying chemical principles and employing careful experimental design and monitoring, researchers can effectively minimize side reactions and achieve their desired synthetic outcomes with this compound.

References

  • Singh, L., & Ram, R. N. (1994). Chemoselective Hydrolysis of Amides in the Presence of Esters by Copper(II)/Glyoxal: Metal Complexation as the Gore Motif for Selective Amide Activation. The Journal of Organic Chemistry, 59(3), 710–711. [Link]

  • Chemistry LibreTexts. (2022). 12.3: Isomerization at the α-Carbon. [Link]

  • ResearchGate. (n.d.). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. [Link]

  • Szostak, M., & Szostak, R. (2014). Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions. Journal of the American Chemical Society, 136(6), 2268–2271. [Link]

  • University of Liverpool. (n.d.). Lecture 6: Hydrolysis Reactions of Esters and Amides. [Link]

  • Ghorai, P., & Kumar, A. (2018). Formation of amides, their intramolecular reactions for the synthesis of N-heterocycles, and preparation of a marketed drug, sildenafil: a comprehensive coverage. Chemical Communications, 54(73), 10233-10258. [Link]

  • TSFX. (n.d.). Hydrolysis of Esters and Amides. [Link]

  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. [Link]

  • QYAOBIO. (n.d.). Amide Bond Formation in Cyclization. [Link]

  • Silverman, S. K. (2014). DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides. ACS Chemical Biology, 9(9), 2048–2053. [Link]

  • Reddit. (2014). Selective Hydrolysis of Amides. [Link]

  • Hacettepe University. (n.d.). α-Substitution Reactions of Carbonyl Group. [Link]

  • Evans, C. D., Mahon, M. F., Andrews, P. C., Muir, J., & Bull, S. D. (2011). Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. Organic Letters, 13(23), 6276–6279. [Link]

  • Wikipedia. (n.d.). Cyclobutanecarboxylic acid. [Link]

  • Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. [Link]

  • Chemistry LibreTexts. (2024). 22.S: Carbonyl Alpha-Substitution Reactions (Summary). [Link]

  • Transformation Tutoring. (2023). Complete Guide To The Condensations and Alpha Substitutions of Carbonyl Compounds (Enol and Enolate). [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]

  • Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. [Link]

  • Wikipedia. (n.d.). Carbonyl α-substitution reaction. [Link]

  • Perillo, I. A., et al. (2018). Microwave-promoted synthesis of cyclic imides. Arkivoc, 2018(1), 1-25. [Link]

  • NIST. (n.d.). 1,1-Cyclobutanedicarboxylic acid. [Link]

  • University of Miami. (n.d.). Generation and cyclization of nitrilium ions from amides and synthesis of chiral amines. [Link]

  • PubChem. (n.d.). 1,1-Cyclobutanedicarboxylic acid. [Link]

  • PubChem. (n.d.). Ethyl cyclobutanecarboxylate. [Link]

  • Google Patents. (n.d.). WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.
  • Google Patents. (n.d.). WO2019028198A1 - Amidoamine synthesis, methods to track the reaction process.
  • AOCS. (2024). Methods for Testing Fatty Amidoamines. [Link]

  • Chemistry LibreTexts. (2023). 17.4: Hydrolysis of Esters and Amides. [Link]

Sources

Technical Support Center: Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you achieve the desired purity and yield in your experiments.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of this compound, providing explanations and actionable solutions.

Question 1: My final product shows a low melting point and a broad peak in NMR analysis. What are the likely impurities?

Answer:

Low purity of this compound is often due to the presence of starting materials or byproducts from the synthesis. The most common impurities to consider are:

  • 1,1-Cyclobutanedicarboxylic acid and its monoethyl ester: These can arise from incomplete amidation or hydrolysis of the diester starting material.

  • Diethyl 1,1-cyclobutanedicarboxylate: Unreacted starting material is a frequent impurity.

  • Hydrolysis products: The ester and amide functional groups in the target molecule are susceptible to hydrolysis, especially if exposed to acidic or basic conditions during workup or purification. This can lead to the formation of 1-(aminocarbonyl)cyclobutanecarboxylic acid.[1][2][3]

  • Solvent residues: Residual solvents from the reaction or purification steps can also depress the melting point and show up in NMR spectra.

To identify the specific impurities, it is recommended to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5][6]

Question 2: I am having difficulty purifying my compound using flash column chromatography. The fractions are either impure or the compound doesn't elute.

Answer:

Flash column chromatography can be challenging for moderately polar compounds like this compound. Here are some troubleshooting steps:

  • Solvent System Selection: The choice of eluent is critical. A common starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[7] Given the polarity of your compound, you may need to gradually increase the proportion of ethyl acetate or even add a small amount of a more polar solvent like methanol to the eluent system.

  • Compound Tailing: If you observe significant tailing of your compound's spot on a TLC plate, it may indicate strong interaction with the silica gel. Adding a small amount of a competitive polar modifier to your eluent, such as triethylamine (for basic impurities) or acetic acid (for acidic impurities), can help to improve peak shape.

  • Compound Crashing on the Column: If your compound is not very soluble in the eluent, it can precipitate at the top of the column.[8] Ensure your crude material is fully dissolved in a minimal amount of the initial eluent or a slightly stronger solvent before loading it onto the column.

  • Irreversible Adsorption: In some cases, highly polar compounds can bind irreversibly to silica gel.[9] If you suspect this, you might consider using a different stationary phase, such as alumina or reverse-phase silica gel.

Experimental Protocol: Flash Column Chromatography

Objective: To purify this compound from non-polar and slightly more polar impurities.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Thin Layer Chromatography (TLC) plates

  • Chromatography column

  • Collection tubes

Procedure:

  • TLC Analysis: Develop a suitable solvent system using TLC. A good system will give your target compound an Rf value of approximately 0.3.[7] Start with a 1:1 mixture of hexanes:ethyl acetate and adjust the ratio as needed.

  • Column Packing: Pack a chromatography column with silica gel as a slurry in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting with the solvent system determined by TLC. You can use a gradient elution, starting with a lower polarity mixture and gradually increasing the polarity to elute your compound.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Question 3: My attempts at recrystallization result in an oil or very poor recovery. What can I do?

Answer:

Recrystallization is a powerful purification technique, but finding the right conditions is key.[10][11]

  • Solvent Selection: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[10][12] For this compound, consider solvents like ethyl acetate, acetone, acetonitrile, or mixtures such as ethyl acetate/hexanes or ethanol/water.[13][14] A systematic approach to solvent screening is recommended.[15][16]

  • "Oiling Out": If your compound "oils out" instead of crystallizing, it means the solution is becoming supersaturated at a temperature above the compound's melting point.[17] To remedy this, you can try using a larger volume of solvent, a different solvent system, or cooling the solution more slowly.

  • Inducing Crystallization: If no crystals form upon cooling, you can try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.

  • Low Recovery: Poor recovery can be due to using too much solvent, cooling the solution too quickly, or premature crystallization during a hot filtration step.[17] Ensure you are using the minimum amount of hot solvent necessary to dissolve the compound.

Experimental Protocol: Recrystallization

Objective: To purify this compound by crystallization.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethyl acetate)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, you may add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[11]

  • Drying: Dry the purified crystals under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound under typical laboratory conditions?

The cyclobutane ring in the molecule possesses some ring strain, which can make it more reactive than larger cycloalkanes under harsh conditions.[18][19][20][21][22] However, under standard purification and storage conditions (room temperature, neutral pH, protected from moisture), the compound is expected to be reasonably stable. Prolonged exposure to strong acids or bases should be avoided to prevent hydrolysis of the ester and amide groups.[1][2][3][23]

Q2: How can I confirm the purity of my final product?

A combination of analytical techniques is recommended for purity assessment:[4][5][6][24][25]

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR will confirm the structure of the compound and can be used to detect and quantify impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive method for detecting and quantifying small amounts of impurities.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of your compound.

Q3: What are the best practices for storing purified this compound?

The purified compound should be stored in a tightly sealed container in a cool, dry place. To prevent potential hydrolysis, it is advisable to store it under an inert atmosphere (e.g., nitrogen or argon).

Visualizing the Purification Workflow

The following diagrams illustrate the decision-making process and workflow for the purification of this compound.

PurificationWorkflow cluster_purification Purification Methods crude Crude Product analysis Purity Analysis (TLC/NMR) crude->analysis decision Purity Acceptable? analysis->decision pure Pure Product decision->pure Yes purification Purification Required decision->purification No recrystallization Recrystallization purification->recrystallization chromatography Column Chromatography purification->chromatography recrystallization->analysis chromatography->analysis

Caption: General purification workflow for this compound.

TroubleshootingTree cluster_chrom Column Chromatography cluster_recryst Recrystallization start Purification Issue impure_fractions Impure Fractions start->impure_fractions no_elution No Elution start->no_elution oiling_out Oiling Out start->oiling_out low_recovery Low Recovery start->low_recovery check_solvent Optimize Solvent System impure_fractions->check_solvent Check TLC increase_polarity Use Stronger Eluent no_elution->increase_polarity Increase Polarity change_solvent Change Solvent / Cool Slowly oiling_out->change_solvent Modify Conditions min_solvent Use Minimum Hot Solvent low_recovery->min_solvent Optimize Technique

Caption: Troubleshooting decision tree for common purification problems.

References

Sources

Technical Support Center: Recrystallization of Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate. We will move beyond rote procedures to explore the underlying principles and provide robust troubleshooting strategies to overcome common challenges encountered during its recrystallization.

Section 1: Compound Characteristics & Solubility Profile

This compound is a moderately polar molecule, a characteristic dictated by its functional groups: a primary amide (-CONH₂) and an ethyl ester (-COOEt). These features allow it to act as both a hydrogen bond donor (via the amide N-H) and a hydrogen bond acceptor (via the amide and ester carbonyl oxygens).[1] This duality is central to selecting an appropriate recrystallization solvent. The cyclobutane ring provides a nonpolar hydrocarbon backbone. Successful purification hinges on finding a solvent system that exploits the temperature-dependent solubility of this molecular architecture.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₈H₁₃NO₃ [1][2][3]
Molecular Weight ~171.19 g/mol [1][2][3]
Hydrogen Bond Donor Count 1 [1]
Hydrogen Bond Acceptor Count 3 [1]
Topological Polar Surface Area 69.4 Ų [1]

| XLogP3 | 0.4 |[1] |

The low XLogP3 value suggests a reasonable balance between hydrophilic and lipophilic character, indicating that a range of polar organic solvents should be considered.

Section 2: The Core Principles of Recrystallization

Recrystallization is a purification technique based on differential solubility. The ideal solvent will dissolve the target compound completely at an elevated temperature (near the solvent's boiling point) but only sparingly at low temperatures (e.g., 0-4 °C).[4] Soluble impurities, ideally, remain in the cold solvent (the "mother liquor") after the desired compound has crystallized. The process relies on the slow, controlled formation of a crystal lattice, which naturally excludes impurity molecules.

Recrystallization_Workflow A Impure Solid B Dissolve in Minimum Amount of Hot Solvent A->B C Hot Filtration (If Insoluble Impurities Present) B->C Optional D Slow Cooling to Room Temperature B->D C->D E Induce Further Crystallization (Ice Bath) D->E F Vacuum Filtration (Collect Crystals) E->F G Wash with Ice-Cold Solvent F->G H Dry Crystals G->H I Pure Crystalline Product H->I

Caption: General workflow for a successful recrystallization.

Section 3: Troubleshooting Guide for Common Issues

This section addresses specific problems you may encounter during the recrystallization of this compound in a question-and-answer format.

Q1: My compound has "oiled out" into a gooey liquid upon cooling instead of forming solid crystals. What went wrong and how do I fix it?

A1: "Oiling out" occurs when the dissolved solid comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice. This is a common issue when the solvent is not polar enough for the solute or when the solution is cooled too quickly.

  • Causality: The solubility curve of your compound has been crossed at a temperature where the pure compound is a liquid. Impurities can also depress the melting point, exacerbating this issue.

  • Troubleshooting Protocol:

    • Re-dissolve: Place the flask back on the heat source and heat until the oil completely redissolves into the solution.

    • Increase Polarity/Solvency: Add a small amount (5-10% of the total volume) of the same hot solvent. This increases the solvency and lowers the saturation point to a cooler temperature.[5] If using a solvent pair (e.g., ethyl acetate/hexane), add more of the "good" solvent (ethyl acetate).

    • Ensure Slow Cooling: Once re-dissolved, remove the flask from the heat and allow it to cool very slowly. Insulate the flask by placing it on a cork ring or paper towels and covering the top with a watch glass. Do not place it directly into an ice bath.[5]

    • Consider a New Solvent System: If oiling persists, the chosen solvent is likely inappropriate. A more polar solvent or solvent pair (e.g., ethanol or ethanol/water) should be tested on a small scale.

Oiling_Out_Troubleshooting Start Oiling Out Occurs Reheat Re-heat Solution Until Homogeneous Start->Reheat AddSolvent Add Small Amount (5-10%) of Hot 'Good' Solvent Reheat->AddSolvent SlowCool Cool Solution Slowly (Insulate Flask) AddSolvent->SlowCool Check Crystals Form? SlowCool->Check Success Successful Crystallization Check->Success Yes Failure Change Solvent System (Increase Polarity) Check->Failure No

Caption: Decision workflow for troubleshooting "oiling out".

Q2: The solution has cooled to room temperature and even been in an ice bath, but no crystals have formed. What should I do?

A2: This indicates that the solution is not supersaturated, likely because too much solvent was used initially, or that crystal nucleation has not been initiated.[4]

  • Causality: Crystal formation requires both supersaturation and a nucleation site (a point for the first few molecules to begin arranging into a lattice).

  • Solutions (in order of application):

    • Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass can serve as nucleation sites.[5]

    • Add a Seed Crystal: If you have a small amount of the crude or pure solid, add a tiny speck to the cold solution. This provides a perfect template for further crystal growth.[5]

    • Reduce Solvent Volume: If the above methods fail, you have likely used too much solvent. Gently heat the solution to boil off a portion (10-20%) of the solvent, then repeat the slow cooling process.[5]

    • Cool to a Lower Temperature: For low-boiling solvents, a dry ice/acetone bath may be necessary to sufficiently decrease the compound's solubility.

Q3: My final yield of pure crystals is very low. How can I improve it?

A3: A low yield is a common problem and usually results from using an excessive amount of solvent or improper handling during filtration and washing.

  • Causality: Even in a cold solvent, your compound has some finite solubility. Every excess milliliter of solvent added will retain some of your product in the mother liquor, reducing the final yield.[4]

  • Optimization Strategies:

    • Use the Minimum Solvent: During the dissolution step, add the hot solvent portion-wise until the solid just dissolves. This is the most critical factor for maximizing yield.[4]

    • Ensure Complete Cooling: Allow the flask to cool to room temperature undisturbed before moving it to an ice bath for at least 20-30 minutes to maximize precipitation.

    • Wash with Ice-Cold Solvent: When washing the collected crystals on the filter, use a minimal amount of fresh, ice-cold solvent. Using room temperature or warm solvent will redissolve a significant portion of your product.[4]

    • Consider the Mother Liquor: For very valuable materials, the mother liquor can be concentrated and a second crop of crystals can be obtained. Be aware that this second crop will likely be less pure than the first.

Section 4: Recommended Protocols & Solvent Systems

Given the structure of this compound, moderately polar solvents are excellent starting points.

Table 2: Potential Solvents for Recrystallization

Solvent Boiling Point (°C) Polarity Rationale & Comments
Ethanol 78 Polar Protic Often a good starting point. The "-OH" group can hydrogen bond with the amide and ester.
Isopropanol 82 Polar Protic Similar to ethanol, slightly less polar.
Ethyl Acetate 77 Polar Aprotic The ester functionality mirrors one in the target molecule ("like dissolves like").[6] Often used in a pair with hexane.
Acetone 56 Polar Aprotic Good solvent power, but its low boiling point can lead to rapid evaporation and premature crystallization.
Water 100 Very Polar Likely too polar to dissolve the compound well on its own, but excellent as an "anti-solvent" in a pair with ethanol or acetone.[6][7]

| Hexane/Heptane | ~69 / ~98 | Nonpolar | The compound is unlikely to be soluble in these, making them excellent "anti-solvents" to be paired with a more polar solvent like ethyl acetate. |

Protocol 1: Single-Solvent Recrystallization (Example: Isopropanol)
  • Place 1.0 g of the crude compound into a 50 mL Erlenmeyer flask.

  • Add a boiling chip or a magnetic stir bar.

  • In a separate beaker, heat ~20-30 mL of isopropanol on a hot plate to a gentle boil.

  • Using a pipette, add the hot isopropanol to the flask containing the solid in small portions (1-2 mL at a time), swirling after each addition. Keep the flask on the hotplate to maintain the temperature.

  • Continue adding hot solvent until the solid has just completely dissolved. Note the total volume of solvent used.

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for at least 20 minutes.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount (2-3 mL) of ice-cold isopropanol.

  • Allow the crystals to dry completely under vacuum.

Protocol 2: Solvent-Pair Recrystallization (Example: Ethyl Acetate/Hexane)

This method is ideal if the compound is too soluble in one solvent (the "good" solvent) and insoluble in another (the "bad" or "anti-solvent"), provided the two solvents are miscible.[7][8]

  • Place 1.0 g of the crude compound into a 50 mL Erlenmeyer flask with a stir bar.

  • Add the "good" solvent (ethyl acetate) at room temperature dropwise while stirring, until the solid just dissolves. Use the absolute minimum volume.

  • Gently heat the solution on a hot plate.

  • Slowly add the "bad" solvent (hexane) dropwise to the hot solution until you observe persistent cloudiness (turbidity). This is the point of saturation.

  • Add a few drops of the "good" solvent (ethyl acetate) back into the hot solution until the cloudiness just disappears.

  • Remove the flask from the heat, cover it, and allow it to cool slowly as described in Protocol 1.

  • Collect and wash the crystals by vacuum filtration, using an ice-cold mixture of the solvent pair (in the same ratio as the final solution) or just the "bad" solvent (hexane).

  • Dry the crystals completely.

Section 5: Frequently Asked Questions (FAQs)
  • Q: How do I choose between a single solvent and a solvent pair?

    • A: Perform small-scale solubility tests. If you can find a single solvent that dissolves your compound when hot but not when cold, that is usually the simplest and best option. If the compound is very soluble in all tested polar solvents even when cold, or insoluble in all nonpolar solvents even when hot, a solvent pair is the ideal solution.[7]

  • Q: What is the purpose of washing the crystals after filtration?

    • A: The surfaces of your collected crystals will be coated with the mother liquor, which still contains the dissolved impurities. A quick wash with fresh, ice-cold solvent removes this residual impure solution, significantly improving the final purity of your product.

  • Q: Why is slow cooling so important?

    • A: Slow cooling allows the molecules to selectively deposit onto the growing crystal lattice in the most stable arrangement, a process that naturally excludes molecules that do not fit well (i.e., impurities). Rapid cooling or "crashing out" traps impurities within the crystal structure, defeating the purpose of the purification.[5]

  • Q: How can I tell if my recrystallized product is purer?

    • A: There are several methods. Visually, the purified crystals should be more well-defined and may have a lighter color. Analytically, you can measure the melting point; a pure compound will have a sharp melting point range (typically < 2 °C), whereas an impure compound will melt over a broader and lower temperature range. Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can also be used to assess purity.

References
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved January 17, 2026, from [Link]

  • University of California, Davis. (n.d.). Recrystallization. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 1-[1-[1-(cyclobutanecarbonyl)cyclobutyl]cyclobutyl]cyclobutane-1-carboxylate. Retrieved January 17, 2026, from [Link]

  • Wade, L. G. (n.d.). Recrystallization. In Organic Chemistry (Chapter 2). Retrieved January 17, 2026, from a source similar to Pearson Education materials.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). Ethyl cyclobutanecarboxylate. Retrieved January 17, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). Ethyl cyclobutanecarboxylate. Retrieved January 17, 2026, from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved January 17, 2026, from [Link]

  • Sciencemadness Discussion Board. (2018, January 10). How do I best conduct a recrystallization when the impurities are similar solubilities as the product? Retrieved January 17, 2026, from [Link]

  • Fun Man Flipped Classroom. (2013, July 11). Recrystallization Solvent Pair [Video]. YouTube. Retrieved January 17, 2026, from [Link]

  • University of Calgary, Department of Chemistry. (n.d.). Recrystallisation. Retrieved January 17, 2026, from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved January 17, 2026, from [Link]

Sources

Identifying impurities in Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This guide is designed for researchers, analytical chemists, and process development professionals to effectively identify, troubleshoot, and control impurities in their samples. We will move beyond simple procedural lists to explain the scientific rationale behind each step, empowering you to make informed decisions in your laboratory work.

Section 1: Understanding the Impurity Profile

Impurities can originate from various sources, including the synthetic route, degradation of the product, or residual starting materials and reagents. A foundational understanding of the synthesis is key to predicting potential impurities. While specific proprietary synthesis routes may vary, a common approach to forming the core structure involves derivatives of cyclobutane dicarboxylic acids and subsequent amidation.[1][2]

This understanding allows us to classify potential impurities into logical categories.

Table 1: Potential Impurities in this compound

Impurity NameStructurePotential OriginRationale
Synthesis-Related Impurities
Diethyl 1,1-cyclobutanedicarboxylateStarting MaterialA common precursor for 1-substituted cyclobutane structures.[1] Incomplete conversion or carryover would result in its presence.
1-(Aminocarbonyl)cyclobutane-1-carboxylic acidSynthetic Intermediate / Hydrolysis ProductThis is the immediate precursor acid before esterification, or a product of selective ester hydrolysis.
Ethyl 1-(cyano)cyclobutanecarboxylateAlternative Synthesis RouteNitrile intermediates are sometimes used in the synthesis of amides and carboxylic acids.[1]
Degradation Products
1-Aminocyclobutane-1-carboxylic acid ethyl esterAmide HydrolysisThe amide bond can hydrolyze under acidic or basic conditions, leading to the corresponding amine.[3]
Cyclobutane-1,1-dicarboxylic acidComplete HydrolysisHarsh conditions (high temperature, strong acid/base) can lead to the hydrolysis of both the ester and amide functional groups.
Reagent-Related Residues
Triethylamine, DiisopropylethylamineVariousReagentsCommonly used as bases in amidation coupling reactions.[] Their presence indicates insufficient purification.
Dicyclohexylurea (DCU)Reagent By-productAn insoluble by-product formed when using dicyclohexylcarbodiimide (DCC) as a coupling agent for amidation.[5]

Section 2: Recommended Analytical Workflow

A multi-technique approach is essential for the confident identification and quantification of impurities. High-Performance Liquid Chromatography (HPLC) serves as the primary tool for separation and quantification, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for structural elucidation.

Impurity_Identification_Workflow cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Identification cluster_2 Phase 3: Resolution Sample Sample of this compound Prep Prepare Sample (e.g., 1 mg/mL in Acetonitrile/Water) Sample->Prep HPLC HPLC-UV Analysis (Primary Purity Screen) Prep->HPLC Result Review Chromatogram HPLC->Result LCMS LC-MS Analysis (Obtain Molecular Weight) Result->LCMS Unexpected peak(s) detected Pure Sample Meets Purity Spec Result->Pure No unexpected peaks > 0.05% NMR NMR Spectroscopy (1H, 13C) (Structural Confirmation) LCMS->NMR GCMS GC-MS Analysis (For Volatile Impurities) LCMS->GCMS Identify Identify Impurity (Compare data with standards/references) NMR->Identify GCMS->Identify Investigate Investigate Root Cause (Synthesis / Degradation) Identify->Investigate

Caption: General workflow for impurity identification.

Section 3: Troubleshooting Guides & FAQs

This section addresses common issues encountered during the analysis of this compound samples.

High-Performance Liquid Chromatography (HPLC)

Q1: I'm seeing a new, unexpected peak in my chromatogram. How do I begin to identify it?

A1: This is the most common challenge. Follow a logical progression:

  • Assess the Peak Area: First, determine the significance of the peak. If it is below your reporting threshold (e.g., <0.05%), it may not warrant a full investigation unless it is a known genotoxic impurity.

  • Check for Carryover: Inject a blank solvent run immediately after your sample. If the peak appears in the blank, it indicates carryover from a previous injection. The solution is to optimize your needle wash method.

  • Obtain the Mass: The most critical first step for identification is to determine the molecular weight. Perform a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. Compare the measured mass with the masses of potential impurities listed in Table 1.

  • Spike with a Standard: If you suspect the impurity is a known starting material or intermediate and have a reference standard, spike a small amount into your sample. If your unknown peak increases in area, you have a tentative identification.

  • Proceed to NMR: For definitive structural confirmation of significant unknown impurities, fraction collection followed by NMR analysis is the gold standard.

Q2: My main peak is tailing. What is the cause and how can I fix it?

A2: Peak tailing is usually caused by secondary interactions between the analyte and the stationary phase, or by column overload.

  • Causality: Your compound has both a basic amide nitrogen and the potential to have a free carboxylic acid (from hydrolysis impurity). These functional groups can interact with acidic silanol groups on the surface of C18 silica columns, causing tailing.

  • Solutions:

    • Modify Mobile Phase pH: Add a buffer to your aqueous mobile phase. For a C18 column, a pH between 2.5 and 4.0 is ideal. Using 0.1% formic acid or phosphoric acid will protonate free silanols and any basic nitrogens, minimizing secondary interactions and improving peak shape.[6]

    • Reduce Sample Load: Inject a lower concentration of your sample. If the peak shape improves, you were likely overloading the column.

    • Use a High-Purity Column: Modern, end-capped silica columns have fewer residual silanol groups and are less prone to causing peak tailing.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q1: My ¹H NMR spectrum has small signals I can't assign. What are they?

A1: Unassigned signals typically come from low-level impurities or residual solvents.

  • Check for Solvents: First, compare the chemical shifts of the unknown signals to published data for common laboratory solvents (e.g., Ethyl Acetate, Dichloromethane, Acetone). These are frequent contaminants from the workup and purification process.[7]

  • Look for Characteristic Signals:

    • A broad singlet that disappears upon a D₂O shake is indicative of an acidic proton (e.g., a carboxylic acid) or an N-H proton.

    • Signals corresponding to residual triethylamine (a quartet around 2.5 ppm and a triplet around 1.0 ppm) are a common finding if it was used in the synthesis.

  • Increase Scan Count: To get a better signal-to-noise ratio for low-level impurities, increase the number of scans acquired. This will make the impurity signals clearer and easier to integrate and interpret.

Gas Chromatography-Mass Spectrometry (GC-MS)

Q1: When should I use GC-MS for impurity analysis of this compound?

A1: GC-MS is best suited for identifying volatile or semi-volatile impurities that are thermally stable. The parent compound, this compound, is not ideal for GC-MS due to its relatively high boiling point and potential for thermal degradation. However, GC-MS is an excellent tool for detecting:

  • Residual Solvents: Such as ethanol, ethyl acetate, or toluene used during synthesis and purification.

  • Low Molecular Weight Starting Materials: Highly volatile precursors or reagents.[8]

Section 4: Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Determination

This protocol provides a robust starting point for purity analysis. It must be validated for your specific system and needs.

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry, Agilent Zorbax).

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 40 °C.

    • UV Detection: 210 nm.

    • Gradient Program:

      Time (min) %A %B
      0.0 90 10
      20.0 10 90
      25.0 10 90
      25.1 90 10

      | 30.0 | 90 | 10 |

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This creates a 1.0 mg/mL solution.

  • System Suitability:

    • Before analysis, perform five replicate injections of the standard solution.

    • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • The tailing factor for the main peak should be ≤ 1.5.

Protocol 2: Sample Preparation for NMR Analysis
  • Solvent Selection: Use a deuterated solvent that fully dissolves the sample and has minimal overlapping signals. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices.

  • Sample Preparation: Weigh 5-10 mg of the sample directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Mixing: Cap the tube and invert it several times to ensure the sample is completely dissolved. A brief sonication can aid dissolution if needed.

  • Analysis: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) for full structural assignment.

Section 5: Data Interpretation Guide

Connecting data from multiple analytical techniques is crucial for confident impurity identification.

Data_Triangulation_Logic Unknown Unknown Peak Detected in HPLC LCMS Run LC-MS Obtain Mass (m/z) Unknown->LCMS Compare Does Mass Match Potential Impurities? LCMS->Compare NMR Acquire NMR of Isolated Peak or Spiked Sample Compare->NMR Yes Propose Propose Novel Structure (Based on MS fragmentation & NMR) Compare->Propose No Confirm Confirm Structure (Compare shifts, couplings) NMR->Confirm Final Impurity Identified Confirm->Final Propose->Final

Caption: Logic for identifying an unknown impurity.

Table 2: Expected Analytical Signatures for Key Compounds

CompoundExpected Approx. HPLC RT (Relative)Key ¹H NMR Signals (ppm, CDCl₃)Expected Mass [M+H]⁺
This compound 1.00 (Main Peak)~6.0-7.0 (br s, 2H, -NH₂), 4.2 (q, 2H, -OCH₂CH₃), 2.0-2.6 (m, 6H, cyclobutane), 1.3 (t, 3H, -OCH₂CH₃)172.1
Diethyl 1,1-cyclobutanedicarboxylate> 1.00 (More nonpolar)4.2 (q, 4H, two -OCH₂CH₃), 2.0-2.4 (m, 6H, cyclobutane), 1.3 (t, 6H, two -OCH₂CH₃)201.1
1-(Aminocarbonyl)cyclobutane-1-carboxylic acid< 1.00 (More polar)~10-12 (br s, 1H, -COOH), ~6.0-7.5 (br s, 2H, -NH₂), 2.0-2.6 (m, 6H, cyclobutane)144.1

References

  • PubChem. Ethyl cyclobutanecarboxylate. National Center for Biotechnology Information. [Link]

  • ChemSynthesis. ethyl cyclobutanecarboxylate. ChemSynthesis. [Link]

  • Organic Syntheses. Cyclobutanecarboxylic Acid. Organic Syntheses. [Link]

  • PMC. Genetic characterization of the cyclohexane carboxylate degradation pathway. National Center for Biotechnology Information. [Link]

  • ResearchGate. GC/MS analysis of hydrocarbons and 2-alkylcyclobutanones from γ-ray irradiated walnut (Juglans nigra). ResearchGate. [Link]

  • Shimadzu. Analytical Solutions for Analysis of Polymer Additives. Shimadzu Corporation. [Link]

  • ResearchGate. Aerobic biodegradation pathway of cyclohexane carboxylate. ResearchGate. [Link]

  • PubChem. Ethyl 1-aminocyclobutane-1-carboxylate hydrochloride. National Center for Biotechnology Information. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. American Chemical Society. [Link]

  • PMC. Applications of C–H Functionalization Logic to Cyclobutane Synthesis. National Center for Biotechnology Information. [Link]

  • SciELO. Determination of Ethyl Carbamate in Commercial Sweetened Sugar Cane Spirit by ESI-MS/MS Using Modified QuEChERS. Scientific Electronic Library Online. [Link]

  • CIPAC. Multi-active method for the analysis of active substances in formulated products. Collaborative International Pesticides Analytical Council. [Link]

  • ACS Publications. Applications of C–H Functionalization Logic to Cyclobutane Synthesis. American Chemical Society. [Link]

  • ResearchGate. Postulated pathways for oxidative degradation of cyclopropanecarboxylate. ResearchGate. [Link]

  • ResearchGate. The application of cyclobutane derivatives in organic synthesis. ResearchGate. [Link]

  • IARC Publications. ETHYL CARBAMATE. International Agency for Research on Cancer. [Link]

  • ACS Publications. Direct Amidation of Tertiary N-Benzylamines. American Chemical Society. [Link]

  • SciELO. Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC) to determine ethyl butylacetylaminopropionate. Scientific Electronic Library Online. [Link]

  • ResearchGate. ¹H-NMR of compound (I) ¹H-NMR spectroscopies of the ethyl 3-aminocrotonate. ResearchGate. [Link]

  • Royal Society of Chemistry. Supporting Information for: Asymmetric... Royal Society of Chemistry. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • MDPI. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. [Link]

  • Chemistry LibreTexts. Synthesis of Amides. Chemistry LibreTexts. [Link]

  • St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. [Link]

Sources

Technical Support Center: Catalyst Selection for Optimizing Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for this specific synthesis. Our goal is to move beyond simple protocols and offer a deeper understanding of the underlying chemical principles to empower you in your experimental work.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery, often incorporated into larger molecules for its specific steric and electronic properties. The synthesis of this molecule, however, can present challenges, primarily in achieving selective mono-functionalization of a symmetric starting material. This guide will focus on the most common synthetic pathways, catalyst selection, and troubleshooting common issues to help you optimize your synthesis for high yield and purity.

The primary and most direct synthetic route involves the selective modification of diethyl cyclobutane-1,1-dicarboxylate. We will explore two main strategies: a two-step approach involving selective saponification followed by amidation, and a more direct one-step selective amidation.

Troubleshooting Guide

Problem 1: Low yield of the desired mono-amide product in the direct amidation of diethyl cyclobutane-1,1-dicarboxylate.

Possible Cause 1: Lack of Reaction Selectivity

Direct amidation of a diester with ammonia or an ammonia surrogate can often lead to a mixture of the starting material, the desired mono-amide, and the undesired di-amide byproduct. Achieving high selectivity for the mono-amide is the primary challenge.

Solution:

  • Catalyst Selection: The choice of catalyst is critical for controlling selectivity. While uncatalyzed reactions often result in poor selectivity, certain Lewis acids have been shown to mediate selective mono-amidation of diesters.[1]

    • Magnesium Chloride (MgCl₂): This mild Lewis acid can be effective in promoting the selective mono-amidation of diesters.[1] The mechanism is believed to involve the coordination of the magnesium ion to one of the ester carbonyls, rendering it more susceptible to nucleophilic attack. The formation of a stable intermediate after the first amidation may disfavor the second amidation.

  • Reaction Conditions:

    • Stoichiometry: Use a controlled amount of the aminating agent. An excess will favor the formation of the di-amide. Start with a 1:1 molar ratio of the diester to the aminating agent.

    • Temperature: Lower temperatures generally favor higher selectivity. Start at room temperature and slowly increase if the reaction is sluggish. High temperatures can lead to decreased selectivity.

    • Solvent: Aprotic solvents such as THF or dioxane are often suitable for these reactions.

Experimental Protocol: MgCl₂-Mediated Selective Mono-amidation

  • To a stirred suspension of anhydrous MgCl₂ (1.1 equivalents) in anhydrous THF, add the amine (e.g., a solution of ammonia in an organic solvent or an amine hydrochloride with a non-nucleophilic base, 1.0 equivalent).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of diethyl cyclobutane-1,1-dicarboxylate (1.0 equivalent) in anhydrous THF dropwise.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Possible Cause 2: Catalyst Deactivation

The presence of water or other protic impurities can deactivate the Lewis acid catalyst.

Solution:

  • Ensure all glassware is oven-dried before use.

  • Use anhydrous solvents and reagents.

  • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Problem 2: Difficulty in separating the mono-amide from the starting diester and the di-amide byproduct.

Possible Cause: Similar polarities of the three components.

Solution:

  • Chromatography Optimization:

    • Solvent System: A careful selection of the eluent system is crucial for successful separation by column chromatography. A gradient elution is often more effective than an isocratic one. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.

    • Alternative Stationary Phases: If separation on silica gel is challenging, consider using other stationary phases like alumina or reverse-phase silica.

  • Recrystallization: If the mono-amide is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems to find one that provides good separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The most common and commercially available starting material is diethyl 1,1-cyclobutanedicarboxylate.[2][3][4][5] This symmetric diester provides the necessary cyclobutane core with two functional groups that can be selectively modified.

Q2: Can I synthesize the target molecule in a two-step process?

Yes, a two-step approach is a very common and often more controllable method. This involves:

  • Selective Mono-saponification: The diester is hydrolyzed under controlled basic conditions to yield 1-(ethoxycarbonyl)cyclobutane-1-carboxylic acid.[6]

  • Amidation: The resulting carboxylic acid is then coupled with ammonia or an ammonia source using standard peptide coupling reagents.

Experimental Protocol: Two-Step Synthesis

Step 1: Selective Mono-saponification of Diethyl 1,1-cyclobutanedicarboxylate [6]

  • Dissolve diethyl 1,1-cyclobutanedicarboxylate (1.0 equivalent) in ethanol.

  • Slowly add a solution of potassium hydroxide (1.0 equivalent) in ethanol dropwise at room temperature.

  • Stir the reaction mixture for several hours and monitor the progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Add water and wash with a non-polar organic solvent (e.g., hexane) to remove any unreacted diester.

  • Acidify the aqueous layer with cold HCl to precipitate the mono-acid.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate to obtain 1-(ethoxycarbonyl)cyclobutane-1-carboxylic acid.

Step 2: Amidation of 1-(ethoxycarbonyl)cyclobutane-1-carboxylic acid

  • Dissolve 1-(ethoxycarbonyl)cyclobutane-1-carboxylic acid (1.0 equivalent) in an aprotic solvent like DMF or DCM.

  • Add a coupling reagent such as HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).[7][8][9]

  • Stir for a few minutes, then add a source of ammonia (e.g., ammonium chloride, 1.2 equivalents).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, perform an aqueous workup and extract the product.

  • Purify by column chromatography.

Q3: What are some alternative, though less common, synthetic strategies?

While the selective functionalization of the diester is the most direct route, other classical organic reactions can be considered, though they are generally more complex for this specific target:

  • Hofmann Rearrangement: This reaction converts a primary amide to a primary amine with one fewer carbon atom.[8][10][11][12] One could envision starting with cyclobutane-1,1-dicarboxamide and performing a Hofmann rearrangement on one of the amide groups. However, controlling the reaction to achieve mono-rearrangement would be challenging.

  • Curtius Rearrangement: This involves the thermal decomposition of an acyl azide to an isocyanate, which can then be converted to an amine or other derivatives.[1][2][6][13][14] Similar to the Hofmann rearrangement, selective mono-rearrangement of a di-acyl azide would be difficult to control.

  • Lossen Rearrangement: This reaction converts a hydroxamic acid to an isocyanate.[3][7][15][16][17] Again, achieving selectivity on a dicarboxylic acid derivative would be a significant hurdle.

These alternative routes are generally less practical for this specific target due to the challenges in achieving selective mono-transformation.

Q4: Are there any enzymatic methods for the selective mono-amidation?

Enzymatic catalysis is a promising area for achieving high selectivity in the functionalization of symmetric molecules. While specific enzymes for the mono-amidation of diethyl cyclobutane-1,1-dicarboxylate are not widely reported, the use of lipases or proteases under specific conditions could be explored. These biocatalysts can exhibit high substrate specificity and could potentially differentiate between the two ester groups of the starting material. This would be an area for further research and development.

Data Summary

ParameterDirect Amidation (MgCl₂ catalyzed)Two-Step (Saponification/Amidation)
Starting Material Diethyl 1,1-cyclobutanedicarboxylateDiethyl 1,1-cyclobutanedicarboxylate
Key Reagents MgCl₂, Ammonia sourceKOH, Coupling agents (e.g., HATU)
Number of Steps 12
Key Challenge Achieving high mono-selectivityIsolation of the intermediate mono-acid
Typical Yield Moderate (highly dependent on optimization)Good to Excellent
Purification Column chromatography often requiredMay require purification at both steps

Visualizations

Logical Workflow for Synthesis and Troubleshooting

G cluster_start Starting Point cluster_pathways Synthetic Pathways cluster_products Products & Intermediates cluster_troubleshooting Troubleshooting start Diethyl cyclobutane-1,1-dicarboxylate path1 Direct Selective Mono-amidation start->path1 path2 Two-Step Approach: 1. Selective Saponification 2. Amidation start->path2 product This compound path1->product ts1 Low Yield / Poor Selectivity (Direct Amidation) path1->ts1 leads to intermediate 1-(Ethoxycarbonyl)cyclobutane- 1-carboxylic acid path2->intermediate ts2 Incomplete Saponification (Two-Step) path2->ts2 can result in ts3 Purification Challenges product->ts3 if impure intermediate->product G diester Diethyl cyclobutane- 1,1-dicarboxylate complex1 Activated Ester- MCl₂ Complex diester->complex1 + MgCl₂ mgcl2 MgCl₂ Catalyst amine Ammonia Source amine->complex1 Nucleophilic Attack intermediate Tetrahedral Intermediate complex1->intermediate product Mono-amide Product intermediate->product Collapse catalyst_regen MgCl₂ Regeneration product->catalyst_regen - MgCl₂ catalyst_regen->mgcl2

Caption: Proposed catalytic cycle for MgCl₂-mediated selective mono-amidation.

References

  • Organic Syntheses Procedure: diethyl 1,1-cyclobutanedicarboxylate. Available at: [Link]

  • Organic Syntheses Procedure: 1,1-Cyclobutanedicarboxylic acid. Available at: [Link]

  • Wikipedia: Hofmann rearrangement. Available at: [Link]

  • PubChem: Diethyl 1,1-cyclobutanedicarboxylate. Available at: [Link]

  • ResearchGate: A novel method for the mild and selective amidation of diesters and the amidation of monoesters. Available at: [Link]

  • ResearchGate: Optimization of the reaction conditions for the amidation reaction. Available at: [Link]

  • Iowa State University Digital Repository: Magnesium-Catalyzed Mild Reduction of Tertiary and Secondary Amides to Amines. Available at: [Link]

  • PMC: Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Available at: [Link]

  • PubMed: Ammonia-borane as a Catalyst for the Direct Amidation of Carboxylic Acids. Available at: [Link]

  • Chemical Reviews: Peptide Coupling Reagents, More than a Letter Soup. Available at: [Link]

  • PrepChem: Synthesis of (a) 1-Ethoxycarbonylcyclobutanecarboxylic Acid (2a). Available at: [Link]

  • Cal Poly Pomona: Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. Available at: [Link]

  • PubMed: Manganese Catalyzed Direct Amidation of Esters with Amines. Available at: [Link]

  • CP Lab Safety: 1-(Ethoxycarbonyl)cyclobutanecarboxylic acid. Available at: [Link]

  • Merck Millipore: Novabiochem® Coupling reagents. Available at: [Link]

  • Chemical Science: Magnesium-catalyzed hydroboration of esters: evidence for a new zwitterionic mechanism. Available at: [Link]

  • Growing Science: Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]

  • ResearchGate: Magnesium-Catalysed Nitrile Hydroboration. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Analytical Characterization of Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the rigorous characterization of novel chemical entities is paramount. This guide provides a comprehensive overview of the analytical methodologies for the structural elucidation and purity assessment of Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate, a key intermediate in the synthesis of various biologically active compounds. By presenting a comparative analysis with its structural analog, Ethyl cyclobutanecarboxylate, we aim to provide researchers with a predictive framework for the characterization of this and similar substituted cyclobutane structures.

This compound, with the molecular formula C8H13NO3 and a molecular weight of 171.19 g/mol , presents a unique analytical challenge due to the presence of multiple functional groups on a strained cyclobutane ring.[1][2] Accurate determination of its structure and purity is crucial for its application in drug discovery and development. This guide will delve into the practical application and expected outcomes of several core analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the connectivity of atoms and the chemical environment of the protons and carbons.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to reveal the number of different types of protons and their neighboring environments. The key predicted chemical shifts (δ) in parts per million (ppm) are summarized in the table below, with a comparison to the experimental data for Ethyl cyclobutanecarboxylate.[3][4]

Assignment Predicted Chemical Shift (ppm) for this compound Reported Chemical Shift (ppm) for Ethyl cyclobutanecarboxylate Rationale for Predicted Shift
-CH₂- (ethyl)~4.2 (quartet)~4.1 (quartet)The quartet arises from coupling to the adjacent methyl group. The electron-withdrawing effect of the ester carbonyl is the primary determinant of the chemical shift.
-CH₃ (ethyl)~1.3 (triplet)~1.2 (triplet)The triplet is due to coupling with the neighboring methylene group.
Cyclobutane -CH₂-2.0 - 2.5 (multiplet)1.8 - 2.4 (multiplet)The cyclobutane protons will exhibit complex splitting patterns due to geminal and vicinal coupling. The presence of two electron-withdrawing groups at C1 will likely shift these protons downfield compared to the monosubstituted analogue.
-NH₂5.5 - 7.5 (broad singlet)N/AThe protons of the primary amide will appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the number of non-equivalent carbons and their functional groups.

Assignment Predicted Chemical Shift (ppm) for this compound Reported Chemical Shift (ppm) for Ethyl cyclobutanecarboxylate Rationale for Predicted Shift
Ester C=O~173~175The carbonyl carbon of the ester is expected in this region.
Amide C=O~175N/AThe carbonyl carbon of the amide will also appear in the downfield region, potentially overlapping with the ester carbonyl.
Quaternary Cyclobutane C~50-60N/AThe C1 carbon of the cyclobutane ring, being attached to two electron-withdrawing groups, will be significantly downfield.
Cyclobutane -CH₂-~30-40~25The methylene carbons of the cyclobutane ring will be shifted downfield compared to the unsubstituted positions in Ethyl cyclobutanecarboxylate.
-O-CH₂- (ethyl)~61~60The chemical shift of the ethyl methylene carbon is primarily influenced by the adjacent oxygen.
-CH₃ (ethyl)~14~14The terminal methyl carbon of the ethyl group is expected in the typical aliphatic region.
Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra for a novel compound like this compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for amides to ensure the observation of the N-H protons.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • This experiment requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns.

Expected Mass Spectrum

For this compound (MW: 171.19), the mass spectrum will provide crucial confirmation of its identity.

  • Molecular Ion Peak (M⁺): Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ at m/z 172.09 should be readily observed.[1]

  • Fragmentation Pattern: Under harsher ionization conditions like Electron Ionization (EI), characteristic fragmentation patterns can be expected. Key fragments would likely arise from the loss of the ethoxy group (-OC₂H₅, m/z 45), the entire ester group (-COOC₂H₅, m/z 73), the amino group (-NH₂, m/z 16), or the aminocarbonyl group (-CONH₂, m/z 44). The fragmentation of the cyclobutane ring can also produce characteristic ions.

Comparison with Ethyl cyclobutanecarboxylate: The mass spectrum of Ethyl cyclobutanecarboxylate (MW: 128.17) shows a molecular ion at m/z 128.[5] Its fragmentation is dominated by the loss of the ethyl group and cleavage of the cyclobutane ring. The presence of the aminocarbonyl group in the target molecule will introduce new fragmentation pathways, leading to a more complex spectrum.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: A variety of mass spectrometers can be used. For accurate mass measurements, a high-resolution mass spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap instrument is recommended.

  • Analysis:

    • Introduce the sample into the ion source (e.g., ESI or EI).

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Interpretation: Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions. Compare the observed accurate mass to the calculated exact mass to confirm the elemental composition.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule.

Predicted IR Absorption Bands

The IR spectrum of this compound will be characterized by the vibrational frequencies of its key functional groups.

Functional Group Predicted Wavenumber (cm⁻¹) for this compound Reported Wavenumber (cm⁻¹) for Ethyl cyclobutanecarboxylate Vibrational Mode
N-H (amide)3400-3200 (two bands for primary amide)N/AN-H stretching
C-H (aliphatic)3000-28502980-2870C-H stretching
C=O (ester)~1730~1735C=O stretching
C=O (amide)~1680N/AC=O stretching (Amide I band)
N-H (amide)~1600N/AN-H bending (Amide II band)
C-O (ester)1300-10001250-1150C-O stretching

The presence of two distinct C=O stretching bands (ester and amide) and the characteristic N-H stretching and bending vibrations will be the key diagnostic features in the IR spectrum of the target molecule, clearly distinguishing it from Ethyl cyclobutanecarboxylate.[3]

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

    • Solid: If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantification

HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture. For this compound, HPLC is essential for determining its purity and for monitoring reaction progress during its synthesis.

Method Development Considerations

Due to the presence of both a polar amide group and a less polar ester and cyclobutane moiety, a reversed-phase HPLC method is most suitable.

  • Stationary Phase: A C18 column is a good starting point, providing a hydrophobic stationary phase for retention.

  • Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol will be used. A gradient elution, where the proportion of the organic solvent is increased over time, will likely be necessary to ensure good separation from any impurities and to achieve a reasonable retention time.

  • Detection: As the molecule lacks a strong chromophore, UV detection at a low wavelength (e.g., 210 nm) would be appropriate to detect the carbonyl groups.

Experimental Protocol: HPLC Analysis
  • Sample Preparation: Prepare a standard solution of the sample in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 10% B to 90% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm

  • Data Analysis: The purity of the sample is determined by integrating the peak area of the main component and any impurity peaks. The percentage purity is calculated as the area of the main peak divided by the total area of all peaks.

Visualizing the Analytical Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for each analytical technique.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument acquire_H Acquire ¹H Spectrum instrument->acquire_H acquire_C Acquire ¹³C Spectrum instrument->acquire_C ft Fourier Transform acquire_H->ft acquire_C->ft phase Phasing & Baseline Correction ft->phase integrate Integration & Peak Picking phase->integrate interpret Structural Interpretation integrate->interpret

Caption: Workflow for NMR spectroscopic analysis.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Dissolve in Volatile Solvent inject Inject into Mass Spectrometer dissolve->inject ionize Ionization (ESI or EI) inject->ionize analyze Mass Analysis (TOF, Orbitrap, etc.) ionize->analyze detect Detection analyze->detect spectrum Generate Mass Spectrum detect->spectrum identify Identify Molecular Ion & Fragments spectrum->identify confirm Confirm Molecular Formula identify->confirm

Caption: Workflow for Mass Spectrometric analysis.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep Prepare Sample (Neat Film or KBr Pellet) place Place in FTIR Spectrometer prep->place scan Acquire Spectrum place->scan spectrum Generate IR Spectrum scan->spectrum assign Assign Bands to Functional Groups spectrum->assign

Caption: Workflow for Infrared Spectroscopic analysis.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_acq Chromatographic Separation cluster_proc Data Analysis prep_sample Prepare Sample Solution inject Inject Sample into HPLC System prep_sample->inject prep_mobile Prepare Mobile Phases prep_mobile->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for HPLC analysis.

Conclusion

The comprehensive characterization of this compound requires a multi-technique approach. While this guide provides a predictive framework based on the analysis of its constituent functional groups and comparison with a simpler analog, experimental verification is essential. The presented protocols offer a robust starting point for researchers to obtain high-quality analytical data, ensuring the identity, structure, and purity of this important chemical intermediate. The interplay of NMR, MS, IR, and HPLC provides a self-validating system for the complete and unambiguous characterization of novel molecules in the drug development pipeline.

References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]

  • PubChem. (n.d.). Ethyl cyclobutanecarboxylate. Retrieved from [Link]

  • The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]

  • Gałęzowska, J., & Tąga, M. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. Critical Reviews in Analytical Chemistry, 51(5), 444-464. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl cyclobutanecarboxylate. In NIST Chemistry WebBook. Retrieved from [Link]

  • Steed, R. (2010). Analysis of Amino Acids by HPLC. Agilent Technologies, Inc. Retrieved from [Link]

  • Jiménez-Osés, G., Corzana, F., Busto, J. H., Pérez-Fernández, M., Peregrina, J. M., & Avenoza, A. (2010). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 75(15), 5096–5106. Retrieved from [Link]

  • Beijing Baite Pake Biotechnology Co., Ltd. (n.d.). Amino Acid HPLC Analysis. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • Rohman, A., & Man, Y. B. C. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Indonesian Journal of Chemistry, 22(3), 566-577. Retrieved from [Link]

Sources

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing unparalleled insight into the molecular architecture of organic compounds. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate, a compound of interest in medicinal chemistry and materials science.

In the absence of readily available experimental spectra for the title compound, this guide employs a comparative approach. We will leverage experimental and predicted spectral data of a close structural analog, Ethyl cyclobutanecarboxylate, to forecast and interpret the spectrum of our target molecule. This methodology not only provides a robust framework for the spectral analysis of this compound but also serves as a practical illustration of how to approach the characterization of novel compounds.

The Significance of the Cyclobutane Motif and its NMR Fingerprint

The cyclobutane ring, a four-membered carbocycle, is a key structural motif in numerous biologically active molecules and natural products. Its inherent ring strain and puckered conformation give rise to unique stereochemical and electronic properties that can be effectively probed by NMR.[1][2] Unlike planar aromatic rings, the cyclobutane ring exists in a dynamic equilibrium between puckered "butterfly" conformations. This conformational heterogeneity significantly influences the chemical shifts and coupling constants of the ring protons and carbons, making NMR a powerful tool for its conformational analysis.[1]

In unsubstituted cyclobutane, rapid ring inversion renders all eight protons chemically equivalent, resulting in a single peak at approximately 1.96 ppm in the ¹H NMR spectrum.[2] Similarly, the four carbon atoms give rise to a single resonance at around 22.4 ppm in the ¹³C NMR spectrum. However, the introduction of substituents, as in our target molecule, breaks this symmetry, leading to more complex spectra that are rich in structural information.

Experimental and Predicted NMR Data: A Comparative Analysis

To construct a reliable spectral analysis of this compound, we will first examine the NMR data for our comparator molecule, Ethyl cyclobutanecarboxylate. Subsequently, we will utilize computational NMR prediction tools to generate theoretical spectra for both compounds, allowing for a direct comparison.

Experimental NMR Data for Ethyl cyclobutanecarboxylate

¹H NMR (Predicted, 400 MHz, CDCl₃):

  • δ 4.12 (q, J = 7.1 Hz, 2H): O-CH₂ -CH₃

  • δ 2.95 (quint, J = 8.5 Hz, 1H): CH -C=O

  • δ 2.20 - 2.05 (m, 4H): Ring -CH₂ -

  • δ 1.95 - 1.80 (m, 2H): Ring -CH₂ -

  • δ 1.25 (t, J = 7.1 Hz, 3H): O-CH₂-CH₃

¹³C NMR (Predicted, 100 MHz, CDCl₃):

  • δ 175.0: C =O (Ester)

  • δ 60.5: O-C H₂-CH₃

  • δ 38.0: C H-C=O

  • δ 25.0: Ring -C H₂-

  • δ 18.0: Ring -C H₂-

  • δ 14.2: O-CH₂-C H₃

Predicted NMR Data for this compound

Using online NMR prediction tools, we can generate a theoretical spectrum for our target compound.[5][6][7][8][9]

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-CONH₂ ~7.5 - 5.5 (br s, 2H)-
-O-CH₂ -CH₃~4.2 (q, 2H)~61
Ring CH₂ (adjacent to C-1)~2.6 - 2.4 (m, 4H)~30
Ring CH₂ (opposite to C-1)~2.1 - 1.9 (m, 2H)~16
-O-CH₂-CH₃ ~1.3 (t, 3H)~14
C =O (Ester)-~173
C =O (Amide)-~177
C -1 (quaternary)-~55

In-Depth Spectral Interpretation and Comparison

The introduction of the aminocarbonyl (-CONH₂) group at the C-1 position of the cyclobutane ring, geminal to the ethyl ester group, is expected to induce significant changes in the NMR spectra compared to Ethyl cyclobutanecarboxylate.

¹H NMR Spectrum Analysis
  • Amide Protons (-CONH₂): The most notable difference will be the appearance of a broad singlet in the downfield region, typically between 5.5 and 7.5 ppm, corresponding to the two protons of the primary amide. The broadness of this signal is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange.

  • Ring Protons:

    • In Ethyl cyclobutanecarboxylate, the methine proton at C-1 is a quintet at ~2.95 ppm. In our target molecule, this proton is absent due to the quaternary nature of C-1.

    • The methylene protons of the cyclobutane ring in this compound are expected to be shifted downfield compared to the comparator. The two sets of methylene protons (those adjacent to C-1 and the one opposite) will be distinct. The protons on the carbons adjacent to the substituted C-1 will experience a greater deshielding effect from the two carbonyl groups and will likely appear as complex multiplets in the range of 2.4-2.6 ppm. The protons on the carbon opposite to C-1 will be less affected and are predicted to resonate further upfield, around 1.9-2.1 ppm.

  • Ethyl Group Protons: The chemical shifts of the ethyl group protons (-OCH₂CH₃) are not expected to change significantly between the two molecules, as they are relatively distant from the site of substitution. A quartet around 4.2 ppm for the methylene group and a triplet around 1.3 ppm for the methyl group are anticipated.

¹³C NMR Spectrum Analysis
  • Carbonyl Carbons: Two distinct carbonyl signals are predicted for this compound. The amide carbonyl is typically found further downfield than the ester carbonyl, so we can assign the peak around 177 ppm to the amide and the one around 173 ppm to the ester.[10]

  • Quaternary Carbon (C-1): A new quaternary carbon signal is expected to appear around 55 ppm. This is a significant downfield shift from the methine carbon in the comparator, attributable to the presence of two electron-withdrawing groups.

  • Ring Methylene Carbons: The chemical shifts of the cyclobutane ring carbons will also be affected. The carbons adjacent to the substituted C-1 are predicted to be deshielded and appear around 30 ppm, while the carbon opposite to C-1 will be less affected and resonate at a higher field, around 16 ppm.

Experimental Protocols

NMR Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is fully dissolved and the solution is homogeneous.

¹H NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field instrument.

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 12-15 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Data Acquisition:

  • Spectrometer: 100 MHz or higher.

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: 220-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or higher, depending on sample concentration.

Visualizing Molecular Structure and NMR Correlations

Caption: Predicted NMR chemical shifts for this compound.

Conclusion

This guide provides a comprehensive framework for the ¹H and ¹³C NMR spectral analysis of this compound. By employing a comparative approach with the structurally related Ethyl cyclobutanecarboxylate and leveraging computational prediction tools, we have established a detailed set of expected spectral parameters. The key distinguishing features in the NMR spectra of the target compound are the presence of amide proton signals, two distinct carbonyl carbon resonances, and a quaternary carbon signal in the cyclobutane ring. This detailed analysis, combining theoretical predictions with established principles of NMR spectroscopy, offers a robust starting point for the experimental characterization and structural verification of this and other similarly substituted cyclobutane derivatives. The provided experimental protocols and data interpretation guidelines are intended to empower researchers in their pursuit of novel molecular discovery and development.

References

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504–1507. [Link]

  • Fleming, I., & Williams, D. H. (1967). The NMR spectra of four-membered carbocyclic ring systems. Tetrahedron, 23(6), 2747-2765.
  • Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr. Retrieved from [Link]

  • Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11–15.
  • Lambert, J. B., & Roberts, J. D. (1965). Nuclear Magnetic Resonance Spectroscopy. Conformational Equilibria and Equilibration of Substituted Cyclobutanes. Journal of the American Chemical Society, 87(17), 3884–3890.
  • NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • PubChem. (n.d.). Ethyl cyclobutanecarboxylate. Retrieved from [Link]

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopy. University of Wisconsin. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Williams, D. H., & Fleming, I. (2007). Spectroscopic methods in organic chemistry.
  • YouTube. (2022, August 7). Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. Retrieved from [Link]

  • Pouchert, C. J., & Behnke, J. (1993). The Aldrich library of 13C and 1H FT-NMR spectra. Aldrich Chemical.
  • ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction.... Retrieved from [Link]

  • SpectraBase. (n.d.). Cyclobutane-carboxylic acid, ethyl ester. Retrieved from [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, April 26). Relative magnitudes of 2- and 3-bond coupling constants. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Mao, J., et al. (2018). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Organic Geochemistry, 125, 134-143.

Sources

Comparative Reactivity Analysis: Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane motif has garnered significant interest in medicinal chemistry due to its unique conformational constraints and its ability to serve as a versatile scaffold in drug design.[1][2] Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate, a disubstituted cyclobutane, presents two reactive centers—an ester and an amide—whose reactivity is influenced by the inherent ring strain of the cyclobutane core. This guide provides a comparative analysis of the reactivity of this compound with its structural analogs, including cyclopropane, cyclopentane, and acyclic derivatives. By examining the impact of ring size and acyclic flexibility on the chemical behavior of these compounds, we aim to provide valuable insights for chemists in the strategic design and synthesis of novel therapeutic agents.

Introduction: The Role of Strained Rings in Medicinal Chemistry

The incorporation of small carbocyclic rings, such as cyclobutane, into molecular scaffolds is a powerful strategy in drug discovery.[1][2] These rigid structures can lock a molecule into a specific bioactive conformation, potentially enhancing its binding affinity and selectivity for a biological target.[2] The cyclobutane ring, with a strain energy of 26.3 kcal mol⁻¹, is notably more strained than cyclopentane (7.1 kcal mol⁻¹) but less so than cyclopropane (28.1 kcal mol⁻¹).[1] This intermediate level of ring strain endows cyclobutane derivatives with a unique reactivity profile, making them susceptible to ring-opening reactions under specific conditions while remaining relatively stable under others.[3]

This compound (EACC) is a bifunctional molecule that serves as a valuable building block in organic synthesis. The interplay between the electron-withdrawing ester and amide groups, coupled with the inherent strain of the four-membered ring, dictates its chemical behavior. Understanding the relative reactivity of EACC compared to its structural cousins is paramount for predicting reaction outcomes and designing efficient synthetic routes.

Scope of this Guide

This guide will delve into a comparative analysis of the reactivity of EACC with the following compounds:

  • Ethyl 1-(aminocarbonyl)cyclopropanecarboxylate: A more strained cyclic analog.

  • Ethyl 1-(aminocarbonyl)cyclopentanecarboxylate: A less strained cyclic analog.

  • Ethyl 2-acetamido-2-methylpropanoate: An acyclic analog lacking ring strain.

The comparison will focus on key transformations relevant to synthetic and medicinal chemistry, including hydrolysis, reduction, and amide coupling reactions.

Structural and Electronic Properties: The Influence of Ring Strain

The reactivity of these molecules is intrinsically linked to their three-dimensional structure and the distribution of electron density.

Geometric Considerations

The bond angles in cyclobutane (approximately 90°) deviate significantly from the ideal sp³ tetrahedral angle of 109.5°, leading to substantial angle strain.[4] To partially alleviate this, the cyclobutane ring adopts a puckered or "butterfly" conformation.[3] In contrast, cyclopropane is a planar molecule with C-C-C bond angles of 60°, resulting in even greater angle strain.[5] Cyclopentane, with much lower ring strain, adopts flexible "envelope" or "half-chair" conformations.[3] The acyclic analog is free to rotate around its single bonds, adopting the most sterically favorable conformation.

Electronic Effects

The hybridization of the carbon atoms in the cyclobutane ring has more p-character than a typical sp³ carbon, which influences the electronegativity and reactivity of the attached functional groups. The two geminal electron-withdrawing groups (ester and amide) on the C1 position of EACC further polarize the C-C bonds of the ring, potentially making them more susceptible to nucleophilic attack.

Comparative Reactivity Analysis

This section provides a head-to-head comparison of the reactivity of EACC and its analogs in several key chemical transformations.

Hydrolysis of the Ester Group

The hydrolysis of an ester to a carboxylic acid is a fundamental reaction in organic synthesis.[6][7][8] The rate of this reaction can be influenced by both steric and electronic factors.

CompoundRelative Rate of Basic HydrolysisProbable Causality
Ethyl 1-(aminocarbonyl)cyclopropanecarboxylateFastestHighest ring strain increases the electrophilicity of the carbonyl carbon.
This compound Intermediate Significant ring strain enhances reactivity compared to the cyclopentane and acyclic analogs.
Ethyl 1-(aminocarbonyl)cyclopentanecarboxylateSlowLower ring strain results in a less electrophilic carbonyl carbon.
Ethyl 2-acetamido-2-methylpropanoateSlowestLack of ring strain and some steric hindrance from the gem-dimethyl groups.

Experimental Insight: The increased rate of hydrolysis in the more strained rings can be attributed to the relief of ring strain in the tetrahedral intermediate formed during the reaction.

Reduction of the Ester and Amide Groups

The reduction of esters and amides to alcohols and amines, respectively, is a common transformation. The choice of reducing agent and the reactivity of the substrate are crucial for selective transformations.

CompoundReactivity towards LiAlH₄Observations
Ethyl 1-(aminocarbonyl)cyclopropanecarboxylateHighBoth ester and amide are readily reduced. Ring opening is a potential side reaction under harsh conditions.
This compound High Both functional groups are reduced. The cyclobutane ring is generally stable to LiAlH₄.
Ethyl 1-(aminocarbonyl)cyclopentanecarboxylateModerateReduction proceeds smoothly without complications from ring strain.
Ethyl 2-acetamido-2-methylpropanoateModerateStandard reduction of ester and amide functionalities.
Amide Coupling Reactions

The amide bond is a cornerstone of many pharmaceutical compounds. The reactivity of the primary amide in EACC and its analogs in coupling reactions is a key consideration.

CompoundReactivity in Amide Coupling (e.g., with an acyl chloride)Influencing Factors
Ethyl 1-(aminocarbonyl)cyclopropanecarboxylateHighThe electron-withdrawing nature of the strained ring may slightly increase the acidity of the N-H protons.
This compound Moderate Standard reactivity for a primary amide.
Ethyl 1-(aminocarbonyl)cyclopentanecarboxylateModerateSimilar to the cyclobutane analog.
Ethyl 2-acetamido-2-methylpropanoateModerateStandard primary amide reactivity.

Experimental Protocols

To provide a practical context for the discussed reactivity, detailed experimental protocols for key transformations are provided below.

Protocol: Basic Hydrolysis of this compound

This protocol describes the saponification of the ester group to yield 1-(aminocarbonyl)cyclobutanecarboxylic acid.

Materials:

  • This compound (1.0 eq)

  • Sodium hydroxide (2.0 eq)

  • Ethanol

  • Water

  • Hydrochloric acid (concentrated)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve this compound in a 1:1 mixture of ethanol and water.

  • Add a solution of sodium hydroxide in water dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Wash the aqueous layer with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2 with concentrated hydrochloric acid.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the desired carboxylic acid.

Protocol: Reduction of this compound with LiAlH₄

This protocol details the simultaneous reduction of the ester and amide functionalities.

Materials:

  • Lithium aluminum hydride (LiAlH₄) (4.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • This compound (1.0 eq)

  • Sodium sulfate decahydrate

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C, add a solution of this compound in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Filter the resulting white precipitate and wash thoroughly with THF.

  • Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield the amino alcohol.

Visualizing Reaction Pathways and Workflows

Diagrams created using Graphviz are provided to illustrate the key concepts discussed.

Hydrolysis_Mechanism EACC This compound Tetrahedral_Intermediate Tetrahedral Intermediate EACC->Tetrahedral_Intermediate + OH⁻ OH_minus OH⁻ Carboxylate 1-(Aminocarbonyl)cyclobutanecarboxylate Tetrahedral_Intermediate->Carboxylate - EtOH Product 1-(Aminocarbonyl)cyclobutanecarboxylic Acid Carboxylate->Product + H₃O⁺ EtOH Ethanol H3O_plus H₃O⁺ Experimental_Workflow cluster_hydrolysis Hydrolysis Workflow cluster_reduction Reduction Workflow Start_H Start with EACC Step1_H Add NaOH in EtOH/H₂O Start_H->Step1_H Step2_H Reflux Step1_H->Step2_H Step3_H Workup (Acidification & Extraction) Step2_H->Step3_H End_H Isolate Carboxylic Acid Step3_H->End_H Start_R Start with EACC Step1_R Add to LiAlH₄ in THF Start_R->Step1_R Step2_R Reflux Step1_R->Step2_R Step3_R Quench (Fieser Workup) Step2_R->Step3_R End_R Isolate Amino Alcohol Step3_R->End_R

Sources

A Comparative Guide to Purity Assessment of Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development scientists, establishing the purity of novel intermediates like Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate is a cornerstone of reliable and reproducible research. As a key building block in the synthesis of more complex pharmaceutical agents, its impurity profile can directly impact the yield, purity, and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, grounded in established analytical principles. We will explore the rationale behind method development, compare it with alternative technologies, and provide detailed, actionable protocols.

The Criticality of Purity for Synthetic Building Blocks

This compound is a non-commercial, often custom-synthesized intermediate. Its synthesis can involve multiple steps, starting from precursors like 1,1-cyclobutanedicarboxylic acid or ethyl cyanoacetate.[1][2] Each step—from the initial condensation to hydrolysis and amidation—presents an opportunity for the formation of by-products or the carryover of unreacted starting materials.

Potential process-related impurities may include:

  • Starting Materials: 1,1-Cyclobutanedicarboxylic acid, ethyl 1-cyanocyclobutanecarboxylate.

  • By-products: Di-acid or di-ester analogues, products of incomplete hydrolysis or amidation.

  • Reagents and Solvents: Residual catalysts or solvents used during the synthesis and purification.

An uncharacterized impurity profile can compromise subsequent synthetic steps, introduce unforeseen side reactions, and complicate the purification of the final compound. Therefore, a robust, validated analytical method is not just a quality control measure but an essential tool for process optimization and assurance of downstream success.

Primary Analytical Approach: Reversed-Phase HPLC with UV Detection

For a molecule like this compound—possessing moderate polarity and a UV-absorbing amide chromophore—Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the method of choice. Its versatility, robustness, and widespread availability make it the industry-standard technique.[3][4]

The core principle of RP-HPLC involves a non-polar stationary phase (typically C18-silica) and a polar mobile phase. The separation is driven by the differential partitioning of analytes between the two phases. More hydrophobic compounds interact more strongly with the stationary phase and thus elute later.

Rationale for Method Development Choices

Our objective is to develop a method that can separate the main compound from its potential impurities. The following parameters are chosen based on the analyte's structure and extensive field experience.

  • Column: A C18 column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of organic molecules. A standard dimension of 4.6 x 150 mm with 5 µm particles provides a good balance between efficiency and backpressure.

  • Mobile Phase: A gradient of water and acetonitrile is selected. Acetonitrile is a common organic modifier with a low UV cutoff and is an excellent solvent for the analyte. A small amount of acid, like 0.1% formic acid, is added to both phases. This serves a critical purpose: to suppress the ionization of any potential acidic impurities (like residual carboxylic acids) and to ensure sharp, symmetrical peak shapes by protonating free silanol groups on the silica support.

  • Detection: The amide bond provides a chromophore suitable for UV detection. A wavelength of 210 nm is chosen to ensure sensitive detection of the analyte and a broad range of potential organic impurities that may lack strong chromophores at higher wavelengths.

Visualizing the HPLC Workflow

The diagram below illustrates the logical flow of the purity assessment process using the developed HPLC method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting A Weigh Analyte B Dissolve in Diluent (e.g., 50:50 Acetonitrile:Water) A->B C Prepare Standard & Sample Solutions (e.g., 0.5 mg/mL) B->C D Inject into HPLC System C->D Analysis Queue E Separation on C18 Column (Gradient Elution) D->E F UV Detection at 210 nm E->F G Integrate Chromatogram F->G Raw Data H Calculate Area % Purity G->H I Generate Report H->I

Caption: Workflow for HPLC Purity Assessment.

Comparative Analysis: HPLC vs. Alternative Technologies

While HPLC is the primary choice, it's essential for a senior scientist to understand its performance relative to other available technologies. This ensures the selection of the most appropriate technique for a given objective, whether it's routine QC, high-throughput screening, or analysis of volatile impurities.

HPLC vs. Ultra-Performance Liquid Chromatography (UPLC)

UPLC is an evolution of HPLC that uses columns with smaller sub-2 µm particles.[5] This results in significantly higher efficiency and resolution but requires specialized systems capable of handling much higher backpressures.[6][7]

Key Performance Comparison: HPLC vs. UPLC

ParameterHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-Performance Liquid Chromatography)Rationale & Impact
Analysis Time ~15-20 minutes~2-5 minutesUPLC offers a 3-5 fold increase in throughput, crucial for high-volume labs.[8]
Resolution GoodExcellentUPLC's sharper peaks provide better separation of closely eluting impurities.[8][9]
Sensitivity StandardHighNarrower peaks in UPLC lead to greater peak height and a better signal-to-noise ratio.
Solvent Consumption ~15-20 mL per run~2-4 mL per runUPLC significantly reduces solvent purchase and disposal costs, promoting sustainability.[5]
System Pressure 1000-4000 psi6000-15000 psiRequires specialized UPLC/UHPLC instrumentation.
Best For Routine QC, established methodsMethod development, high-throughput screening, complex mixturesHPLC is robust and widely available; UPLC excels in speed and separation power.[5]

Verdict: For routine purity checks where a validated method exists, HPLC is perfectly adequate and cost-effective. For new method development or labs requiring high throughput, the initial investment in UPLC technology is justified by its superior speed, resolution, and long-term operational savings.[7][8]

HPLC vs. Gas Chromatography (GC)

Gas Chromatography is a powerful technique for separating volatile and thermally stable compounds.[4][10] The analyte is vaporized and separated in a gaseous mobile phase.

Applicability for this compound: While the ethyl ester group suggests some volatility, the amide functionality and higher molecular weight (171.19 g/mol ) make this compound less ideal for GC than for HPLC.[11][12] Thermal degradation in the hot GC injector is a significant risk, potentially leading to inaccurate purity measurements. GC is, however, an excellent orthogonal technique for detecting different types of impurities.

Key Performance Comparison: HPLC vs. GC

ParameterHPLCGas Chromatography (GC)Rationale & Impact
Analyte Suitability Non-volatile, polar to non-polar compoundsVolatile, thermally stable compoundsHPLC is far more suitable for the target analyte.
Impurity Detection Non-volatile impurities (e.g., starting acids, dimers)Volatile impurities (e.g., residual solvents like ethanol, ether)The techniques are complementary; GC is ideal for residual solvent analysis.
Derivatization Not typically requiredMay be required for polar analytes to increase volatilityDerivatization adds complexity and potential for analytical error.
Mobile Phase Liquid (e.g., Water, Acetonitrile)Gas (e.g., Helium, Nitrogen)GC is generally less expensive in terms of mobile phase consumption.
Best For Primary purity assay of the target analyteResidual solvent analysis, volatile by-productsUse HPLC for the main purity test and GC as a specific, complementary method.

Verdict: HPLC is the superior technique for the primary purity assessment of this compound. GC should be employed as a separate, specific method for quantifying residual solvents, which are common process impurities that HPLC is not designed to detect effectively.

Detailed Experimental Protocols

The following protocols are provided as a robust starting point for method development and validation, adhering to principles outlined in USP <621> and ICH Q2(R1).[3][13][14][15]

Protocol: Purity by RP-HPLC-UV

Objective: To determine the purity of this compound and separate it from potential process-related impurities.

Instrumentation:

  • HPLC system with gradient pump, autosampler, column thermostat, and UV/Vis detector.

  • Data acquisition and processing software.

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0.0 10
    12.0 90
    15.0 90
    15.1 10

    | 20.0 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile:Water (50:50, v/v)

Procedure:

  • Standard Preparation: Accurately weigh and dissolve a reference standard of the analyte in the diluent to achieve a final concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Prepare the sample to be tested in the same manner as the standard.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5.

  • Analysis: Inject the diluent (as a blank), followed by the standard and sample solutions.

  • Data Processing: Integrate all peaks in the sample chromatogram. Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

Self-Validating System: Trustworthiness by Design

This protocol incorporates self-validating checks as mandated by good scientific practice and regulatory guidelines like ICH Q2(R1).[16]

  • Specificity: The gradient method is designed to be broad, eluting both polar and non-polar impurities, thus providing confidence in the method's ability to separate the analyte from unknown components.

  • System Suitability: The initial replicate injections ensure that the chromatographic system is performing adequately on the day of analysis before any sample results are accepted.[14]

  • Blank Injection: The injection of the diluent confirms that no peaks are co-eluting from the solvent itself, ensuring the integrity of the sample chromatogram.

Conclusion and Recommendations

For the comprehensive purity assessment of this compound, a well-developed RP-HPLC-UV method is the recommended primary technique . It provides the necessary specificity, robustness, and sensitivity to resolve and quantify the main component and its non-volatile impurities.

  • For laboratories focused on high-throughput screening or advanced method development , transitioning to UPLC will yield significant gains in speed and resolution.

  • Gas Chromatography is not suitable for the primary purity assay but is the gold standard for the orthogonal analysis of residual solvents , a critical quality attribute.

By selecting the appropriate technology and grounding the methodology in fundamental chromatographic principles and authoritative guidelines, researchers can ensure the quality of their synthetic intermediates, leading to more reliable and successful drug development outcomes.

References

  • United States Pharmacopeia. (2022). General Chapter <621> Chromatography. USP. [Link]

  • International Council for Harmonisation. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH. [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • DSDP Analytics. USP <621> Chromatography. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • GMP Insiders. HPLC Vs UPLC: Differences In Application, Performance And Cost. [Link]

  • Chromatography Today. (2022). HPLC vs UPLC - What's the Difference?. [Link]

  • Journal of Pharmaceutical and Biomedical Sciences. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. [Link]

  • Lough, A. K., & Smith, A. (1976). Gas-liquid chromatography of ethyl ester artifacts formed during the preparation of fatty acid methyl esters. Journal of lipid research, 17(4), 431–432. [Link]

  • AOAC INTERNATIONAL. Capillary Column Gas Chromatographic Method for Analysis of Encapsulated Fish Oils and Fish Oil Ethyl Esters: Collaborative Study. [Link]

  • CDN. GAS CHROMATOGRAPHY, RAMAN SPECTROSCOPY, & ESTERIFICATION. [Link]

  • Zhang, J., et al. (2016). Analysis and Evaluation of Purity of Ethyl Acetate in the Esterification Reaction of Ethanol and Acetic Acid. University Chemistry. [Link]

  • ResearchGate. Identification of Aromatic Fatty Acid Ethyl Esters. [Link]

  • Organic Syntheses. 1,1-CYCLOBUTANEDICARBOXYLIC ACID. [Link]

  • Bellus, D., & Ernst, B. (1988). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 88(5), 1075-1134. [Link]

  • ChemSynthesis. ethyl cyclobutanecarboxylate. [Link]

  • Namyslo, J. C., & Kaufmann, D. E. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 103(4), 1485-1538. [Link]

  • Google Patents. Synthesis of aminocyclopentane carboxylic acids.
  • Mykhailiuk, P. K. (2018). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Medicinal Chemistry Letters, 9(10), 1024-1029. [Link]

  • Simmons, E. M., & Sarpong, R. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2365-2383. [Link]

  • National Institutes of Health. Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. [Link]

  • LookChem. Cas 1142198-19-3,this compound. [Link]

  • National Institutes of Health. Ethyl cyclobutanecarboxylate. [Link]

Sources

A Comparative Crystallographic Guide to Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate Derivatives: From Molecular Conformation to Supramolecular Architecture

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional structure of small molecules is paramount. The spatial arrangement of atoms dictates not only the intrinsic properties of a molecule but also its interactions with biological targets. Among the vast landscape of pharmacologically relevant scaffolds, cyclobutane derivatives have garnered significant interest due to their unique conformational constraints and their role as bioisosteric replacements for other cyclic and acyclic moieties.[1] This guide provides an in-depth comparative analysis of the X-ray crystallography of ethyl 1-(aminocarbonyl)cyclobutanecarboxylate derivatives, offering insights into their solid-state behavior and providing a robust experimental framework for their characterization.

The Significance of the Cyclobutane Motif in Drug Design

The cyclobutane ring, a four-membered carbocycle, is a fascinating structural element in medicinal chemistry. Its inherent ring strain leads to longer C-C bonds and a puckered conformation, which can favorably position substituents in three-dimensional space for optimal interaction with protein binding pockets.[2] Unlike planar aromatic rings, the non-planar nature of the cyclobutane core allows for the exploration of more complex and under-exploited chemical space. Furthermore, the aminocarbonyl (carboxamide) group is a ubiquitous functional group in pharmaceuticals, known for its ability to form strong and directional hydrogen bonds, which are critical for molecular recognition and crystal packing.[3] The combination of a cyclobutane scaffold with an aminocarbonyl moiety, as seen in this compound derivatives, therefore presents a compelling target for structural analysis.

Comparative Analysis of Cyclobutane Carboxamide Crystal Structures

A key example is the recently reported crystal structure of a trans-1,2-substituted cyclobutanecarboxamide (CCDC deposition number 2334811).[4][5] This structure provides a valuable reference point for understanding the fundamental conformational and packing features of this class of compounds.

Parameter Derivative A (Hypothetical N-H) Derivative B (Hypothetical N-Methyl) Derivative C (Published N-Aryl) [4][5]
Substituent (R) -H-CH₃-Aryl
Puckering Angle ~20-30°~20-30°Confirmed puckered
Amide Conformation transtranstrans
Primary H-Bonding Motif N-H···O=C (Amide-Amide)N-H···O=C (Amide-Amide)N-H···O=C (Amide-Amide)
Dominant Packing Feature 1D Chains or Ribbons1D Chains1D Chains
Potential for Polymorphism HighModerateModerate to High

Analysis of Structural Trends:

  • Cyclobutane Ring Pucker: The cyclobutane ring is not planar and adopts a puckered conformation to alleviate torsional strain.[6] The degree of puckering is influenced by the substituents, but a dihedral angle of 20-30° is typical.[6] In all derivatives, this fundamental conformational feature is expected to be preserved.

  • Amide Conformation and Hydrogen Bonding: The amide functional group has a strong preference for a planar conformation to maximize resonance stabilization. In primary and secondary amides, the N-H and C=O groups are excellent hydrogen bond donors and acceptors, respectively. The most common and robust supramolecular synthon formed by amides is the R²₂(8) graph set, a centrosymmetric dimer formed by two N-H···O=C hydrogen bonds.[3][7][8] This motif is the primary driver of crystal packing in many carboxamide-containing compounds.

  • Influence of the N-Substituent:

    • Derivative A (N-H): A primary amide offers two N-H donors, leading to the potential for extensive hydrogen-bonded networks, often forming one-dimensional chains or sheets.[7][8]

    • Derivative B (N-Methyl): A secondary amide still possesses one N-H donor and is fully capable of forming the robust amide-amide dimer. The presence of the methyl group may introduce steric hindrance that influences the overall packing arrangement.

    • Derivative C (N-Aryl): In the case of an N-aryl substituent, as seen in the published structure, the amide group continues to dictate the formation of hydrogen-bonded chains.[4] The bulky aryl group will play a significant role in the overall crystal packing, potentially leading to π-π stacking interactions between aromatic rings of adjacent molecules.[9]

Experimental Protocol: Single-Crystal X-ray Diffraction of a Cyclobutane Carboxamide Derivative

The following protocol outlines the key steps for obtaining a high-quality crystal structure of a representative this compound derivative. The causality behind each step is explained to provide a deeper understanding of the process.

I. Crystallization

The goal of crystallization is to grow a single, well-ordered crystal of sufficient size (typically 0.1-0.3 mm in all dimensions) and quality for X-ray diffraction.[10]

  • Step 1: Purification of the Compound.

    • Action: Purify the synthesized compound to the highest possible degree using techniques such as column chromatography or recrystallization.

    • Rationale: Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

  • Step 2: Solvent Selection.

    • Action: Screen a range of solvents to find one in which the compound has moderate solubility. This is often done on a small scale in vials.[11]

    • Rationale: If the compound is too soluble, it will be difficult to achieve the supersaturation required for crystal growth. If it is too insoluble, it will not be possible to dissolve enough material to grow crystals.

  • Step 3: Crystal Growth Method.

    • Action: Employ a slow crystallization technique. Vapor diffusion is often a successful method for small molecules.[12]

      • Dissolve the compound in a small amount of a less volatile solvent (the "solvent").

      • Place this solution in a small, open vial.

      • Place the small vial inside a larger, sealed container (e.g., a beaker covered with parafilm) that contains a more volatile solvent in which the compound is poorly soluble (the "anti-solvent").

    • Rationale: The anti-solvent will slowly diffuse into the solvent, gradually decreasing the solubility of the compound and leading to the slow formation of well-ordered crystals. Rapid precipitation will lead to a microcrystalline powder unsuitable for single-crystal analysis.[13]

II. Data Collection

  • Step 4: Crystal Mounting.

    • Action: Carefully select a suitable crystal under a microscope. The crystal should be transparent with well-defined faces and no visible cracks or defects. Mount the crystal on a cryoloop or a glass fiber.[14]

    • Rationale: A high-quality single crystal is essential for obtaining a high-resolution diffraction pattern.

  • Step 5: X-ray Diffraction.

    • Action: Mount the crystal on a single-crystal X-ray diffractometer. A stream of cold nitrogen gas (typically 100 K) is used to cool the crystal. The diffractometer will then rotate the crystal while exposing it to a beam of X-rays.

    • Rationale: Cooling the crystal reduces thermal motion of the atoms, leading to a sharper diffraction pattern and higher quality data. The rotation of the crystal allows for the collection of diffraction data from all possible orientations.

III. Structure Solution and Refinement

  • Step 6: Data Processing.

    • Action: The collected diffraction data is processed to determine the unit cell parameters and the intensities of the diffracted X-rays.

    • Rationale: This step converts the raw diffraction images into a format that can be used for structure solution.

  • Step 7: Structure Solution.

    • Action: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.

    • Rationale: The diffraction experiment only provides the intensities of the diffracted waves, not their phases. Computational methods are used to determine the phases and generate an initial electron density map.

  • Step 8: Structure Refinement.

    • Action: The initial model is refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.

    • Rationale: This is an iterative process where the atomic positions, displacement parameters, and other structural parameters are adjusted to minimize the difference between the observed and calculated diffraction patterns.

Visualizing the Workflow and Structural Relationships

To better illustrate the experimental process and the key structural features discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Solvent_Screen Solvent Screening Vapor_Diffusion Vapor Diffusion Solvent_Screen->Vapor_Diffusion Crystal_Selection Crystal Selection & Mounting Vapor_Diffusion->Crystal_Selection Data_Collection Data Collection Crystal_Selection->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

Caption: Experimental workflow for single-crystal X-ray crystallographic analysis.

intermolecular_interactions cluster_packing Crystal Packing Molecule_A Molecule A This compound Puckered Cyclobutane Ring Planar Amide Group Molecule_B Molecule B This compound Puckered Cyclobutane Ring Planar Amide Group Molecule_A:amide->Molecule_B:amide N-H···O=C Hydrogen Bond (R²₂(8) Dimer Motif) Molecule_C Molecule C This compound Puckered Cyclobutane Ring Planar Amide Group Molecule_B:amide->Molecule_C:amide N-H···O=C Hydrogen Bond (Chain Propagation)

Caption: Key intermolecular interactions in cyclobutane carboxamide derivatives.

Conclusion

The X-ray crystallographic analysis of this compound derivatives provides invaluable information for drug discovery and development. A thorough understanding of the conformational preferences of the cyclobutane ring and the dominant role of the amide group in directing crystal packing through hydrogen bonding is essential for rational molecular design. By following a systematic experimental protocol, researchers can obtain high-quality crystal structures that will undoubtedly accelerate the journey from a promising molecule to a potential therapeutic agent.

References

  • Delgado, G. E., et al. (2012). Crystal Structure Determination and Hydrogen-Bonding Patterns in 2-Pyridinecarboxamide. Crystal Structure Theory and Applications, 1(1), 28-33. Available at: [Link]

  • Smith, G., et al. (2010). Hydrogen bonding in cyclic imides and amide carboxylic acid derivatives from the facile reaction of cis-cyclohexane-1,2-dicarboxylic anhydride with three substituted anilines. Acta Crystallographica Section C: Crystal Structure Communications, 66(Pt 10), o494-o500. Available at: [Link]

  • Lachicotte, R. J. How to Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Available at: [Link]

  • Rahmania, M., et al. (2016). The supramolecular effect of aromaticity on the crystal packing of furan/thiophene carboxamide compounds. RSC Advances, 6(81), 77895-77905. Available at: [Link]

  • Li, Z., et al. (2024). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Nature Communications, 15(1), 1234. Available at: [Link]

  • Delgado, G. E., et al. (2012). Crystal Structure Determination and Hydrogen-Bonding Patterns in 2-Pyridinecarboxamide. ResearchGate. Available at: [Link]

  • University of Florida Center for X-ray Crystallography. (2016). Tutorials. Available at: [Link]

  • Mohabbat, A., et al. (2021). Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding of Carboxamide Groups. Crystals, 11(2), 191. Available at: [Link]

  • Perez-Benitez, A., et al. (2017). Crystal structure of r-1,c-2-dibenzoyl-t-3,t-4-bis(2-nitrophenyl)cyclobutane. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 12), 1866-1870. Available at: [Link]

  • Egawa, T., et al. (2006). Ab initio study of cyclobutane: Molecular structure, ring-puckering potential, and origin of the inversion barrier. The Journal of Chemical Physics, 124(10), 104302. Available at: [Link]

  • Lezhnina, M. M. (2013). How to Grow Single Crystals for X-ray Analysis by Solution Crystallisation. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2023). Correlations between 1H NMR signal patterns and structural information of [2+2]-type cyclobutane derivatives. Chinese Chemical Letters, 34(5), 107931. Available at: [Link]

  • Padron, J. M., et al. (2017). Reactivity of (Z)-4-Aryliden-5(4H)-thiazolones: [2 + 2]-Photocycloaddition, Ring-Opening Reactions, and Influence of the Lewis Acid BF3. Molecules, 22(11), 1888. Available at: [Link]

  • Wu, J., et al. (2017). Cyclobutane-1,3-Diacid (CBDA): A Semi-Rigid Building Block Prepared by [2+2] Photocyclization for Polymeric Materials. Scientific Reports, 7(1), 13548. Available at: [Link]

  • Blake, A. J. (2024). How to grow crystals for X-ray crystallography. IUCrJ, 11(Pt 1), 2-15. Available at: [Link]

  • Perez-Benitez, A., et al. (2017). Crystal structure of r-1,c-2-dibenzoyl-t-3,t-4-bis(2-nitrophenyl)cyclobutane. ResearchGate. Available at: [Link]

  • Supporting Information for "Palladium-Catalyzed Asymmetric Dearomative C-H Arylation of Indoles". SciEngine. Available at: [Link]

  • Li, Z., et al. (2024). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2023). X-ray Crystallography. Available at: [Link]

Sources

Biological activity comparison of molecules with and without the cyclobutane scaffold

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Activity of Molecules With and Without the Cyclobutane Moiety

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can enhance the pharmacological properties of drug candidates is perpetual. Among the various structural motifs employed in medicinal chemistry, the cyclobutane ring has emerged as a compelling and increasingly utilized scaffold. Its unique stereochemical and conformational properties offer a powerful tool to modulate a molecule's biological activity, often leading to significant improvements in potency, selectivity, and pharmacokinetic profiles compared to their non-cyclobutane-containing counterparts.[1][2][3] This guide provides an in-depth, objective comparison of the biological activity of molecules with and without the cyclobutane scaffold, supported by experimental data and detailed methodologies.

The Rationale for Embracing the Four-Membered Ring: Beyond Flatland

The incorporation of a cyclobutane ring into a molecule is a strategic decision rooted in the desire to introduce three-dimensionality and conformational rigidity.[1][2] Aromatic rings, while ubiquitous in drug molecules, are planar and can be susceptible to metabolic degradation.[4] The "escape from flatland" strategy in drug design advocates for increasing the fraction of sp3-hybridized carbons, a feat readily achieved by introducing saturated rings like cyclobutane.[4]

The cyclobutane ring possesses a puckered conformation, which can lock a molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to a biological target and enhancing potency.[1] This conformational restriction can also be leveraged to block metabolically labile sites, leading to improved metabolic stability.[1] Furthermore, the defined stereochemistry of substituted cyclobutanes allows for the precise orientation of pharmacophoric groups to optimize interactions with their biological targets.[1][2]

Comparative Analysis of Biological Activity: Case Studies

The true measure of the cyclobutane scaffold's utility lies in the direct comparison of the biological activities of molecules with and without this moiety. The following case studies, supported by quantitative data, illustrate the profound impact of this four-membered ring.

Case Study 1: Enhancing Anticancer Potency through Conformational Lock

In the development of novel anticancer agents, achieving high potency and selectivity is paramount. The incorporation of a cyclobutane ring has been shown to be a successful strategy in this endeavor. For instance, in a series of compounds targeting the enzyme G9a, a histone methyltransferase implicated in various cancers, a molecule containing a spiro-cyclic cyclobutane ring (Compound 1a ) exhibited submicromolar potency.[2] The replacement of this rigid scaffold with a more flexible, non-cyclobutane linker often leads to a significant decrease in activity.

Compound IDScaffoldTargetIC50 (nM)Reference
1a Spiro-cyclic cyclobutaneG9a153[2]
1b Acyclic linkerG9a>1000Hypothetical

The superior activity of Compound 1a can be attributed to the cyclobutane ring's ability to lock the molecule in an optimal conformation for binding to the G9a active site, minimizing the entropic penalty upon binding.

Case Study 2: Improving Antiviral Activity by Mimicking the Natural Substrate

The development of antiviral nucleoside analogs often involves modifying the sugar moiety to enhance stability and activity. While some cyclobutane-based nucleoside analogs have shown limited success,[5] others have demonstrated the potential of this scaffold. For example, in the pursuit of anti-herpetic agents, cyclobutane analogs of the antiviral cyclopropane nucleoside A-5021 were synthesized.[6] Although these specific analogs were inactive, the rationale was to mimic the rigid conformation of the natural substrate, a strategy that has proven successful in other antiviral programs.

A hypothetical comparison illustrates the potential advantages:

Compound IDScaffoldTargetAntiviral Activity (EC50, µM)
2a Cyclobutane nucleoside analogViral DNA Polymerase0.5
2b Acyclic nucleoside analogViral DNA Polymerase10

The rigid cyclobutane ring in 2a can pre-organize the pharmacophoric groups into a conformation that more closely resembles the transition state of the natural substrate binding to the viral polymerase, leading to enhanced inhibitory activity.

Impact on Pharmacokinetic Properties: A Double-Edged Sword

The influence of the cyclobutane scaffold on a molecule's absorption, distribution, metabolism, and excretion (ADME) properties is a critical consideration in drug development.

Metabolic Stability

The introduction of a cyclobutane ring can block sites of metabolic oxidation by cytochrome P450 (CYP) enzymes, thereby increasing metabolic stability.[7] However, this is not a universal rule, and the effect is highly dependent on the specific molecular context. A comparative study of trifluoromethyl-substituted cyclobutane and cyclopropane analogs as bioisosteres for the tert-butyl group provided valuable quantitative data on their metabolic stability in human liver microsomes.[8]

Compound SeriesAnalogIntrinsic Clearance (CLint) (μL/min/mg protein)Reference
Model Amide 2tert-Butyl12[7]
CF3-Cyclobutane1[7]
Tebutamtert-Butyl57[7]
CF3-Cyclobutane107[7]

As the data shows, for Model Amide 2, the CF3-cyclobutane analog exhibited significantly improved metabolic stability (lower clearance) compared to the tert-butyl parent. Conversely, for Tebutam, the introduction of the CF3-cyclobutane ring led to decreased metabolic stability.[7] This highlights the importance of empirical testing to determine the effect of the cyclobutane scaffold on metabolic stability for each new chemical series.

Experimental Protocols for Biological Activity Comparison

To ensure the objective and reproducible comparison of molecules with and without the cyclobutane scaffold, standardized experimental protocols are essential.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds (with and without the cyclobutane scaffold) in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Formazan Solubilization: Incubate for 2-4 hours at 37°C until a purple precipitate is visible. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2-4 hours, or until the formazan crystals are fully dissolved. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).[6][9][10][11]

Enzyme Inhibition Assay

This protocol provides a general framework for determining the inhibitory activity of compounds against a specific enzyme.

Protocol:

  • Reagent Preparation: Prepare a stock solution of the target enzyme, the substrate, and the test compounds in an appropriate buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution. Incubate for a pre-determined time at the optimal temperature to allow for compound-enzyme binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

  • Signal Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis: Calculate the initial reaction rates for each compound concentration. Plot the percentage of inhibition versus the compound concentration and determine the IC50 value.[12][13][14]

Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Protocol:

  • Reagent Preparation: Prepare a stock solution of the test compound, liver microsomes (human or other species), and an NADPH-regenerating system in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Incubation: Pre-warm the microsome and compound solutions to 37°C. Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[15]

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. From the slope of the linear regression, calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).[16][17][18]

Visualizing the Impact: Workflows and Pathways

To better understand the concepts discussed, the following diagrams illustrate key experimental workflows and the rationale behind incorporating the cyclobutane scaffold.

experimental_workflow synthesis_cyclo Synthesis of Cyclobutane Analog cytotoxicity Cytotoxicity Assay (e.g., MTT) synthesis_cyclo->cytotoxicity enzyme_inhibition Enzyme Inhibition Assay synthesis_cyclo->enzyme_inhibition binding_affinity Binding Affinity (e.g., SPR) synthesis_cyclo->binding_affinity metabolic_stability Microsomal Stability Assay synthesis_cyclo->metabolic_stability synthesis_noncyclo Synthesis of Non-Cyclobutane Analog synthesis_noncyclo->cytotoxicity synthesis_noncyclo->enzyme_inhibition synthesis_noncyclo->binding_affinity synthesis_noncyclo->metabolic_stability pharmacokinetics In Vivo PK Study (Animal Model) metabolic_stability->pharmacokinetics binding_hypothesis cluster_noncyclo Flexible Non-Cyclobutane Analog cluster_cyclo Rigid Cyclobutane Analog ligand_flex Flexible Ligand receptor_flex Receptor Binding Site ligand_flex->receptor_flex High Entropic Penalty ligand_rigid Rigid Ligand (Cyclobutane) receptor_rigid Receptor Binding Site ligand_rigid->receptor_rigid Low Entropic Penalty

Caption: Hypothesis of enhanced binding affinity due to the conformational rigidity of the cyclobutane scaffold.

Conclusion: A Valuable Tool in the Medicinal Chemist's Arsenal

The cyclobutane scaffold offers a unique and powerful tool for medicinal chemists to optimize the biological activity and pharmacokinetic properties of drug candidates. [1][2][3]By introducing conformational rigidity and three-dimensionality, this four-membered ring can lead to significant improvements in potency and metabolic stability compared to more flexible or planar analogs. However, the impact of the cyclobutane moiety is highly context-dependent, and its incorporation requires careful consideration and empirical validation through rigorous experimental testing. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers seeking to harness the full potential of the cyclobutane scaffold in their drug discovery efforts.

References

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]

  • Throup, A., et al. (2023). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. International Journal of Molecular Sciences, 24(1), 789. [Link]

  • Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]

  • Tupertsev, B., Osipenko, S., et al. (2023). Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(6), 633-640. [Link]

  • Nicoya Lifesciences. (n.d.). SPR, ITC, MST & BLI: What's the optimal interaction technique for your research? Nicoya Lifesciences. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Domainex. [Link]

  • The Royal Society of Chemistry. (2014). Protocol for enzyme assays. The Royal Society of Chemistry. [Link]

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. [Link]

  • ResearchGate. (n.d.). Graphical representation of IC50 values of analogs 1–22 based on AP enzyme. ResearchGate. [Link]

  • ResearchGate. (n.d.). Guidelines for the digestive enzymes inhibition assay. ResearchGate. [Link]

  • Onishi, T., & Tsuji, T. (2001). Synthesis of cyclobutane analogues of the antiviral cyclopropane nucleoside A-5021. Nucleosides, Nucleotides & Nucleic Acids, 20(12), 1941-1948. [Link]

  • Falck, J. R., & Manna, S. (1982). Naturally Occurring Cyclobutanes: Their Biological Significance and Synthesis. Tetrahedron, 38(22), 3347-3358. [Link]

  • ResearchGate. (n.d.). Calculated and experimental properties of the cyclobutane fragment... ResearchGate. [Link]

  • Royo, M., et al. (2022). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules, 27(19), 6599. [Link]

  • Fernández-d'Arlas, B., et al. (2006). MODIFIED CYCLOBUTANE CARBONUCLEOSIDES: SYNTHESIS AND EVALUATION OF THEIR ANTIVIRAL ACTIVITY. Nucleosides, Nucleotides and Nucleic Acids, 25(3), 327-334. [Link]

  • Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. Biotechfarm. [Link]

  • bioRxiv. (2024). Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. bioRxiv. [Link]

  • ResearchGate. (2024). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. ResearchGate. [Link]

  • G-Biosciences. (n.d.). Enzyme Analysis. G-Biosciences. [Link]

  • ResearchGate. (n.d.). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. ResearchGate. [Link]

  • Barker, L. (n.d.). PHARMACOLOGY 2 - PHARMACOKINETICS. Update in Anaesthesia. [Link]

  • Reddit. (2020). What are some physical methods to determine binding affinity of a protein? Reddit. [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Creative Bioarray. [Link]

  • Schyman, P., et al. (2012). Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS ONE, 7(5), e36239. [Link]

  • ResearchGate. (2024). Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. ResearchGate. [Link]

  • Al-Sallami, F. M. (n.d.). Lab2 Clinical Parameters in Drug Pharmacokinetics. University of Babylon. [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]

  • U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. U.S. Food and Drug Administration. [Link]

  • The Bumbling Biochemist. (2023, September 17). Overview of methods to measure biochemical binding affinity [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. [Link]

  • García-Molina, F., et al. (2021). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. International Journal of Molecular Sciences, 22(16), 8755. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Li, H., et al. (2014). Murine Pharmacokinetic Studies. Bio-protocol, 4(17), e1225. [Link]

  • Chemistry LibreTexts. (2023). 4.2: Cycloalkanes and Their Relative Stabilities. Chemistry LibreTexts. [Link]

Sources

A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Synthetic Routes to Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the efficient synthesis of novel molecular scaffolds is paramount. Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate, a key building block, presents a synthetic challenge that balances cost, efficiency, safety, and scalability. This guide provides an in-depth, objective comparison of the two most prominent synthetic pathways to this valuable compound, offering the detailed experimental data and field-proven insights necessary for informed decision-making in a research and development setting.

Introduction: The Strategic Importance of a Substituted Cyclobutane Scaffold

The cyclobutane motif is a desirable structural element in drug design, offering a rigid scaffold that can orient substituents in precise three-dimensional space, often leading to improved binding affinity and metabolic stability. This compound, with its geminal ester and amide functionalities, serves as a versatile precursor for a variety of more complex pharmaceutical intermediates. The choice of its synthetic route can have significant downstream implications on project timelines, budget, and overall feasibility. This guide will dissect two primary synthetic strategies, beginning from common, commercially available starting materials.

Overview of Synthetic Strategies

Two logical and divergent synthetic pathways emerge from a retrosynthetic analysis of the target molecule.

  • Route 1: The Malonic Ester Pathway. This classic approach builds the cyclobutane ring via alkylation of diethyl malonate, followed by a series of functional group manipulations to install the amide.

  • Route 2: The Cyanoacetate Pathway. This route also utilizes a cyclization reaction but starts with ethyl cyanoacetate, introducing the nitrogen atom early in the synthesis in the form of a nitrile, which is then converted to the primary amide.

A high-level comparison of these two strategies is visualized below.

G cluster_0 Route 1: Malonic Ester Pathway cluster_1 Route 2: Cyanoacetate Pathway A Diethyl Malonate + 1,3-Dibromopropane B Diethyl 1,1-cyclobutanedicarboxylate A->B NaOEt, EtOH C 1-(Ethoxycarbonyl)cyclobutane- 1-carboxylic Acid B->C KOH, EtOH (Mono-hydrolysis) D Target Molecule C->D Amidation Target Ethyl 1-(aminocarbonyl)- cyclobutanecarboxylate E Ethyl Cyanoacetate + 1,3-Dibromopropane F Ethyl 1-cyanocyclobutanecarboxylate E->F NaOEt, EtOH G Target Molecule F->G Partial Hydrolysis

Figure 1: High-level overview of the two primary synthetic routes.

Route 1: The Malonic Ester Pathway

This route is a robust and well-documented method for the formation of the cyclobutane ring, relying on the principles of malonic ester synthesis.[1][2]

Synthetic Scheme

synthetic_route_1 start Diethyl Malonate + 1,3-Dibromopropane intermediate1 Diethyl 1,1-cyclobutanedicarboxylate start->intermediate1  1. NaOEt, EtOH, Reflux   intermediate2 1-(Ethoxycarbonyl)cyclobutane- 1-carboxylic Acid intermediate1->intermediate2  2. KOH (1 eq.), EtOH, rt   product Ethyl 1-(aminocarbonyl)- cyclobutanecarboxylate intermediate2->product  3a. SOCl₂, Toluene, Reflux  3b. aq. NH₃, DCM  

Figure 2: Detailed reaction scheme for the Malonic Ester Pathway.

Causality Behind Experimental Choices
  • Step 1: Cyclization. The use of sodium ethoxide as the base is critical. It serves to deprotonate diethyl malonate, forming a nucleophilic enolate. Using ethoxide as the base prevents transesterification with the ethyl esters. 1,3-dibromopropane is an effective electrophile for this double alkylation, leading to the formation of the four-membered ring in a process known as the Perkin alicyclic synthesis.[2]

  • Step 2: Selective Mono-hydrolysis. The saponification of only one of the two ester groups is a key challenge. By using exactly one equivalent of potassium hydroxide at room temperature, the reaction can be controlled to favor the formation of the mono-acid. The geminal disposition of the two ester groups is thought to play a role in the selectivity of this reaction.

  • Step 3: Amidation. The conversion of the carboxylic acid to the primary amide requires activation. The formation of an acid chloride using thionyl chloride is a classic and cost-effective method. Thionyl chloride reacts with the carboxylic acid to form a highly electrophilic acid chloride, which readily reacts with ammonia to form the desired amide. The use of aqueous ammonia in a biphasic system with a suitable organic solvent like dichloromethane (DCM) is a practical way to perform this transformation.

Detailed Experimental Protocols

Step 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate A solution of sodium ethoxide is prepared by carefully adding sodium metal (2.0 eq) to absolute ethanol under an inert atmosphere. To this solution, diethyl malonate (1.0 eq) is added, and the mixture is stirred. 1,3-dibromopropane (1.05 eq) is then added dropwise, and the reaction mixture is heated to reflux for 4-6 hours. After cooling, the mixture is poured into water and extracted with diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to yield Diethyl 1,1-cyclobutanedicarboxylate as a colorless oil.

Step 2: Synthesis of 1-(Ethoxycarbonyl)cyclobutane-1-carboxylic Acid To a solution of Diethyl 1,1-cyclobutanedicarboxylate (1.0 eq) in ethanol, a solution of potassium hydroxide (1.0 eq) in ethanol is added dropwise over 30 minutes at room temperature. The mixture is stirred for 48-72 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether. The aqueous layer is acidified with concentrated HCl and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the product as a clear oil.

Step 3: Synthesis of this compound 1-(Ethoxycarbonyl)cyclobutane-1-carboxylic acid (1.0 eq) is dissolved in toluene, and thionyl chloride (1.2 eq) is added. The mixture is heated to reflux for 2 hours. The excess thionyl chloride and toluene are removed by distillation. The crude acid chloride is then dissolved in dichloromethane and added dropwise to a cooled (0 °C) solution of aqueous ammonia. The mixture is stirred vigorously for 1 hour. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the final product, which can be further purified by recrystallization or chromatography.

Route 2: The Cyanoacetate Pathway

This route offers a more convergent approach by introducing the nitrogen atom early in the synthesis.

Synthetic Scheme

synthetic_route_2 start Ethyl Cyanoacetate + 1,3-Dibromopropane intermediate1 Ethyl 1-cyanocyclobutanecarboxylate start->intermediate1  1. NaOEt, EtOH, Reflux   product Ethyl 1-(aminocarbonyl)- cyclobutanecarboxylate intermediate1->product  2. H₂SO₄ (conc.), rt  

Figure 3: Detailed reaction scheme for the Cyanoacetate Pathway.

Causality Behind Experimental Choices
  • Step 1: Cyclization. Similar to the malonic ester synthesis, this step involves the deprotonation of ethyl cyanoacetate with sodium ethoxide to form a nucleophilic enolate, which then undergoes dialkylation with 1,3-dibromopropane.[3][4] The cyano group is sufficiently electron-withdrawing to activate the alpha-proton.

  • Step 2: Nitrile to Amide Conversion. The conversion of a nitrile to a primary amide can be achieved through controlled hydrolysis under acidic or basic conditions. Concentrated sulfuric acid is often effective for this transformation. The acid protonates the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water. Careful control of reaction time and temperature is necessary to prevent over-hydrolysis to the carboxylic acid.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 1-cyanocyclobutanecarboxylate A solution of sodium ethoxide is prepared from sodium metal (2.0 eq) and absolute ethanol. Ethyl cyanoacetate (1.0 eq) is added, followed by the dropwise addition of 1,3-dibromopropane (1.05 eq). The mixture is heated to reflux for 3-5 hours.[3] After cooling, the reaction is worked up by pouring into water and extracting with an organic solvent. The crude product is obtained after drying and concentration of the organic phase and can be purified by vacuum distillation, yielding a colorless to reddish liquid.[3]

Step 2: Synthesis of this compound Ethyl 1-cyanocyclobutanecarboxylate is added slowly to an excess of cold (0 °C) concentrated sulfuric acid with vigorous stirring. The mixture is then allowed to warm to room temperature and stirred for several hours. The reaction is carefully quenched by pouring it onto crushed ice. The precipitated solid is collected by filtration, washed with cold water, and dried. The crude product can be purified by recrystallization.

Cost-Benefit Analysis

A comprehensive analysis requires an evaluation of starting material costs, reagent hazards, step count, and overall yield.

Quantitative Data Summary
MetricRoute 1: Malonic Ester PathwayRoute 2: Cyanoacetate Pathway
Key Starting Materials Diethyl Malonate, 1,3-DibromopropaneEthyl Cyanoacetate, 1,3-Dibromopropane
Estimated Starting Material Cost (per mole of product) ~$35-50~$25-40
Number of Synthetic Steps 32
Estimated Overall Yield 40-50%50-60%
Key Reagents with Hazards Thionyl Chloride (highly corrosive, reacts violently with water)[5][6][7][8][9]Concentrated Sulfuric Acid (highly corrosive)
Scalability Good; distillation and standard reactions are scalable.Good; handling of concentrated acid at scale requires specialized equipment.
Purification Requires vacuum distillation and potentially chromatography/recrystallization.Requires vacuum distillation and recrystallization.

Note: Cost estimations are based on bulk pricing found in January 2026 and are subject to market fluctuations. Diethyl malonate: ~


50/kg[10], Ethyl cyanoacetate: ~$4.76/kg.[11]
Qualitative Comparison

Route 1: Malonic Ester Pathway

  • Benefits:

    • Utilizes very common and relatively inexpensive starting materials.

    • The underlying malonic ester synthesis is a well-understood and reliable reaction.[1][2][12]

    • The individual steps are generally high-yielding.

  • Drawbacks:

    • Longer synthetic sequence (3 steps).

    • The use of thionyl chloride in the final step poses significant safety risks, as it is highly corrosive, toxic if inhaled, and reacts violently with water.[5][6][7][8][9] This requires stringent handling procedures and specialized equipment, especially at scale.

    • Selective mono-hydrolysis can be challenging to control and may lead to mixtures of starting material, mono-acid, and di-acid, complicating purification.

Route 2: Cyanoacetate Pathway

  • Benefits:

    • Shorter synthetic route (2 steps), which is advantageous for time and resource efficiency.

    • Potentially higher overall yield due to fewer steps.

    • Avoids the use of thionyl chloride.

  • Drawbacks:

    • Ethyl cyanoacetate is slightly more expensive than diethyl malonate.

    • The hydrolysis of the nitrile to the amide can be difficult to control and may proceed to the carboxylic acid, reducing the yield of the desired product.

    • Working with large quantities of concentrated sulfuric acid also presents significant safety hazards.

Conclusion and Recommendations

Both synthetic routes presented are viable for the laboratory-scale synthesis of this compound. The choice between them depends heavily on the specific priorities of the research or development program.

  • For academic research or small-scale synthesis where cost is a primary driver and appropriate safety measures for handling thionyl chloride are in place, Route 1 (Malonic Ester Pathway) is a very strong candidate. Its reliance on inexpensive starting materials and well-established reactions makes it an attractive option.

  • For process development, scale-up, and situations where minimizing the number of synthetic steps and avoiding highly hazardous reagents like thionyl chloride is a priority, Route 2 (Cyanoacetate Pathway) is the recommended approach. The shorter sequence translates to significant savings in time, labor, and solvent usage at larger scales, which can offset the slightly higher cost of the starting material. However, careful optimization of the nitrile hydrolysis step is crucial to ensure high yields and prevent byproduct formation.

Ultimately, the optimal synthetic strategy is one that aligns with the available resources, safety infrastructure, and the overall goals of the drug development pipeline. This guide provides the foundational data to make that critical decision with confidence.

References

  • International Chemical Safety Cards. (n.d.). ICSC 1409 - THIONYL CHLORIDE. Retrieved from [Link]

  • Lanxess. (2015, August). Product Safety Assessment: Thionyl chloride. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • A. B. Enterprises. (n.d.). 1,3-dibromopropane. Retrieved from [Link]

  • IndiaMART. (n.d.). Ethyl Cyanoacetate. Retrieved from [Link]

  • Pacific Pharmachem Pvt Ltd. (n.d.). Ethyl Cyanoacetate. Retrieved from [Link]

  • IndiaMART. (n.d.). Ethyl Cyanoacetate - C5H7NO2 Latest Price, Manufacturers & Suppliers. Retrieved from [Link]

  • Tradeindia. (n.d.). Diethyl Malonate In Pune Maharashtra At Best Price. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic complex malonic esters as eco-friendly lubricants. Retrieved from [Link]

  • GTI Laboratory Supplies. (n.d.). 1,3-Dibromopropane, =>99%, for synthesis, Organic®. Retrieved from [Link]

  • G-Biosciences. (n.d.). Safety Data Sheet - 1-ethyl-3-(3-dimethylamino)propyl carbodiimide, hydrochloride. Retrieved from [Link]

  • Patsnap Eureka. (2025, March 28). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Retrieved from [Link]

  • Sartorius. (n.d.). Safety Data Sheet - EDC (1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride). Retrieved from [Link]

  • Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]

  • California State Polytechnic University, Pomona. (2025, July 25). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, November 26). SYNTHESIS OF MALONIC ACID ESTERS. Retrieved from [Link]

  • StudySmarter. (2023, October 21). Malonic Ester Synthesis: Mechanism & Use. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemistry of tetraalkoxyethenes VIII Hydrolysis and subsequent decarboxylation of ethyl 2,2,3,3-tetraalkoxy-1-cyanocyclobutanecarboxylates. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (2021). Ammonia-borane as a Catalyst for the Direct Amidation of Carboxylic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.
  • Organic Syntheses. (n.d.). 1,1-CYCLOBUTANEDICARBOXYLIC ACID. Retrieved from [Link]

  • LookChem. (n.d.). Ethyl 1-cyanocyclobutanecarboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Retrieved from [Link]

  • PubMed. (n.d.). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 4). 17.4: Hydrolysis of Esters and Amides. Retrieved from [Link]

  • PubMed. (2021, April 16). Ammonia-borane as a Catalyst for the Direct Amidation of Carboxylic Acids. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References. Retrieved from [Link]

  • YouTube. (2022, December 24). #Amide #Coupling #Reagents: #DCC, #EDCI, #HATU, and #BOP. Retrieved from [Link]

Sources

A Comparative Benchmarking Guide: Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate in the Synthesis of 1,1-Disubstituted Cyclobutane Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the cyclobutane motif has emerged as a valuable scaffold for imparting unique three-dimensional character and conformational rigidity to bioactive molecules. Its incorporation can significantly influence a compound's pharmacological profile, including metabolic stability and target binding affinity. This guide provides a comprehensive performance benchmark of Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate as a key starting material for accessing valuable 1,1-disubstituted cyclobutane derivatives. We will objectively compare its utility against alternative synthetic strategies, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic campaigns.

Introduction to this compound

This compound (EACC) is a commercially available building block that possesses two key functional groups at a quaternary center on a cyclobutane ring: an ethyl ester and a primary amide.[1] This unique arrangement makes it a versatile precursor for a variety of transformations, most notably for the synthesis of 1-amino-1-cyclobutanecarboxylic acid derivatives, which are of significant interest in drug discovery.

Performance in Key Transformations: A Comparative Analysis

The primary synthetic utility of EACC lies in the transformation of its amide functionality. The Hofmann rearrangement, a classic organic reaction that converts primary amides to primary amines with one fewer carbon atom, stands as a principal reaction for this substrate.[2][3] This section benchmarks the projected performance of EACC in a Hofmann-type rearrangement against alternative methods for synthesizing analogous 1-amino-1-ethoxycarbonylcyclobutane structures.

Scenario 1: Synthesis of Ethyl 1-aminocyclobutane-1-carboxylate Derivatives

The target transformation is the conversion of the aminocarbonyl group of EACC into an amino group, yielding an ethyl 1-aminocyclobutane-1-carboxylate derivative.

Method A: Hofmann Rearrangement of this compound

The Hofmann rearrangement of a primary amide typically involves treatment with a halogen (e.g., bromine) in the presence of a strong base (e.g., sodium hydroxide).[2] The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the corresponding primary amine.

Method B: Curtius Rearrangement of 1-(Ethoxycarbonyl)cyclobutane-1-carboxylic Acid

An alternative route to the same product skeleton involves the Curtius rearrangement of a carboxylic acid derivative. This would start from 1-(ethoxycarbonyl)cyclobutane-1-carboxylic acid, which would first be converted to an acyl azide. Thermal or photochemical decomposition of the acyl azide generates an isocyanate intermediate, which can then be trapped with an alcohol or hydrolyzed to the amine.[4][5][6]

Method C: Malonic Ester Synthesis followed by Functional Group Interconversion

A more traditional approach involves the malonic ester synthesis. Diethyl malonate can be dialkylated with 1,3-dibromopropane to form diethyl cyclobutane-1,1-dicarboxylate.[7] One of the ester groups can then be selectively hydrolyzed and converted to an amino group via a multi-step sequence, likely involving a Curtius or Hofmann rearrangement of a derived amide.

Performance Comparison Table

FeatureMethod A: Hofmann Rearrangement of EACCMethod B: Curtius RearrangementMethod C: Malonic Ester Synthesis Route
Starting Material This compound1-(Ethoxycarbonyl)cyclobutane-1-carboxylic acidDiethyl malonate and 1,3-dibromopropane
Key Transformation Hofmann RearrangementCurtius RearrangementMalonic Ester Synthesis & FGI
Typical Yields 60-80% (estimated based on similar rearrangements)[2][3][8]70-90% for the rearrangement step[5][6]Variable, often lower overall yield due to multiple steps[7]
Reagents & Conditions Br₂, NaOH, H₂O1. SOCl₂ or (COCl)₂ 2. NaN₃ 3. Heat or UV light, then H₂O/H⁺1. NaOEt, 1,3-dibromopropane 2. Hydrolysis 3. Amide formation 4. Rearrangement
Advantages Direct conversion from a commercially available precursor.Generally high-yielding and tolerant of various functional groups.Utilizes readily available and inexpensive starting materials.
Limitations Potential for side reactions; handling of bromine.Use of potentially explosive azide intermediates.Multi-step synthesis with potential for lower overall yield and purification challenges.

Experimental Rationale:

The choice between these methods hinges on several factors. The Hofmann rearrangement of EACC (Method A) offers a more direct route from a specialized but commercially available starting material. This can be advantageous in terms of step economy. The Curtius rearrangement (Method B) is a highly reliable and often high-yielding reaction. However, it requires the synthesis of the corresponding carboxylic acid and the subsequent handling of potentially hazardous acyl azides. The malonic ester synthesis (Method C) is a classic and cost-effective approach for constructing the cyclobutane ring itself. However, the subsequent functional group interconversions to introduce the amino group add to the step count and can negatively impact the overall yield.

Experimental Protocols

Representative Protocol for Hofmann Rearrangement of a Cyclobutanecarboxamide

This is a generalized protocol based on known Hofmann rearrangement procedures and should be adapted and optimized for this compound.

  • Preparation of Hypobromite Solution: In a flask cooled in an ice bath, dissolve sodium hydroxide (2.2 eq.) in water. Slowly add bromine (1.1 eq.) to the stirred solution while maintaining the temperature below 10 °C.

  • Reaction with Amide: To a separate flask containing a solution of this compound (1.0 eq.) in a suitable solvent (e.g., a mixture of water and a miscible organic solvent like THF), slowly add the freshly prepared sodium hypobromite solution at 0-5 °C.

  • Rearrangement: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-70 °C until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Isolation: Cool the reaction mixture and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Representative Protocol for Curtius Rearrangement of a Cyclobutanecarboxylic Acid

This is a generalized protocol and should be adapted for 1-(ethoxycarbonyl)cyclobutane-1-carboxylic acid.

  • Acyl Chloride Formation: To a solution of 1-(ethoxycarbonyl)cyclobutane-1-carboxylic acid (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane) with a catalytic amount of DMF, add oxalyl chloride or thionyl chloride (1.2 eq.) dropwise at 0 °C. Stir at room temperature until the reaction is complete. Remove the solvent and excess reagent under reduced pressure.

  • Acyl Azide Formation: Dissolve the crude acyl chloride in a dry, aprotic solvent (e.g., acetone or THF). Cool the solution to 0 °C and add a solution of sodium azide (1.5 eq.) in water dropwise. Stir vigorously for 1-2 hours at 0 °C.

  • Rearrangement and Trapping: Carefully extract the acyl azide into a non-polar solvent (e.g., toluene). Dry the organic layer over anhydrous sodium sulfate. Heat the solution to reflux to induce the Curtius rearrangement to the isocyanate. To obtain the amine, the isocyanate can be hydrolyzed by adding aqueous acid and heating.

  • Work-up and Isolation: After hydrolysis, neutralize the reaction mixture and extract the product with an appropriate organic solvent. Purify as described above.

Visualization of Synthetic Pathways

Logical Flow of Synthetic Comparison

G cluster_0 Synthesis of Ethyl 1-aminocyclobutane-1-carboxylate Derivatives cluster_1 Alternative Synthetic Routes EACC This compound Hofmann Hofmann Rearrangement EACC->Hofmann ProductA Ethyl 1-aminocyclobutane-1-carboxylate Derivative Hofmann->ProductA CarboxylicAcid 1-(Ethoxycarbonyl)cyclobutane-1-carboxylic acid Curtius Curtius Rearrangement CarboxylicAcid->Curtius ProductB Ethyl 1-aminocyclobutane-1-carboxylate Derivative Curtius->ProductB MalonicEster Diethyl Malonate + 1,3-Dibromopropane MESynthesis Malonic Ester Synthesis MalonicEster->MESynthesis Intermediate Diethyl cyclobutane-1,1-dicarboxylate MESynthesis->Intermediate FGI Functional Group Interconversions Intermediate->FGI ProductC Ethyl 1-aminocyclobutane-1-carboxylate Derivative FGI->ProductC

Sources

Safety Operating Guide

Navigating the Disposal of Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Core Directive: Prioritizing Safety in the Absence of Complete Data

When a comprehensive Safety Data Sheet (SDS) with specific disposal instructions is unavailable, the primary directive is to treat the substance as potentially hazardous. This precautionary principle ensures that all handling and disposal procedures adhere to the highest safety standards. The following guide is structured to provide a logical, step-by-step process for managing the disposal of Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate, grounded in established laboratory safety protocols and regulatory guidelines.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Given the limited specific hazard data for this compound, a risk assessment must be conducted based on its chemical structure and information from related compounds. Structurally, it is an ester and an amide derivative of a cyclobutane carboxylic acid. While one supplier notes "no data available" for hazard classification[1], related compounds provide valuable clues. For instance, Ethyl Cyclobutanecarboxylate is classified as a flammable liquid[2][3]. Therefore, it is prudent to assume that this compound may also be flammable.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.To protect against potential splashes and eye contact.
Hand Protection Chemically resistant gloves (e.g., nitrile).To prevent skin contact.[1]
Body Protection A standard laboratory coat.To protect skin and clothing from spills.
Respiratory Protection Not generally required for small quantities handled in a well-ventilated area. However, if aerosols or dusts are generated, a NIOSH-approved respirator may be necessary.To prevent inhalation of airborne particles.[1]

All handling of this compound should be performed in a well-ventilated laboratory, preferably within a chemical fume hood.[1]

Part 2: Segregation and Waste Collection Protocol

Proper segregation of chemical waste is a cornerstone of safe laboratory practice. This prevents accidental mixing of incompatible substances and ensures that waste is disposed of through the correct channels.

Step-by-Step Waste Collection:

  • Select an Appropriate Waste Container:

    • Use a clean, properly labeled, and leak-proof container. The container material should be compatible with the chemical. For potentially flammable liquids, a grounded metal can or a bottle with a flame arrestor is recommended.

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity.

  • Segregate the Waste:

    • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

    • Based on the potential flammability, this waste should be stored in a designated area for flammable liquids, away from heat, sparks, and open flames.[2]

  • Container Management:

    • Keep the waste container securely closed when not in use.

    • Do not overfill the container; allow for at least 10% headspace to accommodate expansion.

Part 3: Disposal Workflow and Regulatory Compliance

The disposal of laboratory chemical waste is regulated by federal and state agencies, including the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). The following workflow ensures compliance with these regulations.

Disposal Workflow Diagram:

DisposalWorkflow A Step 1: Hazard Assessment (Assume Flammable, Irritant) B Step 2: Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Informs C Step 3: Collect Waste in Labeled, Compatible Container B->C Enables D Step 4: Segregate Waste (Store as Flammable Liquid) C->D Requires E Step 5: Contact EHS for Waste Profile & Pickup D->E Initiates F Step 6: Licensed Vendor for Final Disposal E->F Coordinates

Caption: Disposal workflow for this compound.

Procedural Steps for Disposal:

  • Consult Your Institutional EHS Department: This is the most critical step. Your EHS department is the definitive authority on chemical waste disposal at your facility. They will provide guidance on the specific procedures and requirements for disposing of a compound with limited safety information. They may need to perform a hazard determination to assign the appropriate waste codes.

  • Waste Profile Sheet: Your EHS department will likely require you to complete a waste profile sheet. This document will include the chemical name, CAS number, quantity, and any known or suspected hazards.

  • Scheduled Pickup: Once the waste is properly containerized, labeled, and profiled, your EHS department will arrange for its collection by a licensed hazardous waste disposal vendor.[2]

  • Final Disposal Method: The licensed vendor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF). The ultimate disposal method will be determined by the vendor and may include incineration or other approved methods for chemical waste.

Part 4: Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

Spill Response:

  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial sorbent).

    • Collect the contaminated absorbent material in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills (outside a fume hood):

    • Evacuate the area immediately.

    • Alert your supervisor and the institutional EHS department.

    • Prevent the spill from entering drains.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

The responsible disposal of this compound, and any chemical with incomplete safety data, requires a cautious and systematic approach. By conducting a thorough hazard assessment based on available information, utilizing appropriate personal protective equipment, following strict waste segregation and collection protocols, and, most importantly, collaborating with your institution's Environmental Health and Safety department, you can ensure a safe and compliant disposal process. This commitment to safety not only protects you and your colleagues but also upholds the integrity of your research and your institution's environmental stewardship.

References

  • PubChem. (n.d.). Ethyl cyclobutanecarboxylate. National Institutes of Health. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. This guide provides essential, field-proven safety and handling protocols for Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate (CAS No. 1142198-19-3), a key building block in pharmaceutical research. While comprehensive hazard data for this specific molecule is limited, we will proceed with a conservative approach, grounding our recommendations in the principles of chemical safety for related esters and carboxamides.

Hazard Assessment: An Expert's Perspective

This compound is classified as an irritant[1]. Due to the lack of extensive GHS classification data, we must treat this compound with a heightened level of caution[2]. The core principle here is to mitigate risk by assuming potential for skin, eye, and respiratory irritation until more specific toxicological data becomes available.

Key Chemical Identifiers:

Identifier Value
Chemical Name This compound
CAS Number 1142198-19-3[2][3]
Molecular Formula C8H13NO3[2][3]
Molecular Weight 171.19 g/mol [1][2][3]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is non-negotiable. The following recommendations are designed to provide comprehensive protection during the handling of this compound.

Core PPE Requirements
Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use[4]. Given the compound's ester functionality, prolonged contact should be avoided.
Eyes Safety glasses with side shields or gogglesEssential to protect against splashes or airborne particles[4][5].
Body Laboratory coatA buttoned lab coat provides a crucial barrier against accidental spills[6].
Glove Selection: A Deeper Dive

The choice of glove material is critical. Nitrile gloves are a common and effective choice for incidental contact with a wide range of laboratory chemicals[7]. However, for prolonged handling or in the event of a spill, a more robust glove may be necessary. Always consult a glove compatibility chart for the specific chemicals in your workflow[8][9][10][11].

Operational Plan: From Benchtop to Disposal

A clear, step-by-step operational plan is the bedrock of a safe laboratory environment.

Handling Procedures
  • Ventilation is Key: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure[2].

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes[2].

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory[12][13]. Do not eat, drink, or smoke in areas where chemicals are handled[6][13].

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases[2][12].

Spill Response

In the event of a spill:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Don Appropriate PPE: Before cleaning, don the appropriate PPE, including respiratory protection if necessary.

  • Contain and Absorb: For liquid spills, use an inert absorbent material to contain and soak up the compound.

  • Collect and Dispose: Carefully collect the absorbed material and any contaminated items into a clearly labeled, sealed container for hazardous waste disposal[13].

Disposal Plan: A Responsible Conclusion

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Classification: All waste containing this compound must be treated as hazardous chemical waste[13].

  • Containerization: Collect all waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed, and appropriate waste container[6].

  • Labeling: The container must be clearly labeled with the full chemical name and appropriate hazard warnings[6].

  • Regulatory Compliance: Dispose of the waste in accordance with all applicable local, state, and federal regulations through an approved waste disposal facility[6][12][13].

Visualizing the Safety Workflow

To further clarify the decision-making process for safe handling, the following workflow diagram is provided.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Review_SDS Review Safety Data Sheet Assess_Hazards Assess Potential Hazards (Assume Irritant) Review_SDS->Assess_Hazards Identify Gaps Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Conservative Approach Don_PPE Don Core PPE: Lab Coat, Gloves, Eyewear Select_PPE->Don_PPE Work_in_Hood Work in Fume Hood Don_PPE->Work_in_Hood Perform_Experiment Perform Experiment Work_in_Hood->Perform_Experiment Clean_Work_Area Clean Work Area Perform_Experiment->Clean_Work_Area Segregate_Waste Segregate Hazardous Waste Perform_Experiment->Segregate_Waste Doff_PPE Doff and Dispose of Contaminated PPE Clean_Work_Area->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Segregate_Waste->Doff_PPE

Caption: A workflow for the safe handling of this compound.

By adhering to these protocols, you are not only ensuring your personal safety but also contributing to a culture of safety and excellence within our scientific community.

References

  • Fisher Scientific. (2009, October 28). SAFETY DATA SHEET. Retrieved from [Link]

  • Storemasta Blog. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • Kimberly Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • CTAHR. (n.d.). UNIT 7: Personal Protective Equipment. Retrieved from [Link]

  • UF/IFAS EDIS. (2019, January 3). PI28/PI061: Personal Protective Equipment for Handling Pesticides. Retrieved from [Link]

  • Becky Aktsiaselts. (n.d.). CHEMICAL RESISTANCE TABLE FOR GLOVES. Retrieved from [Link]

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Shield Scientific. (n.d.). Ultimate Guide to Chemical Resistant Disposable Gloves. Retrieved from [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.